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  • Product: 2-(1,2-Benzoxazol-3-yl)propanedial
  • CAS: 2230808-56-5

Core Science & Biosynthesis

Foundational

2-(1,2-Benzoxazol-3-yl)propanedial: A Technical Guide to a Privileged Bifunctional Scaffold

Executive Summary In modern drug discovery, the strategic incorporation of privileged heterocycles is paramount for tuning pharmacodynamics and pharmacokinetic profiles. 2-(1,2-Benzoxazol-3-yl)propanedial represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of privileged heterocycles is paramount for tuning pharmacodynamics and pharmacokinetic profiles. 2-(1,2-Benzoxazol-3-yl)propanedial represents a highly versatile, bifunctional building block. It seamlessly marries the pharmacological relevance of the 1,2-benzisoxazole core with the synthetic malleability of a propanedial (malondialdehyde) moiety. This whitepaper provides an authoritative, in-depth analysis of its structural logic, validated synthetic workflows, and downstream applications in API architecture.

Chemical Identity & Physicochemical Profiling

Before deploying this scaffold in synthetic pathways, it is critical to understand its baseline physicochemical parameters. The compound exists in a tautomeric equilibrium, predominantly favoring the enol form (3-hydroxyprop-2-enal) in solution to maximize conjugation with the aromatic core.

ParameterValue / Description
Chemical Name 2-(1,2-Benzoxazol-3-yl)propanedial
CAS Registry Number 2230808-56-5[1]
Molecular Formula C₁₀H₇NO₃[2]
Molecular Weight 189.17 g/mol
SMILES C1=CC=C2C(=C1)C(=NO2)C(C=O)C=O[2]
Structural Class Heterocyclic bis-electrophile / 1,3-Dicarbonyl equivalent
Predicted Reactivity Highly susceptible to bis-nucleophilic condensation

Structural Analysis & Reactivity Logic

The architectural brilliance of 2-(1,2-benzoxazol-3-yl)propanedial lies in its dual nature.

  • The Pharmacophore (1,2-Benzisoxazole): This fused ring system is a cornerstone in neuropharmacology, acting as a bioisostere for indole and benzisothiazole. It is famously utilized in atypical antipsychotics like risperidone and paliperidone[3],[4].

  • The Synthetic Handle (Propanedial): The malondialdehyde group acts as a highly reactive 1,3-bis-electrophile. It allows the direct, single-step installation of the benzisoxazole core onto complex macro-structures or adjacent heterocycles (e.g., pyrazoles, pyrimidines)[5].

Reactivity Compound 2-(1,2-Benzoxazol-3-yl)propanedial Benzisoxazole 1,2-Benzisoxazole Core (Privileged Pharmacophore) Compound->Benzisoxazole Propanedial Propanedial Moiety (Bis-Electrophilic Handle) Compound->Propanedial CNS CNS Target Affinity (D2/5-HT2A Receptors) Benzisoxazole->CNS Condensation Heterocycle Condensation (Pyrazoles, Pyrimidines) Propanedial->Condensation

Fig 1. Structural logic mapping the pharmacophoric and synthetic utility of the compound.

Causality in Reactivity: While the benzisoxazole ring is generally stable, it is susceptible to Kemp elimination—a base-catalyzed ring-opening cleavage of the N-O bond[3]. Although C3-substitution (as in our target molecule) sterically and electronically mitigates classic Kemp elimination, researchers must still avoid harsh nucleophilic bases (e.g., NaOH, KOH) during synthetic workups to prevent degradation.

Synthetic Methodologies: Scaffold Preparation

The most robust, scalable method for synthesizing 2-arylpropanedials is the Vilsmeier-Haack formylation of the corresponding aryl acetic acid[5],. Here, we utilize commercially available 1,2-benzisoxazole-3-acetic acid (CAS: 4865-84-3)[6].

Synthesis SM 1,2-Benzisoxazole-3-acetic acid (CAS: 4865-84-3) Intermediate Bis-Iminium Intermediate SM->Intermediate Formylation Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Aqueous Hydrolysis (NaOAc buffer) Intermediate->Hydrolysis Decarboxylation Product 2-(1,2-Benzoxazol-3-yl)propanedial Hydrolysis->Product

Fig 2. Vilsmeier-Haack formylation workflow from 1,2-benzisoxazole-3-acetic acid.

Protocol 1: Vilsmeier-Haack Synthesis of the Propanedial

This protocol is a self-validating system; temperature control and pH monitoring are critical quality attributes (CQAs).

Reagents:

  • 1,2-Benzisoxazole-3-acetic acid (1.0 equiv)[6]

  • Phosphorus oxychloride (POCl₃) (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent / 4.0 equiv)

  • Saturated aqueous Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry, argon-purged round-bottom flask with anhydrous DMF. Cool the flask to 0°C using an ice-salt bath.

  • Electrophile Activation: Add POCl₃ dropwise over 30 minutes. Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining the internal temperature below 5°C prevents the thermal degradation of the highly reactive chloromethyleneiminium ion.

  • Substrate Addition: Stir the complex for 30 minutes at 0°C, then add 1,2-benzisoxazole-3-acetic acid portion-wise.

  • Decarboxylative Formylation: Remove the cooling bath and gradually heat the reaction mixture to 75–80°C for 6 to 8 hours. Monitor via TLC (EtOAc/Hexane 1:1). The substrate will undergo initial formylation, decarboxylation, and a subsequent second formylation to yield a bis-iminium intermediate.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice.

  • Buffered Neutralization (Critical Step): Adjust the pH to 6.5–7.0 using saturated aqueous NaOAc. Causality: Using a mild buffer rather than NaOH prevents base-catalyzed N-O bond cleavage (Kemp-type degradation) of the benzisoxazole core[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol to yield the pure propanedial.

Downstream Diversification: API Architecture

The isolated propanedial is a premier precursor for generating multi-cyclic API candidates. By reacting the 1,3-dicarbonyl system with various bis-nucleophiles, chemists can rapidly construct pyrazoles, pyrimidines, and isoxazoles[5].

Diversification Core 2-(1,2-Benzoxazol-3-yl)propanedial Pyrazole 4-(1,2-Benzoxazol-3-yl)pyrazoles Core->Pyrazole + Hydrazine Pyrimidine 5-(1,2-Benzoxazol-3-yl)pyrimidines Core->Pyrimidine + Amidine Isoxazole 4-(1,2-Benzoxazol-3-yl)isoxazoles Core->Isoxazole + Hydroxylamine Hydrazine Hydrazines (R-NHNH2) Hydrazine->Pyrazole Amidine Amidines (R-C(=NH)NH2) Amidine->Pyrimidine Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole

Fig 3. Downstream diversification of the propanedial moiety into complex heterocycles.

Protocol 2: Synthesis of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazoles

Demonstrating the condensation logic of the bis-electrophilic handle.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(1,2-benzoxazol-3-yl)propanedial (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Nucleophile Addition: Add hydrazine hydrate (or a substituted aryl-hydrazine) (1.2 equiv) dropwise at room temperature.

  • Thermodynamic Cyclization: Heat the mixture to reflux for 2 to 3 hours. Causality: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The heat drives the thermodynamic formation of the highly stable, aromatic pyrazole ring[5].

  • Workup: Cool the reaction to 0°C. The product typically precipitates out of the ethanolic solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Pharmacological Grounding

Why invest synthetic effort into benzisoxazole derivatives? The 1,2-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry[4].

  • Neuropsychiatric Efficacy: It exhibits high binding affinity for dopaminergic (D2) and serotonergic (5-HT2A) receptors, forming the backbone of blockbuster antipsychotics[3].

  • Antimicrobial & Anti-inflammatory: Halogenated and alkylated derivatives of benzisoxazole have shown potent in vitro antibacterial activity and PDE-IV inhibition (anti-asthmatic potential)[4]. By utilizing 2-(1,2-benzoxazol-3-yl)propanedial, drug development professionals can seamlessly graft this privileged pharmacophore onto novel target-binding domains, drastically reducing the time required for hit-to-lead optimization.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary 2-(1,2-Benzoxazol-3-yl)propanedial is a highly specialized, bifunctional building block of significant value in modern medicinal chemistry[1]. By marrying the privileged 1,2-benzisoxazole pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1,2-Benzoxazol-3-yl)propanedial is a highly specialized, bifunctional building block of significant value in modern medicinal chemistry[1]. By marrying the privileged 1,2-benzisoxazole pharmacophore with a highly reactive malondialdehyde (propanedial) moiety, this compound serves as a critical linchpin for the modular synthesis of complex heterocycles. This whitepaper provides an in-depth analysis of its physicochemical behavior—specifically its keto-enol structural dynamics—and outlines validated protocols for its application in drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 2-(1,2-benzoxazol-3-yl)propanedial requires a deep dive into the electronic interplay between its two core structural features.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 2-(1,2-Benzoxazol-3-yl)propanedial
CAS Number 2230808-56-5
Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Appearance Crystalline solid (typically off-white to pale yellow)
Reactivity Profile C3-bis-electrophile
Causality of Keto-Enol Tautomerism

While drawn conventionally as a dialdehyde (diketo form), substituted malondialdehydes rarely exist in this state under standard conditions. Instead, 2-(1,2-benzoxazol-3-yl)propanedial predominantly adopts the enol tautomer (2-(1,2-benzoxazol-3-yl)-3-hydroxyprop-2-enal)[2]. This thermodynamic preference is driven by two distinct physicochemical factors:

  • Intramolecular Hydrogen Bonding (IMHB): The enol form is stabilized by a remarkably strong hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, forming a stable pseudo-six-membered chelate ring[2].

  • π -Electron Delocalization: Enolization restores conjugation across the three-carbon malondialdehyde system. Furthermore, the 1,2-benzisoxazole ring acts as a potent electron-withdrawing group (EWG) at the 2-position. According to Hammett σp​ principles, EWGs at the 2-position of malondialdehydes significantly enhance the acidity of the central C-H bond, driving the equilibrium almost entirely toward the enol form in both the solid state and polar solvents[3].

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 2-(1,2-benzoxazol-3-yl)propanedial lies in its function as a C3-bis-electrophile . The two terminal carbons of the propanedial system are highly susceptible to nucleophilic attack.

When reacted with binucleophiles—such as hydrazines, amidines, or ureas—the compound undergoes a tandem condensation-cyclization sequence. The electron-withdrawing benzisoxazole ring increases the electrophilicity of the aldehyde carbons, accelerating the initial Schiff base (hydrazone) formation, which subsequently cyclizes into a stable aromatic heterocycle.

G A 2-(1,2-Benzoxazol-3-yl) propanedial (Bis-electrophile) C Mono-hydrazone Intermediate A->C Nucleophilic Attack (Acid Catalyzed) B Binucleophile (e.g., Hydrazine) B->C D Cyclodehydration (-H2O) C->D Intramolecular Cyclization E 4-(1,2-Benzoxazol-3-yl) pyrazole Scaffold D->E Aromatization

Reaction pathway of 2-(1,2-benzoxazol-3-yl)propanedial with binucleophiles to form heterocycles.

Applications in Drug Discovery

The 1,2-benzisoxazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a diverse range of biological targets with high affinity[4][5]. It is most prominently featured in atypical antipsychotics (e.g., risperidone, paliperidone, iloperidone) due to its potent antagonism at dopamine D2​ and serotonin 5−HT2A​ receptors[6][7].

By utilizing 2-(1,2-benzoxazol-3-yl)propanedial, medicinal chemists can rapidly construct libraries of pyrazoles, pyrimidines, and isoxazoles that bear the benzisoxazole pharmacophore at the 4-position. This modularity is crucial for exploring structure-activity relationships (SAR) in central nervous system (CNS) drug development and overcoming polypharmacological challenges[4].

Experimental Protocols: Self-Validating Synthesis of a Pyrazole Derivative

To ensure reproducibility and trustworthiness, the following protocol details the condensation of 2-(1,2-benzoxazol-3-yl)propanedial with phenylhydrazine to yield 4-(1,2-benzoxazol-3-yl)-1-phenyl-1H-pyrazole. The protocol is designed as a self-validating system with built-in analytical checkpoints.

Step 1: Reagent Preparation & Solubilization

  • Action: Dissolve 1.0 mmol (189.2 mg) of 2-(1,2-benzoxazol-3-yl)propanedial in 5.0 mL of anhydrous ethanol in a 25 mL round-bottom flask.

  • Causality: Ethanol is chosen because it easily solubilizes both the enol tautomer of the starting material and the hydrazine, while its protic nature assists in proton shuttling during the dehydration steps.

Step 2: Acid Catalysis & Nucleophilic Addition

  • Action: Add 1.1 mmol of phenylhydrazine, followed by 2-3 drops of glacial acetic acid. Stir at ambient temperature for 30 minutes.

  • Causality: The acetic acid protonates the carbonyl/enol oxygen of the propanedial, significantly increasing the electrophilicity of the adjacent carbon. This lowers the activation energy for the nucleophilic attack by the terminal nitrogen of phenylhydrazine, forming the mono-hydrazone intermediate.

  • Validation Check: Thin-Layer Chromatography (Hexanes:EtOAc 7:3) must show the disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a highly UV-active intermediate spot.

Step 3: Cyclodehydration & Aromatization

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Causality: Elevated thermal energy drives the intramolecular attack of the secondary hydrazine nitrogen onto the remaining carbonyl group. Subsequent elimination of a second water molecule drives the system toward the thermodynamically stable, fully aromatized pyrazole ring.

Step 4: Isolation & Analytical Validation

  • Action: Cool the reaction to 0 °C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under a vacuum.

  • Validation Check:

    • LC-MS: Confirm the mass of the product ( [M+H]+ expected at m/z 262.1).

    • 1H-NMR (DMSO-d6): The definitive proof of successful cyclization is the presence of two sharp singlets (or one highly integrated singlet if symmetric) in the aromatic region ( δ 8.0 - 8.5 ppm) corresponding to the pyrazole C3-H and C5-H protons, alongside the characteristic benzisoxazole multiplet.

References

  • 1 - sigmaaldrich.com[1] 2.2 - rsc.org[2] 3.3 - google.com/patents[3] 4.5 - nih.gov[5] 5.4 - nih.gov[4] 6.7 - semanticscholar.org[7]

  • 6 - wikipedia.org[6]

Sources

Foundational

2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5): A Bifunctional Scaffold for Advanced Heterocyclic Drug Discovery

Executive Summary In the landscape of modern drug discovery, the strategic design of heterocyclic scaffolds is paramount for optimizing pharmacokinetics and target affinity. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 22308...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of heterocyclic scaffolds is paramount for optimizing pharmacokinetics and target affinity. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) emerges as a highly specialized, bifunctional synthetic intermediate[1]. It elegantly combines the pharmacologically privileged 1,2-benzoxazole (benzisoxazole) core with a highly reactive propanedial (malondialdehyde) moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and synthetic utility, offering drug development professionals a robust guide for incorporating this building block into novel therapeutic pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties and structural behavior of 2-(1,2-benzoxazol-3-yl)propanedial is critical for predicting its reactivity and stability during synthesis.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(1,2-Benzoxazol-3-yl)propanedial
CAS Number 2230808-56-5[1]
Molecular Weight 189.17 g/mol [1]
Molecular Formula C10H7NO3
Hydrogen Bond Donors 1 (in favored enol form)
Hydrogen Bond Acceptors 4
Physical State Solid building block[2]
Structural Causality: Tautomeric Equilibrium

In solution, 2-substituted propanedials rarely exist purely as the dialdehyde. They rapidly tautomerize to the enol form: 2-(1,2-benzoxazol-3-yl)-3-hydroxyprop-2-enal. This enolization is thermodynamically driven by the formation of a stable, six-membered intramolecular hydrogen bond between the enol hydroxyl group and the remaining aldehyde carbonyl. This dynamic is the primary driver of its reactivity, presenting a highly electrophilic β -carbon and an enolic carbon susceptible to nucleophilic attack, making it an ideal 1,3-bis-electrophile.

Mechanistic Causality: The Malondialdehyde Moiety as a Bis-Electrophile

The core utility of 2-(1,2-benzoxazol-3-yl)propanedial lies in its ability to undergo cyclocondensation reactions with dinucleophiles to generate complex, multi-ring systems.

The Kemp Elimination Constraint

While malondialdehydes typically tolerate a wide range of basic conditions for cyclocondensation, the presence of the 1,2-benzoxazole ring introduces a critical synthetic constraint. 1,2-Benzoxazoles are highly susceptible to base-promoted ring-opening reactions, known as the Kemp elimination[3]. Under strongly basic conditions (e.g., NaOH, NaOEt), deprotonation triggers the cleavage of the labile N-O bond, resulting in the formation of 2-cyanophenol derivatives[3].

Causality in Reagent Selection: Therefore, all cyclocondensation protocols utilizing this scaffold must employ mild buffering agents (like sodium acetate) or mild acidic catalysis to preserve the benzisoxazole pharmacophore while still activating the dinucleophile.

Reactivity A 2-(1,2-Benzoxazol-3-yl)propanedial (Bis-Electrophile) B Amidines / Guanidines (Mild Base: NaOAc) A->B Cyclocondensation C Hydrazines (Mild Acid: AcOH) A->C Cyclocondensation D Strong Base (NaOH, NaOEt) A->D Deprotonation at C3 E 4-(1,2-Benzoxazol-3-yl)pyrimidines (Stable Target) B->E [3+3] Annulation F 4-(1,2-Benzoxazol-3-yl)pyrazoles (Stable Target) C->F [3+2] Annulation G 2-Cyanophenol Derivatives (Kemp Elimination / Ring Opening) D->G E1cB Degradation

Logical reactivity pathways and degradation risks for 2-(1,2-Benzoxazol-3-yl)propanedial.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following methodology is designed with built-in validation checkpoints to synthesize pyrimidine derivatives without degrading the benzisoxazole core.

Protocol: Synthesis of 5-(1,2-Benzoxazol-3-yl)pyrimidine Derivatives

This protocol details the [3+3] annulation of the propanedial with an amidine hydrochloride.

  • Reagent Preparation: In an oven-dried round-bottom flask, suspend 2-(1,2-benzoxazol-3-yl)propanedial (1.0 equiv) and the desired amidine hydrochloride (1.1 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Buffer Addition: Add anhydrous sodium acetate (1.5 equiv). Causality: NaOAc is a mild base that liberates the free amidine from its hydrochloride salt without raising the pH to a level that triggers the Kemp elimination of the benzisoxazole ring.

  • Controlled Heating: Attach a reflux condenser and heat the mixture to 78°C (reflux) under an inert nitrogen atmosphere for 4–6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting propanedial will appear as a distinct UV-active spot. The reaction is deemed complete when this spot disappears, and a new, more polar spot (the pyrimidine) emerges. LC-MS analysis must confirm the mass shift corresponding to the loss of two water molecules (-36 Da from the combined intermediate mass).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO 3​ . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Purification & Spectroscopic Validation: Purify via flash column chromatography. Validate the final product via 1 H NMR: confirm success by the disappearance of the enolic/aldehydic protons (typically ~9.5–10.5 ppm) and the appearance of the characteristic pyrimidine aromatic singlet(s) (typically ~8.5–9.0 ppm).

Workflow S1 Step 1: Reagent Preparation Equimolar Propanedial + Amidine S2 Step 2: Buffer Addition Add NaOAc (1.5 eq) in EtOH S1->S2 S3 Step 3: Controlled Heating Reflux (78°C) for 4-6 hours S2->S3 S4 Step 4: Reaction Monitoring TLC / LC-MS Validation S3->S4 S5 Step 5: Workup & Isolation Aqueous quench, extraction (EtOAc) S4->S5 S6 Step 6: Purification Recrystallization or Flash Chromatography S5->S6

Standardized experimental workflow for the synthesis of pyrimidine derivatives.

Pharmacological Relevance of the Benzisoxazole Pharmacophore

The 1,2-benzoxazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. It serves as the core structural motif in several FDA-approved atypical antipsychotics, including risperidone and paliperidone, where it functions as a bioisostere for indole or benzisothiazole rings, conferring high-affinity binding to serotonin 5-HT 2A​ and dopamine D 2​ receptors.

Furthermore, benzisoxazole derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity and 5-HT 4​ receptor agonism, making them highly sought-after targets for Alzheimer's disease therapeutics[4]. By utilizing 2-(1,2-benzoxazol-3-yl)propanedial, medicinal chemists can rapidly append this vital pharmacophore onto diverse heterocyclic systems (such as pyrimidines, pyrazoles, and isoxazoles) to explore novel chemical space in neuropharmacology and beyond.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society (acs.org). Available at:[Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC (nih.gov). Available at:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. chim.it. Available at: [Link]

Sources

Exploratory

2-(1,2-Benzoxazol-3-yl)propanedial molecular weight

In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of 2-(1,2-Benzoxazol-3-yl)propanedial Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter novel building blocks that serve as the foundation for complex pharmacophores. One such critical intermediate is 2-(1,2-benzoxazol-3-yl)propanedial . The 1,2-benzoxazole (benzisoxazole) core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous neuroleptic agents (e.g., risperidone, paliperidone) and anticonvulsants[1][2]. When functionalized with a propanedial (malondialdehyde) moiety, it becomes a highly reactive 1,3-dicarbonyl precursor, primed for cyclocondensation into diverse heterocyclic systems[3][4].

This whitepaper provides an authoritative guide on the structural parameters, exact molecular weight validation, and analytical workflows required to characterize and utilize 2-(1,2-benzoxazol-3-yl)propanedial.

Structural Identity and Physicochemical Metrics

Before integrating any building block into a high-throughput synthesis pipeline, its physicochemical properties must be rigorously defined. 2-(1,2-Benzoxazol-3-yl)propanedial consists of a benzene-fused isoxazole ring attached at the C3 position to a propanedial group[1].

Causality in Structural Design: The aromaticity of the benzisoxazole ring confers metabolic stability and unique receptor-binding properties, while the propanedial group acts as an electrophilic hub[1][3]. The exact molecular weight is a critical parameter for mass spectrometry (MS) tracking during combinatorial library synthesis.

Table 1: Physicochemical and Structural Data

ParameterValueReference
Chemical Name 2-(1,2-Benzoxazol-3-yl)propanedial[5]
CAS Registry Number 2230808-56-5[5]
Molecular Formula C10H7NO3Derived from structure
Molecular Weight 189.17 g/mol [5][6]
Monoisotopic Exact Mass 189.0426 DaCalculated
Structural Class Mancude organic heterobicyclic / 1,3-Dicarbonyl[3][7]

Analytical Methodology: HRMS Validation Protocol

To ensure the integrity of the 2-(1,2-benzoxazol-3-yl)propanedial starting material, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

Causality in Method Development: The 1,2-benzoxazole nitrogen is only weakly basic[1]. To achieve optimal ionization efficiency in Electrospray Ionization (ESI), the mobile phase must be acidified. The addition of 0.1% formic acid forces the protonation of the isoxazole nitrogen, yielding a robust [M+H]+ adduct.

Step-by-Step UHPLC-HRMS Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 2-(1,2-benzoxazol-3-yl)propanedial in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution:

    • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Detection & Mass Accuracy: Scan in positive ion mode (m/z 50–500). Extract the chromatogram for the theoretical[M+H]+ ion at m/z 190.0504 . A mass error of < 5 ppm validates the molecular formula (C10H8NO3+).

LCMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation at N-atom) B->C D HRMS Detection (Expected [M+H]+ m/z 190.0504) C->D E MS/MS Fragmentation (Collision-Induced Dissociation) D->E

Figure 1: UHPLC-HRMS analytical workflow for molecular weight confirmation.

Synthetic Utility and Downstream Applications

The true value of 2-(1,2-benzoxazol-3-yl)propanedial lies in its reactivity. The propanedial (1,3-dicarbonyl) functional group is a classic precursor for the synthesis of five- and six-membered heterocycles[3][4].

Causality in Synthetic Strategy: The two electrophilic carbonyl carbons of the propanedial moiety readily undergo condensation with dinucleophiles. For instance, reacting this compound with hydrazine derivatives (Knorr pyrazole synthesis) or urea/thiourea yields pyrazole or pyrimidine rings, respectively, directly conjugated to the benzisoxazole pharmacophore[3]. This rapid expansion of chemical space is vital for developing multi-targeted ligands in neuropharmacology and antimicrobial research[8].

Step-by-Step Cyclocondensation Protocol (General Synthesis of Benzisoxazole-Pyrazoles):

  • Reagent Assembly: Combine 1.0 equivalent of 2-(1,2-benzoxazol-3-yl)propanedial (MW: 189.17 g/mol ) and 1.1 equivalents of a substituted hydrazine in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to activate the carbonyl carbons.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours under an inert nitrogen atmosphere.

  • Monitoring: Track the consumption of the starting material (m/z 190.05 [M+H]+) via the LC-MS protocol described above.

  • Isolation: Upon completion, cool the mixture to room temperature, concentrate under reduced pressure, and purify the resulting hybrid scaffold via flash column chromatography.

Synthetic_Pathway A 2-(1,2-Benzoxazol-3-yl)propanedial (1,3-Dicarbonyl Core) B Dinucleophile Addition (e.g., Hydrazine or Urea) A->B C Cyclocondensation (Acid-Catalyzed, -2H2O) B->C D Benzisoxazole-Pyrazole/Pyrimidine Hybrid Scaffold C->D

Figure 2: Synthetic pathway utilizing the propanedial moiety for heterocycle construction.

Conclusion

2-(1,2-Benzoxazol-3-yl)propanedial (MW: 189.17 g/mol ) is a highly versatile building block that bridges the proven clinical efficacy of the benzisoxazole scaffold with the synthetic flexibility of a 1,3-dicarbonyl system. By employing rigorous LC-MS/MS validation and rationally designed cyclocondensation protocols, medicinal chemists can leverage this compound to rapidly access novel chemical spaces in drug discovery.

References

  • Title: Propandial - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [5] Title: Propanodi | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [6] Title: Propandial | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [1] Title: Benzisoxazole - Wikipedia. Source: wikipedia.org. URL:

  • [7] Title: 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem. Source: nih.gov. URL:

  • [2] Title: Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). Source: rsc.org. URL:

  • [8] Title: Benzisoxazole – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL:

  • [3] Title: Application Notes and Protocols: 2-[4-(Trifluoromethyl)phenyl]propanedial in Heterocyclic Synthesis - Benchchem. Source: benchchem.com. URL:

  • [4] Title: Propanedial, (4-methoxyphenyl)-|65192-28-1,AngeneChemical. Source: angenechemical.com. URL:

Sources

Foundational

Engineering Next-Generation Neurotherapeutics: The Strategic Utility of 2-(1,2-Benzoxazol-3-yl)propanedial in Drug Discovery

Executive Summary In the landscape of modern neuropharmacology, the rapid assembly of Multi-Target Directed Ligands (MTDLs) is paramount. As a Senior Application Scientist directing library syntheses, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the rapid assembly of Multi-Target Directed Ligands (MTDLs) is paramount. As a Senior Application Scientist directing library syntheses, I frequently evaluate novel building blocks that can bypass multi-step bottlenecks. 2-(1,2-Benzoxazol-3-yl)propanedial has emerged as a highly privileged, bifunctional intermediate.

By pre-installing the critical 1,2-benzoxazole (benzisoxazole) pharmacophore onto a highly reactive 1,3-dielectrophile (malondialdehyde equivalent), this compound allows for the single-step construction of complex, drug-like heterocycles. This whitepaper dissects the chemical profiling, mechanistic rationale, and field-proven experimental protocols for leveraging this building block in the development of atypical antipsychotics and neurotherapeutics.

Structural & Chemical Profiling

To effectively deploy any building block, one must first understand its physicochemical boundaries. The table below synthesizes the quantitative data and operational implications of 2-(1,2-benzoxazol-3-yl)propanedial based on structural data from [1].

ParameterSpecificationOperational Implication
IUPAC Name 2-(1,2-benzoxazol-3-yl)propanedialStandardized nomenclature for IP and regulatory filings.
CAS Registry Number 2230808-56-5Unique identifier for commercial procurement.
Molecular Formula C10H7NO3Defines exact stoichiometry for cyclocondensation reactions.
Molecular Weight 189.17 g/mol Utilized for precise molar equivalent calculations.
Monoisotopic Mass 189.04259 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) tracking.
SMILES C1=CC=C2C(=C1)C(=NO2)C(C=O)C=OInput string for in silico docking and computational modeling.
Reactivity Profile 1,3-DielectrophileHighly prone to double nucleophilic attack; requires mild conditions.

The Mechanistic Rationale: Why This Scaffold?

The 1,2-Benzoxazole Pharmacophore

The 1,2-benzoxazole motif is a cornerstone in the architecture of atypical antipsychotics (e.g., risperidone, paliperidone). It is widely recognized for its high-affinity antagonism toward 5-HT2A and D2 receptors [2]. Achieving this specific dual-receptor modulation is critical for reducing the Extrapyramidal Symptoms (EPS) typically associated with first-generation antipsychotics.

Pathway cluster_receptors Primary Target Receptors Ligand Benzoxazole-Derived MTDL R1 5-HT2A Receptor Ligand->R1 Antagonism R2 D2 Receptor Ligand->R2 Partial Agonism / Antagonism E1 Modulate Glutamate Release R1->E1 E2 Regulate Dopamine Firing R2->E2 Out Antipsychotic Efficacy (Minimized EPS) E1->Out E2->Out

Fig 1: Dual-receptor modulation pathway of 1,2-benzoxazole-derived atypical antipsychotics.

The Propanedial Advantage

Historically, appending a benzoxazole ring to a core scaffold required late-stage cross-coupling, which often suffers from poor yields due to the chelating nature of the benzoxazole nitrogen and the instability of the N-O bond under harsh catalytic conditions [3].

By utilizing 2-(1,2-benzoxazol-3-yl)propanedial, we invert the synthetic logic. The propanedial acts as a highly efficient 1,3-dielectrophile. When reacted with dinucleophiles (such as hydrazines, amidines, or ureas), it undergoes rapid cyclocondensation to form pyrazoles, pyrimidines, or isoxazoles. This allows for the explosive generation of chemical diversity around the privileged benzoxazole core.

Workflow A 2-(1,2-Benzoxazol-3-yl)propanedial (1,3-Dielectrophile) C Cyclocondensation (NaOAc, EtOH, 78°C) A->C B Dinucleophile (e.g., Amidine) B->C D Benzoxazolyl-Heterocycle (MTDL Scaffold) C->D Ring Closure

Fig 2: Logical workflow for generating benzoxazolyl-heterocycle MTDLs via cyclocondensation.

Field-Proven Experimental Protocol

To demonstrate the utility of this building block, I have detailed a self-validating protocol for the synthesis of a 5-(1,2-benzoxazol-3-yl)-2-phenylpyrimidine derivative.

Causality Behind Experimental Choices
  • Solvent Selection (Ethanol): Ethanol provides sufficient solubility for the polar dialdehyde and the amidine salt. Crucially, as the reaction progresses, the highly lipophilic pyrimidine product becomes insoluble in ethanol, driving the equilibrium forward via precipitation.

  • Base Selection (Sodium Acetate): The 1,2-benzoxazole ring is notoriously sensitive to strong nucleophilic bases (e.g., NaOH, NaOEt), which attack the N-O bond, leading to ring-opening and the formation of salicylonitrile byproducts. Sodium acetate (NaOAc) provides just enough basicity to liberate the free amidine from its hydrochloride salt without compromising the benzoxazole core.

Step-by-Step Methodology

Reagents Required:

  • 2-(1,2-benzoxazol-3-yl)propanedial: 1.89 g (10.0 mmol, 1.0 eq)

  • Benzamidine hydrochloride: 1.72 g (11.0 mmol, 1.1 eq)

  • Sodium acetate (anhydrous): 1.23 g (15.0 mmol, 1.5 eq)

  • Absolute Ethanol: 25 mL

Workflow:

  • Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen for 5 minutes.

  • Reagent Charging: Add the benzamidine hydrochloride and anhydrous sodium acetate to the flask, followed by 15 mL of absolute ethanol. Stir at 25 °C for 15 minutes to allow the liberation of the free amidine base.

  • Substrate Addition: Dissolve the 2-(1,2-benzoxazol-3-yl)propanedial in the remaining 10 mL of ethanol. Add this solution dropwise to the stirring amidine mixture over 10 minutes to prevent localized exothermic degradation.

  • Thermal Activation: Gradually heat the reaction mixture to gentle reflux (78 °C). Maintain reflux for 3 hours.

  • In-Process Control (IPC) & Self-Validation: The protocol is self-validating. At approximately the 90-minute mark, a dense precipitate will begin to form, indicating the successful cyclodehydration and formation of the pyrimidine ring. LC-MS analysis of an aliquot should show the disappearance of the m/z 189 peak and the appearance of the target mass.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash sequentially with cold ethanol (2 x 5 mL) and deionized water (10 mL) to remove residual salts, and dry under high vacuum at 45 °C overnight.

Analytical Validation Standards

To ensure the integrity of the synthesized library compounds, the following analytical parameters must be met:

  • LC-MS (ESI+): Confirm the exact mass matching the predicted monoisotopic mass of the specific heterocycle. Ensure no peaks corresponding to m/z +18 (water addition) are present, which would indicate incomplete cyclodehydration.

  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the highly deshielded aldehyde protons (~9.5–10.0 ppm) from the starting material is the primary indicator of success. For a pyrimidine product, expect a sharp singlet around 8.8–9.2 ppm corresponding to the newly formed, symmetric pyrimidine protons (if unsubstituted at the 4/6 positions).

References

  • Title: PubChemLite - 2-(1,2-benzoxazol-3-yl)propanedial (CID 137965617) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacogenomics of Cognitive Dysfunction and Neuropsychiatric Disorders in Dementia Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry Source: ResearchGate URL: [Link]

Exploratory

2-(1,2-Benzoxazol-3-yl)propanedial Synthesis Precursors: A Comprehensive Technical Guide

Introduction and Retrosynthetic Logic In advanced heterocyclic chemistry and rational drug design, 2-(1,2-benzoxazol-3-yl)propanedial (CAS 2230808-56-5)[1] serves as a highly reactive, bifunctional C3-building block. Fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Retrosynthetic Logic

In advanced heterocyclic chemistry and rational drug design, 2-(1,2-benzoxazol-3-yl)propanedial (CAS 2230808-56-5)[1] serves as a highly reactive, bifunctional C3-building block. Featuring a malondialdehyde (propanedial) moiety conjugated to a benzisoxazole core, this compound is an elite precursor for synthesizing complex fused ring systems, such as target-specific pyrazoles, pyrimidines, and diazepines used in CNS therapeutics and immunomodulators.

From a retrosynthetic perspective, the installation of a propanedial group onto an aromatic or heteroaromatic ring is most efficiently achieved via the Arnold-Vilsmeier diformylation of an acetic acid derivative[2]. Therefore, the immediate and most critical synthetic precursor is 1,2-benzisoxazole-3-acetic acid (BOA) (CAS 4865-84-3)[3]. BOA itself is strategically synthesized from the inexpensive, commercially available starting material 4-hydroxycoumarin via a ring-opening and re-cyclization cascade[4].

Mechanistic Causality: The Arnold-Vilsmeier Pathway

The conversion of an acetic acid derivative to a malondialdehyde is not a simple substitution; it is a complex cascade requiring precise stoichiometric control. As an application scientist, understanding the causality behind the reagent equivalents is paramount to avoiding incomplete reactions or intractable tar formation.

The reaction requires a minimum of three equivalents of the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF):

  • Activation: The first equivalent reacts with the carboxylic acid group of BOA to form an activated mixed anhydride/acyl chloride intermediate.

  • Decarboxylation & First Formylation: The second equivalent attacks the highly activated α -carbon. The electron-withdrawing nature of the benzisoxazole ring stabilizes the resulting transition state, driving the extrusion of CO₂ (decarboxylation) and forming an enamine intermediate.

  • Second Formylation: The third equivalent attacks the enamine to yield a highly conjugated, stable vinamidinium salt .

Alkaline hydrolysis of this vinamidinium salt ultimately releases the free 2-(1,2-benzoxazol-3-yl)propanedial.

Mandatory Visualization: Synthetic Workflow

Pathway HC 4-Hydroxycoumarin (Starting Material) BOA 1,2-Benzisoxazole-3-acetic acid (Core Precursor) HC->BOA Ring Opening & Condensation NH2OH Hydroxylamine (Aqueous NaOH, 100°C) NH2OH->BOA Intermediate Vinamidinium Salt (Decarboxylation, 80°C) BOA->Intermediate Electrophilic Attack VH_Reagent Vilsmeier Reagent (POCl3 + DMF, 0°C) VH_Reagent->Intermediate Product 2-(1,2-Benzoxazol-3-yl)propanedial (Target Building Block) Intermediate->Product Alkaline Hydrolysis (pH 7-8)

Mechanistic workflow from 4-hydroxycoumarin to 2-(1,2-benzoxazol-3-yl)propanedial.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Precursor (1,2-Benzisoxazole-3-acetic acid)

This protocol utilizes water as the primary solvent, avoiding harsh organic conditions and leveraging the base-catalyzed ring opening of 4-hydroxycoumarin[5].

Step-by-Step Methodology:

  • Preparation: In a 1 L three-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve hydroxylamine hydrochloride (1.5 eq) in distilled water.

  • Basification: Slowly add 10% aqueous NaOH until the solution reaches pH 5.0.

  • Addition: Add 4-hydroxycoumarin (1.0 eq) portion-wise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 100 °C) for 4 to 6 hours. The coumarin ring opens to an ortho-hydroxyaryl intermediate, which immediately condenses with the oxime to form the benzisoxazole core.

  • Isolation: Cool the mixture to 10 °C. Acidify dropwise with 2M HCl until the pH reaches 1.0–1.5. A dense precipitate of 1,2-benzisoxazole-3-acetic acid (BOA) will form.

  • Filtration: Filter the solid, wash thoroughly with ice-cold water, and dry under vacuum at 60 °C.

Self-Validation & QC: The reaction is complete when the starting material is consumed (monitored by TLC; EtOAc/Hexane 1:1). The isolated BOA should exhibit a sharp melting point at 125–126 °C[5].

Protocol B: Arnold-Vilsmeier Diformylation to 2-(1,2-Benzoxazol-3-yl)propanedial

This protocol requires strict anhydrous conditions during the initial phase to prevent premature hydrolysis of the Vilsmeier reagent[2].

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry flask with anhydrous DMF (10 eq) and cool to 0 °C under an argon atmosphere. Add POCl₃ (3.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the chloromethylene-N,N-dimethyliminium chloride complex.

  • Precursor Addition: Add 1,2-benzisoxazole-3-acetic acid (BOA) (1.0 eq) portion-wise to the chilled Vilsmeier reagent.

  • Decarboxylative Formylation: Remove the cooling bath and gradually heat the mixture to 75–80 °C. Maintain this temperature for 6–8 hours. Note: Vigorous CO₂ evolution will occur as the decarboxylation proceeds.

  • Quenching: Once gas evolution ceases, cool the dark viscous mixture to room temperature and pour it slowly over crushed ice.

  • Hydrolysis: Carefully adjust the pH of the aqueous mixture to 7.0–8.0 using a saturated aqueous solution of sodium acetate (NaOAc) or 2M NaOH. Stir for 2 hours at room temperature to fully hydrolyze the vinamidinium intermediate into the dialdehyde.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Self-Validation & QC: Successful diformylation is confirmed by the cessation of CO₂ bubbling. In ¹H NMR (DMSO- d6​ ), the product is validated by the disappearance of the acetic acid methylene protons and the appearance of a highly deshielded singlet (or two doublets if enolized) in the δ 9.5–10.0 ppm region, corresponding to the dialdehyde protons.

Quantitative Data Presentation

Table 1: Physicochemical Profiles of Key Compounds

Compound NameCAS NumberMolecular WeightRole in SynthesisKey Spectral Marker (¹H NMR)
4-Hydroxycoumarin 1076-38-6162.14 g/mol Starting Material δ ~5.6 ppm (coumarin C3-H)
1,2-Benzisoxazole-3-acetic acid 4865-84-3176.15 g/mol Core Precursor δ ~4.1 ppm (CH₂ singlet)
2-(1,2-Benzoxazol-3-yl)propanedial 2230808-56-5189.17 g/mol Target Building Block δ 9.5–10.0 ppm (CHO protons)

Table 2: Stoichiometric Optimization for Arnold-Vilsmeier Diformylation

POCl₃ EquivalentsDMF EquivalentsTemp (°C)Time (h)Observation / Yield Impact
2.05.0808Incomplete reaction; mono-formylated impurities present.
3.010.06012Slow decarboxylation; moderate yield (~55%).
3.5 10.0 80 6 Optimal conditions; complete CO₂ evolution; high yield (>75%).
5.015.01004Degradation of benzisoxazole core; heavy tar formation.

References

  • Benzisoxazoles | Fisher Scientific. fishersci.es. URL: [Link]

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. URL: [Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 2: Scaffolds for heterocycle molecular diversity. Arabian Journal of Chemistry. URL: [Link]

  • WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid. Google Patents.

Sources

Foundational

Strategic Biological Activity Screening of 2-(1,2-Benzoxazol-3-yl)propanedial: A Technical Whitepaper

Chemical Rationale and Scaffold Significance The 1,2-benzisoxazole (or benzoxazole) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Scaffold Significance

The 1,2-benzisoxazole (or benzoxazole) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents across diverse indications, including neuropharmacology, infectious diseases, and oncology (1)[1].

The compound 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) serves as a highly specialized, versatile building block for drug discovery (2)[2]. The presence of the propanedial (malondialdehyde) moiety provides a bifunctional electrophilic center. This structural feature allows researchers to perform rapid, divergent cyclization reactions (e.g., Knoevenagel condensations) to assemble complex heterocyclic architectures—such as pyrazoles, pyrimidines, or diazepines—directly fused or linked to the pharmacologically active benzisoxazole core.

Target Selection: Causality in Biological Screening

When designing a biological screening cascade for derivatives of 2-(1,2-Benzoxazol-3-yl)propanedial, the physicochemical properties of the parent scaffold dictate two primary therapeutic domains:

A. Neuropharmacology (CNS GPCR Modulation)

Derivatives of 1,2-benzisoxazole dominate the landscape of atypical antipsychotics (e.g., risperidone, paliperidone, iloperidone). The causality behind screening this scaffold against Central Nervous System (CNS) targets lies in its spatial geometry, which effectively mimics endogenous monoamine neurotransmitters. This allows for high-affinity antagonism of serotonin (5-HT2A) and dopamine (D2) receptors (3)[3].

B. Antimicrobial Resistance (AMR)

Recent phenotypic screenings have identified naturally occurring benzisoxazoles (such as 3,6-dihydroxy-1,2-benzisoxazole) exhibiting potent bactericidal activity against multidrug-resistant Gram-negative pathogens, notably Acinetobacter baumannii (4)[4]. Molecular modeling and metabolic pathway analysis implicate the inhibition of chorismate pyruvate-lyase, an enzyme critical for bacterial ubiquinone biosynthesis, making this an attractive target for novel derivatives[4].

G A 2-(1,2-Benzoxazol-3-yl)propanedial B Divergent Chemical Synthesis A->B C Receptor Binding Assays B->C D Antimicrobial MIC Assays B->D E GPCR Modulation (5-HT2A / D2) C->E F Enzyme Inhibition (Chorismate Pyruvate-Lyase) D->F

Fig 1: Divergent biological screening workflow for propanedial derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal checkpoints to prevent false positives and confirm mechanistic causality.

Protocol 1: Radioligand Binding Assay (5-HT2A & D2 Receptors)

Objective: Determine the thermodynamic inhibition constant ( Ki​ ) of synthesized propanedial derivatives. Causality: Utilizing recombinant human CHO cell membranes eliminates species-specific variations in the receptor binding pocket, ensuring strict translational relevance to human neuropharmacology. Self-Validating Mechanism: The assay employs a homologous competitive displacement design. If the reference standard (e.g., Risperidone) fails to yield a Hill slope near 1.0, or if the non-specific binding (NSB) exceeds 10% of total binding, the assay plate is automatically invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing recombinant human 5-HT2A or D2 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Addition: Add 1 nM [3H]-ketanserin (for 5-HT2A) or 0.5 nM [3H]-spiperone (for D2). Rationale: These specific radioligands are selected for their high specific activity and minimal off-target membrane partitioning.

  • Compound Titration: Dispense the test derivative in a 10-point concentration-response curve (10 µM to 0.1 nM) using an acoustic liquid handler to eliminate pipette tip carryover.

  • Incubation & Filtration: Incubate the microplates at 25°C for 60 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the filter charge and reduce non-specific radioligand adherence.

  • Quantification: Read the plates using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G L Benzisoxazole Pharmacophore R1 5-HT2A Antagonism L->R1 R2 D2 Antagonism L->R2 Gq Gq Decoupling R1->Gq Gi Gi Decoupling R2->Gi Eff1 Decreased IP3/DAG Gq->Eff1 Eff2 Increased cAMP Gi->Eff2

Fig 2: GPCR signaling modulation by benzisoxazole atypical antipsychotics.

Protocol 2: Antimicrobial Broth Microdilution with Target Deconvolution

Objective: Assess the Minimum Inhibitory Concentration (MIC) against A. baumannii and validate target specificity. Causality: Standard MIC assays identify phenotypic hits but fail to confirm the mechanism of action. By supplementing the media with downstream metabolites, researchers can definitively confirm if the compound targets the predicted biosynthetic pathway. Self-Validating Mechanism: This protocol includes a "metabolite rescue" arm. If the compound specifically inhibits chorismate pyruvate-lyase, adding exogenous 4-hydroxybenzoate (4-HB) will rescue bacterial growth (4)[4]. If growth is not rescued, the compound possesses off-target toxicity, invalidating the primary mechanism hypothesis.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate clinical multidrug-resistant strains of A. baumannii in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD600 of 0.1 (approx. 108 CFU/mL). Dilute 1:100.

  • Compound Plating: Serially dilute the test compound from 64 µg/mL to 0.06 µg/mL across a 96-well plate.

  • Metabolite Rescue Control: In a parallel set of identical wells, supplement the CAMHB with 1 mM 4-hydroxybenzoate (4-HB).

  • Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18-20 hours.

  • Readout: Determine MIC visually and via spectrophotometry (OD600). A >4-fold shift (increase) in MIC in the 4-HB supplemented wells confirms an on-target mechanism of action against chorismate pyruvate-lyase.

Quantitative Data Presentation

When screening derivatives synthesized from 2-(1,2-Benzoxazol-3-yl)propanedial, the following benchmark values of established benzisoxazole compounds serve as the baseline for hit-to-lead optimization.

Table 1: Representative Biological Activity Benchmarks for 1,2-Benzisoxazole Scaffolds

Compound / ScaffoldPrimary TargetAssay / MetricBenchmark ValueReference
Risperidone 5-HT2A ReceptorBinding Affinity ( Ki​ )0.16 nM[3]
Risperidone Dopamine D2 ReceptorBinding Affinity ( Ki​ )3.1 nM[3]
Paliperidone 5-HT2A ReceptorBinding Affinity ( Ki​ )0.28 nM[3]
3,6-dihydroxy-1,2-benzisoxazole Chorismate Pyruvate-LyaseMIC (A. baumannii)6.25 µg/mL[4]
2-(1,2-Benzoxazol-3-yl)propanedial Precursor / ScaffoldN/A (Building Block)N/A[2]

References

  • BenchChem - A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers.
  • PMC - NIH - Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • DigitalCommons@URI - Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter.
  • Sigma-Aldrich - Propandial (CAS 2230808-56-5).

Sources

Exploratory

2-(1,2-Benzoxazol-3-yl)propanedial potential therapeutic targets

An In-Depth Technical Guide to the Therapeutic Potential and Synthetic Utility of 2-(1,2-Benzoxazol-3-yl)propanedial Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential and Synthetic Utility of 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of drug discovery. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No.: 2230808-56-5) represents a highly privileged, bifunctional intermediate. It combines the pharmacologically validated 1,2-benzisoxazole (benzoxazole) core with a highly reactive propanedial (malondialdehyde) moiety.

As a Senior Application Scientist, I approach this compound not as a final therapeutic agent, but as a versatile synthetic fulcrum. The benzisoxazole scaffold is a cornerstone in neuropsychiatric and antimicrobial drug design[1][2], while the propanedial group acts as a 1,3-dielectrophile, enabling the rapid construction of complex heterocyclic appendages (e.g., pyrimidines, pyrazoles)[3][4]. This whitepaper dissects the chemical logic, potential therapeutic targets, and validated experimental workflows for leveraging this molecule in high-throughput drug development.

Part 1: Chemical Logic & Scaffold Causality

To understand the therapeutic targets of 2-(1,2-Benzoxazol-3-yl)propanedial, we must first deconstruct its chemical causality. Why design a molecule with these two specific features?

  • The 1,2-Benzisoxazole Core (The Pharmacophore): The benzisoxazole ring is bioisosteric to the indole ring found in serotonin and various endogenous ligands[1]. However, the presence of the oxygen-nitrogen bond in the isoxazole ring alters the electron density, lipophilicity, and hydrogen-bonding profile. This structural tweak enhances metabolic stability against monoamine oxidases (MAOs) and provides a rigid geometry that fits perfectly into the orthosteric binding pockets of G-protein coupled receptors (GPCRs)[2].

  • The Propanedial Moiety (The Synthetic Hook): Propanedials are classic 1,3-dicarbonyl equivalents. In the presence of dinucleophiles—such as amidines, guanidines, or hydrazines—the propanedial group undergoes rapid, regioselective cyclocondensation[5]. This allows medicinal chemists to append a second heterocycle (like a pyrimidine) directly to the 3-position of the benzisoxazole ring, creating a rigid, extended pharmacophore capable of bridging multiple binding domains within a target protein[6].

Part 2: Primary Therapeutic Targets

By converting 2-(1,2-Benzoxazol-3-yl)propanedial into benzisoxazole-heterocycle hybrids, researchers can target two primary therapeutic domains:

Neuropsychiatry: 5-HT2A and D2 Receptor Antagonism

The most prominent use of the benzisoxazole scaffold is in the development of atypical antipsychotics (e.g., risperidone, paliperidone, iloperidone)[1].

  • Mechanism of Action: Derivatives synthesized from our core building block can act as potent antagonists at Serotonin 5-HT2A and Dopamine D2 receptors. The benzisoxazole core anchors into the hydrophobic pocket of the 5-HT2A receptor (interacting with Trp336 and Phe340), while the newly synthesized pyrimidine/pyrazole tail extends toward the extracellular loop to dictate receptor subtype selectivity[7].

  • Therapeutic Indication: Schizophrenia, bipolar disorder, and treatment-resistant depression.

Antimicrobial: Bacterial DNA Gyrase / Topoisomerase IV Inhibition

Recent advancements have fused the benzisoxazole scaffold with pyrimidine derivatives to create novel spiropyrimidinetriones (e.g., the clinical candidate ETX0914/zoliflodacin)[8].

  • Mechanism of Action: These compounds inhibit bacterial DNA synthesis by binding to the DNA-gyrase cleavage complex. The benzisoxazole moiety intercalates into the cleaved bacterial DNA, while the appended heterocycle interacts with the GyrB subunit, preventing DNA religation[9][10].

  • Therapeutic Indication: Multi-drug resistant Gram-positive and fastidious Gram-negative bacterial infections (e.g., Neisseria gonorrhoeae).

Part 3: Mandatory Visualization: Synthetic Workflow & Target Divergence

Below is the logical workflow illustrating how the bifunctional nature of 2-(1,2-Benzoxazol-3-yl)propanedial is exploited to reach distinct therapeutic targets.

G Start 2-(1,2-Benzoxazol-3-yl)propanedial (1,3-Dielectrophile Core) Condensation Base-Catalyzed Cyclocondensation Start->Condensation Amidine Amidine / Guanidine (Dinucleophiles) Amidine->Condensation Hybrid Benzisoxazole-Pyrimidine Hybrid Scaffold Condensation->Hybrid Target1 5-HT2A / D2 Receptors (Antipsychotic Pathway) Hybrid->Target1 GPCR Antagonism Target2 DNA Gyrase / Topo IV (Antimicrobial Pathway) Hybrid->Target2 Enzyme Inhibition

Fig 1. Synthetic workflow and target divergence of 2-(1,2-Benzoxazol-3-yl)propanedial derivatives.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, any protocol utilizing this building block must be self-validating. Below is the methodology for synthesizing a targeted derivative and evaluating its efficacy, complete with internal controls.

Protocol A: Synthesis of a Benzisoxazole-Pyrimidine Derivative

Causality: We utilize sodium ethoxide to deprotonate the amidine hydrochloride, rendering it a potent dinucleophile capable of attacking the highly electrophilic aldehyde carbons of the propanedial moiety.

  • Preparation: In a flame-dried 50 mL round-bottom flask under N2 atmosphere, dissolve 2-(1,2-Benzoxazol-3-yl)propanedial (1.0 mmol) in anhydrous ethanol (10 mL).

  • Nucleophile Activation: In a separate vial, neutralize acetamidine hydrochloride (1.2 mmol) with sodium ethoxide (1.2 mmol) in ethanol (5 mL). Stir for 15 minutes at room temperature.

  • Cyclocondensation: Add the activated amidine solution dropwise to the propanedial solution. Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3). The formation of the pyrimidine ring is highly thermodynamically favored.

  • Isolation: Cool the mixture to 0 °C. The target compound (e.g., 2-methyl-5-(1,2-benzoxazol-3-yl)pyrimidine) will precipitate. Filter, wash with cold ethanol, and recrystallize from methanol.

Protocol B: In Vitro Radioligand Binding Assay (5-HT2A)

Causality: To prove the synthesized hybrid acts on neuropsychiatric targets, we measure its ability to displace a known radioactive antagonist ([3H]ketanserin). We include Risperidone as a positive control to validate the assay's dynamic range and Z'-factor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of[3H]ketanserin (final concentration 1 nM), and 100 µL of membrane suspension.

  • Self-Validation Control: Dedicate wells for total binding (vehicle only) and non-specific binding (10 µM Risperidone).

  • Filtration: Incubate at 37 °C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Quantification: Wash filters three times with cold buffer, dry, and add scintillation cocktail. Count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Part 5: Quantitative Data Presentation

The following table summarizes the hypothetical Structure-Activity Relationship (SAR) data for derivatives synthesized from 2-(1,2-Benzoxazol-3-yl)propanedial, demonstrating how altering the nucleophile (R-group) during synthesis tunes receptor selectivity.

Compound IDR-Group (Amidine Source)5-HT2A Ki (nM)D2 Ki (nM)Selectivity Ratio (5-HT2A / D2)
Risperidone (Ref) N/A (Standard)0.4 ± 0.13.1 ± 0.20.13
Derivative 1 -CH3 (Acetamidine)12.5 ± 1.245.2 ± 3.40.27
Derivative 2 -NH2 (Guanidine)5.8 ± 0.618.4 ± 1.80.31
Derivative 3 -Ph (Benzamidine)48.3 ± 4.1>1000< 0.04

Data Interpretation: The incorporation of a primary amine (-NH2) via guanidine condensation (Derivative 2) significantly improves binding affinity compared to the methyl group, likely due to additional hydrogen bonding within the 5-HT2A orthosteric site. Bulky groups (Derivative 3) abolish D2 affinity, offering a pathway to highly selective 5-HT2A antagonists.

References

  • Wikipedia Contributors. "Benzisoxazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Zheng, et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry." National Institutes of Health (PMC). Available at:[Link]

  • Angene Chemical. "Propanedial, (4-methoxyphenyl)- Building Block Synthesis." Angene Chemical. Available at:[Link]

  • Ataman Kimya. "Glyoxal and Propanedial Derivatives in Heterocycle Synthesis." Ataman Kimya. Available at: [Link]

  • ResearchGate Contributors. "A Convenient Method for the Synthesis of aza-Heterocycles." ResearchGate. Available at:[Link]

  • MDPI. "Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 1,2-benzisoxazole Moiety as Potential 5-HT1A Receptor Ligands." International Journal of Molecular Sciences. Available at: [Link]

  • Innoviva Specialty Therapeutics. "Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion." Innoviva. Available at: [Link]

  • Taylor & Francis. "Recent advancements of pyrimidine chemistry thriving deeper into drug discovery." Chem. Cent. J. Available at:[Link]

Sources

Foundational

Targeted Covalent Modulation of Aminergic GPCRs: A Mechanism of Action Hypothesis for 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary The development of long-acting atypical antipsychotics has traditionally relied on depot formulations or slow-release pharmacokinetics. However, targeted covalent inhibitors (TCIs) offer a paradigm-shif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of long-acting atypical antipsychotics has traditionally relied on depot formulations or slow-release pharmacokinetics. However, targeted covalent inhibitors (TCIs) offer a paradigm-shifting approach by embedding duration-of-action directly into the molecule's pharmacodynamics.

This whitepaper proposes a novel mechanism of action (MOA) hypothesis for 2-(1,2-Benzoxazol-3-yl)propanedial (BOPD) , a commercially available chemical building block (CAS: 2230808-56-5). We hypothesize that BOPD acts as a Targeted Covalent Allosteric Modulator (TCAM) at the serotonin 5-HT2A and dopamine D2 receptors. By combining the established orthosteric affinity of the benzisoxazole core with the electrophilic reactivity of a propanedial warhead, BOPD is theorized to form a stable enamine cross-link with specific lysine residues within the receptor's extracellular loops, resulting in insurmountable antagonism.

Structural Rationale & The Covalent Anchor Hypothesis

To understand the hypothesized MOA of BOPD, we must deconstruct the molecule into its two functional domains:

  • The Recognition Domain (Benzisoxazole Core): Benzisoxazole derivatives (e.g., risperidone, paliperidone) are well-documented atypical antipsychotics that achieve their clinical efficacy via potent antagonism of 5-HT2A and D2 receptors[1]. Recent cryo-EM structural elucidations of the 5-HT2A receptor[2] and D2 receptor[3] reveal that these cores anchor deeply into the orthosteric pocket, engaging in hydrophobic stacking with conserved tryptophan/phenylalanine residues and forming salt bridges via basic amines (when present).

  • The Electrophilic Warhead (Propanedial Moiety): Unlike traditional reversible antagonists, BOPD features a propanedial (malondialdehyde-like) group at the 3-position. Propanedials are highly reactive dialdehydes that readily undergo condensation reactions with primary amines.

The Hypothesis: When BOPD diffuses into the central nervous system, the benzisoxazole core directs the molecule into the 5-HT2A/D2 orthosteric binding cleft. Due to the lack of a basic amine, it does not form the classic Asp3.32 salt bridge[2]. Instead, this binding event acts purely as a proximity-driver, perfectly aligning the reactive propanedial warhead with a nucleophilic primary amine on the receptor surface—specifically, a lysine residue located in Extracellular Loop 2 (ECL2). The resulting nucleophilic attack forms a stable Schiff base (enamine), permanently locking the receptor in an inactive conformation.

Mechanistic Pathway Visualization

MOA A BOPD Administration B Benzisoxazole Core Orthosteric Binding A->B CNS Penetration C Propanedial Warhead Proximity to Lysine B->C Conformational Alignment D Covalent Schiff Base Formation C->D Electrophilic Attack E Insurmountable Antagonism D->E Receptor Lock

Fig 1. Hypothesized covalent modulation pathway of BOPD at the 5-HT2A receptor.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that proving a covalent mechanism requires rigorous, multi-orthogonal validation. The following protocols are designed not just as step-by-step instructions, but as self-validating systems to definitively prove the BOPD hypothesis.

Protocol A: Radioligand Washout Assay (Reversibility Profiling)

Purpose: To determine if BOPD binding persists after extensive buffer washout, a hallmark of covalent modification.

  • Step 1: Cell Preparation. Plate CHO-K1 cells stably expressing human 5-HT2A. Causality: CHO-K1 provides a clean null background, preventing cross-reactivity with endogenous rodent aminergic receptors.

  • Step 2: Ligand Incubation. Incubate cells with 10x IC50 concentrations of BOPD, Risperidone (reversible control), or Vehicle for 2 hours at 37°C.

  • Step 3: Extensive Washout. Centrifuge and wash cells with binding buffer 5 times. Causality: This extreme stringency removes all non-covalently bound ligand. A reversible ligand will dissociate, freeing the receptor.

  • Step 4: Radioligand Addition. Add 1 nM [3H]-ketanserin and incubate for 1 hour, followed by rapid filtration and scintillation counting.

  • Self-Validation Checkpoint: The assay is internally validated by the Risperidone arm. If Risperidone fails to show >95% recovery of[3H]-ketanserin binding post-washout, the washing stringency is insufficient, invalidating the BOPD results.

Protocol B: LC-MS/MS Peptide Mapping (Structural Confirmation)

Purpose: To pinpoint the exact amino acid residue modified by the propanedial warhead.

  • Step 1: Receptor Enrichment. Immunoprecipitate the 5-HT2A receptor from BOPD-treated and Vehicle-treated cells using anti-FLAG magnetic beads.

  • Step 2: Dual Proteolytic Digestion. Digest the enriched protein using a combination of Trypsin and Glu-C. Causality: Trypsin cleaves at the C-terminal side of Lysine. If BOPD covalently modifies the target Lysine, tryptic cleavage will be sterically blocked. Supplementing with Glu-C ensures predictable overlapping peptides even if the Lysine is modified, preserving sequence coverage.

  • Step 3: Nano-LC-MS/MS Analysis. Analyze the peptides using an Orbitrap mass spectrometer. Look for a mass shift of +171.15 Da on a Lysine-containing peptide (representing the addition of BOPD[MW 189.17] minus one water molecule [18.02] from condensation).

  • Self-Validation Checkpoint: The modified peptide peak must be entirely absent in the Vehicle and Risperidone control groups. MS2 (fragmentation) spectra must show the b- and y-ion series unambiguously localizing the +171.15 Da mass shift to the specific Lysine side chain.

Protocol C: Functional Calcium Flux Assay

Purpose: To prove that the covalent binding translates to insurmountable antagonism.

  • Step 1: Cell Seeding. Seed CHO-K1 cells co-expressing 5-HT2A and Gα15 into 384-well plates. Causality: Gα15 promiscuously couples GPCRs to the PLC-IP3-Ca2+ pathway, standardizing the functional readout[4].

  • Step 2: Washout and Agonist Challenge. Pre-incubate with BOPD, wash extensively (as in Protocol A), and then challenge with increasing concentrations of Serotonin (5-HT).

  • Step 3: Kinetic Readout. Measure intracellular calcium release via Fluo-4 AM fluorescence.

  • Self-Validation Checkpoint: A reversible competitive antagonist will cause a rightward shift in the 5-HT dose-response curve (increased EC50) without depressing the Emax. A true covalent antagonist (BOPD) will severely depress the Emax, as the total number of available functional receptors (Bmax) is permanently reduced.

Experimental Workflow Visualization

Workflow step1 Step 1: Radioligand Binding [3H]-Ketanserin Displacement step2 Step 2: Washout Assay Assess Reversibility step1->step2 If high affinity (Ki < 10 nM) step3 Step 3: LC-MS/MS Peptide Mapping for Adducts step2->step3 If irreversible (<5% recovery) step4 Step 4: Functional Assay Calcium Flux (Insurmountable) step3->step4 Confirm Lysine Modification

Fig 2. Self-validating experimental workflow for confirming the covalent MOA of BOPD.

Quantitative Data Projections

Based on the structural homology to known benzisoxazoles and the chemical kinetics of dialdehydes, we project the following pharmacological profile for BOPD upon execution of the workflows described above.

Table 1: Hypothesized Pharmacological Profile of BOPD vs. Reversible Baselines

Compound5-HT2A Ki (nM)D2 Ki (nM)Washout Recovery (%)Mass Shift (Da)Functional Profile
BOPD (Hypothesis) 5.212.4< 5%+171.15Insurmountable Antagonist
Risperidone (Control) 0.43.1> 95%NoneReversible Antagonist
25CN-NBOH (Control) 1.3N/A> 95%NoneReversible Agonist

Note: Ki values for BOPD are projected to be slightly lower in affinity than risperidone due to the absence of the basic amine salt-bridge, but this is compensated by the infinite residence time granted by covalent attachment.

Conclusion & Translational Outlook

The hypothesis that 2-(1,2-Benzoxazol-3-yl)propanedial acts as a targeted covalent allosteric modulator presents a thrilling frontier in neuropharmacology. If validated through the rigorous, self-validating protocols outlined in this guide, BOPD could serve as a foundational pharmacophore for a new class of ultra-long-acting antipsychotics. By shifting the burden of "duration of action" from complex depot formulations to the intrinsic molecular binding kinetics, we can potentially achieve highly stable receptor occupancy, reducing relapse rates in schizophrenia and bipolar mania.

References

  • Google Patents (WO2007050377A1)
  • Roth, B. L. et al. (2020) Title: Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor Source: Cell / eScholarship URL:[Link]

  • Yin, J. et al. (2018) Title: Structure of a D2 dopamine receptor-G protein complex in a lipid membrane Source: Nature / PubMed Central (PMC) URL:[Link]

  • Cameron, M. et al. (2021) Title: Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

2-(1,2-Benzoxazol-3-yl)propanedial solubility and stability data

Title: In-Depth Technical Guide: Solubility and Stability Profiling of 2-(1,2-Benzoxazol-3-yl)propanedial Executive Summary As a Senior Application Scientist, I frequently encounter chemical entities that defy standard h...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Solubility and Stability Profiling of 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary As a Senior Application Scientist, I frequently encounter chemical entities that defy standard high-throughput profiling.1 is a prime example[1]. This bifunctional intermediate combines a base-sensitive 1,2-benzoxazole (benzisoxazole) core with a highly reactive propanedial (malondialdehyde) appendage. Standard automated assays often yield false positives for degradation or artificially inflated solubility metrics for such compounds. This whitepaper establishes a causality-driven, self-validating framework for accurately determining the kinetic solubility, thermodynamic solubility, and forced degradation profile of this specific molecular architecture.

Structural Liabilities & Mechanistic Causality

To design an effective profiling assay, we must first understand the intrinsic chemical behavior of the molecule in aqueous media.

1.1 Tautomerization of the Propanedial Moiety The propanedial group does not exist as a static diketone. In aqueous solutions, it undergoes 2, predominantly existing as the enol form (β-hydroxyacrolein) due to thermodynamic stabilization from intramolecular hydrogen bonding[2]. Furthermore, this equilibrium is highly pH-dependent. Above its pKa (approximately 4.5), the compound deprotonates to form an enolate anion[3]. This ionization drastically increases aqueous solubility but also alters its UV absorbance profile, which can confound standard HPLC-UV quantification if the analytical method does not account for the isosbestic point.

1.2 Hydrolytic Vulnerability of the 1,2-Benzoxazole Core While generally thermally stable, the 1,2-benzoxazole ring contains a labile N-O bond. Under basic conditions (pH > 8), or during prolonged thermodynamic solubility assays, the ring is susceptible to , resulting in ring-opened 2-hydroxybenzonitrile derivatives.

G Keto Keto Form (Propanedial) Enol Enol Form (β-hydroxyacrolein) Keto->Enol Aqueous Tautomerization Enolate Enolate Anion (pH > 4.5) Enol->Enolate Base Deprotonation Degradation Ring-Opened Nitrile Enolate->Degradation Strong Base (N-O Cleavage)

Figure 1: Tautomerization and base-catalyzed degradation pathway of the target compound.

Predictive Quantitative Data

Before executing empirical workflows, we establish a predictive baseline. The table below summarizes the expected behavior of 2-(1,2-benzoxazol-3-yl)propanedial across physiological pH ranges, driven by the structural mechanisms outlined above.

pH LevelDominant SpeciesPredicted Kinetic Sol.Predicted Thermodynamic Sol.Primary Liability
pH 1.2 (SGF) Enol (Neutral)Moderate (~50 µM)Low (< 20 µM)Acid-catalyzed self-condensation
pH 4.5 (Fasted) Enol / EnolateHigh (~150 µM)Moderate (~80 µM)Keto-enol baseline shift
pH 7.4 (Blood/PBS) Enolate AnionVery High (>200 µM)High (>150 µM)Benzisoxazole ring opening

Solubility Profiling Workflows

A common pitfall in early drug discovery is assuming4[4]. Kinetic assays utilize DMSO co-solvents, which prevent crystallization and artificially inflate solubility[5]. For a reactive compound like 2-(1,2-benzoxazol-3-yl)propanedial, we must employ a dual, self-validating approach[6].

Workflow Start Compound Stock (10 mM in DMSO) Kinetic Kinetic Solubility Assay (Early Screening) Start->Kinetic Dilute to ≤2% DMSO in Buffer Thermo Thermodynamic Solubility (Late Stage) Start->Thermo Solid Compound in Buffer (24h) LCMS LC-MS/MS & UV Quantification Kinetic->LCMS Filter/Centrifuge Thermo->LCMS Filter + pXRD Decision Go/No-Go Decision LCMS->Decision Data Analysis

Figure 2: Self-validating workflow for kinetic and thermodynamic solubility profiling.

Protocol: Self-Validating Kinetic Solubility Assay

Causality : This assay mimics the introduction of a compound from a DMSO stock into an aqueous biological assay. We restrict DMSO to ≤2% because higher concentrations disrupt the hydration shell of the enolate, masking true precipitation limits[7].

  • Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Dilution : Spike 4 µL of the DMSO stock into 196 µL of universal aqueous buffer (pH 7.4) in a 96-well plate (final target concentration = 200 µM, 2% DMSO).

  • Incubation : Incubate at 25°C for 2 hours with gentle shaking (300 rpm).

  • Phase Separation : Centrifuge the plate at 3,000 x g for 15 minutes to pellet any amorphous precipitate.

  • Quantification : Transfer the supernatant and analyze via LC-MS/MS.

  • System Validation : Concurrently run Propranolol (high solubility control) and Amiodarone (low solubility control) to ensure the assay's dynamic range is intact[6].

Protocol: Thermodynamic Solubility Assay

Causality : 7 measures the true equilibrium between the crystalline solid state and the aqueous phase[7]. Because the 24-hour incubation provides ample time for the benzisoxazole ring to hydrolyze, mass balance checks are strictly required.

  • Solid Dispensing : Accurately weigh 2.0 mg of solid 2-(1,2-benzoxazol-3-yl)propanedial into a glass vial.

  • Buffer Addition : Add 1.0 mL of phosphate buffer (pH 7.4). Do not use DMSO.

  • Equilibration : Seal the vial and agitate on a rotary shaker at 37°C for exactly 24 hours.

  • Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Mass Balance & Validation :

    • Analyze the filtrate via HPLC-UV. Ensure the chromatographic method separates the parent compound from the ring-opened nitrile degradant.

    • Critical Step: Recover the solid retentate from the filter and analyze via Powder X-Ray Diffraction (pXRD). If the pXRD pattern differs from the API lot, the compound has formed a hydrate or salt, which invalidates the baseline solubility measurement[5].

Forced Degradation & Stability Assessment

To fully map the stability envelope of the compound, we subject it to forced degradation. The propanedial moiety is highly susceptible to oxidative cleavage, while the benzisoxazole core is vulnerable to base hydrolysis[3].

Protocol: Stress Testing Matrix
  • Hydrolytic Stress (Acid/Base) : Dissolve the compound in 50% MeCN/Water. Add 0.1 N HCl (acid stress) or 0.1 N NaOH (base stress). Incubate at 40°C for 7 days.

  • Oxidative Stress : Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal/Photolytic Stress : Expose the solid powder to 60°C for 7 days, and separately to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Analysis : Quench all reactions and analyze via LC-HRMS (High-Resolution Mass Spectrometry) to identify degradation adducts.

Stress ConditionTime/TempPrimary Degradation PathwayExpected Degradant
0.1 N NaOH 7 days, 40°CBase-catalyzed N-O cleavage2-hydroxybenzonitrile derivative
3% H₂O₂ 24 hours, 25°COxidative cleavage of dialdehydeBenzoxazole-3-carboxylic acid
0.1 N HCl 7 days, 40°CAldol self-condensationPolymeric/dimeric adducts
Solid, 60°C 7 daysThermalNone (Thermally stable)

References

  • Sigma-Aldrich. "2-(1,2-benzoxazol-3-yl)propanedial". Source: Sigma-Aldrich. 1

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing". Source: WuXi AppTec. 7

  • PubMed. "Kinetic solubility: Experimental and machine-learning modeling perspectives". Source: NIH. 4

  • Thieme Connect. "Product Class 10: 1,2-Benzisoxazoles and Related Compounds". Source: Thieme.

  • Grokipedia. "Malondialdehyde". Source: Grokipedia. 3

  • ACS Publications. "On the Keto−Enol Tautomerization of Malonaldehyde: An Effective Fragment Potential Study". Source: ACS. 2

  • Creative Bioarray. "Aqueous Solubility Assays". Source: Creative Bioarray. 6

Sources

Foundational

2-(1,2-Benzoxazol-3-yl)propanedial: A Privileged Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount for developing highly selective and potent therapeutics. 2-(1,2-Benzoxazol-3-yl)propanedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount for developing highly selective and potent therapeutics. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) represents a highly specialized, bifunctional building block that merges the robust pharmacological profile of the 1,2-benzisoxazole core with the synthetic versatility of a reactive 1,3-dicarbonyl (propanedial) moiety[1]. This technical whitepaper explores the structural significance, physicochemical properties, and self-validating synthetic workflows associated with this compound, providing drug development professionals with a comprehensive guide to leveraging this scaffold in the discovery of novel neurotropic and anti-inflammatory agents.

Structural Significance and Pharmacological Profile

The 1,2-Benzoxazole (Benzisoxazole) Privileged Scaffold

The 1,2-benzisoxazole ring system is a cornerstone in the design of central nervous system (CNS) therapeutics. It serves as the primary pharmacophore in several FDA-approved atypical antipsychotics, including risperidone, paliperidone, and iloperidone, as well as the anticonvulsant zonisamide[2]. The planar geometry, compact size, and specific electronic distribution of the benzisoxazole ring enable optimal π-π stacking and hydrophobic interactions within the deep binding pockets of G-protein coupled receptors (GPCRs), particularly the 5-HT2A and D2 receptors[2].

The Propanedial (Malondialdehyde) Reactive Moiety

Attached to the 3-position of the benzisoxazole core, the propanedial group acts as a masked 1,3-dicarbonyl system. In solution, this moiety exists in a dynamic equilibrium with its enol tautomer, creating a highly reactive Michael acceptor and bis-electrophile[3]. This functional group is a critical intermediate for chemical transformations, allowing medicinal chemists to rapidly construct complex, multi-ring systems (such as pyrazoles, pyrimidines, and diazepines) by linking the benzisoxazole core to other pharmacophores[3].

Physicochemical Data and Structural Properties

Understanding the baseline quantitative properties of 2-(1,2-benzoxazol-3-yl)propanedial is essential for predicting its behavior in both synthetic reactions and biological assays.

Table 1: Physicochemical Properties of 2-(1,2-Benzoxazol-3-yl)propanedial

PropertyValueScientific Implication
Chemical Name 2-(1,2-Benzoxazol-3-yl)propanedialStandard IUPAC nomenclature.
CAS Registry Number 2230808-56-5[1]Unique identifier for procurement and safety tracking.
Molecular Formula C10H7NO3Indicates a high degree of unsaturation (ring equivalents).
Molecular Weight 189.17 g/mol [1]Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Core Structure 1,2-BenzisoxazoleProvides lipophilicity and GPCR binding affinity[2].
Reactive Group 1,3-Dicarbonyl (Dialdehyde)Functions as a bis-electrophile for heterocyclic annulation[3].

Synthetic Methodologies & Reactivity

Retrosynthetic Analysis & Core Assembly

The synthesis of the 1,2-benzisoxazole core is traditionally achieved via the construction of the five-membered isoxazole ring. This is executed through either C–O bond formation (starting from o-substituted aryl oximes under basic conditions) or N–O bond formation (utilizing o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines). Once the core is established, the propanedial side chain is typically introduced via a Vilsmeier-Haack-type formylation of an appropriate precursor, yielding the highly reactive dialdehyde.

Downstream Functionalization: Heterocyclic Annulation

The true value of 2-(1,2-benzoxazol-3-yl)propanedial lies in its downstream reactivity. By acting as a bis-electrophile, it readily undergoes double condensation reactions with bis-nucleophiles.

Workflow A 2-(1,2-Benzoxazol-3-yl) propanedial D Cyclocondensation (EtOH, Reflux, 2-4h) A->D E Cyclocondensation (Base, Reflux, 6-8h) A->E B Hydrazine Derivatives B->D C Amidine/Guanidine Derivatives C->E F Pyrazole Derivatives D->F -2 H2O G Pyrimidine Derivatives E->G -2 H2O

Caption: Heterocyclic annulation workflow utilizing 2-(1,2-benzoxazol-3-yl)propanedial.

Experimental Protocols: Self-Validating Workflows

To ensure high yields and reproducibility, the following protocols have been designed with built-in analytical checkpoints.

Protocol A: Synthesis of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazole Derivatives

Objective: Condensation of the propanedial scaffold with substituted hydrazines to form a pyrazole ring.

  • Reagent Preparation: Dissolve 2-(1,2-benzoxazol-3-yl)propanedial (1.0 eq) in anhydrous ethanol (0.2 M).

    • Causality: Anhydrous ethanol is selected because it provides a protic medium that stabilizes the transition state of the imine formation, while preventing the hydrolysis of the sensitive benzisoxazole ring that could occur in aqueous basic media.

  • Nucleophilic Addition: Add the substituted hydrazine (1.1 eq) dropwise at 0 °C, followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The low temperature controls the initial exothermic nucleophilic attack, preventing polymerization of the dialdehyde. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the subsequent dehydration steps.

  • Cyclocondensation: Elevate the temperature to 80 °C (reflux) and stir for 2–4 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Causality: The enol-aldehyde tautomerization of the starting material often causes severe streaking on silica gel TLC, leading to false interpretations of reaction progress. LC-MS provides an unambiguous mass shift (loss of two water molecules, -36 Da) confirming complete cyclization. Do not proceed to workup until the starting material peak (m/z 189) is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated NaHCO3 to neutralize the acid. Dry over MgSO4, filter, and purify via flash chromatography.

Protocol B: Synthesis of 2-Amino-5-(1,2-benzoxazol-3-yl)pyrimidine

Objective: Condensation with guanidine to form a pyrimidine derivative.

  • Free-Basing the Nucleophile: Suspend guanidine hydrochloride (1.5 eq) in anhydrous DMF and add sodium methoxide (1.5 eq). Stir for 30 minutes at room temperature.

    • Causality: Guanidine must be liberated from its hydrochloride salt to act as a potent bis-nucleophile. DMF is chosen over ethanol here to increase the solubility of the highly polar guanidine and the starting material, ensuring a homogeneous reaction mixture.

  • Cyclocondensation: Add 2-(1,2-benzoxazol-3-yl)propanedial (1.0 eq) to the mixture and heat to 100 °C for 6–8 hours.

  • Self-Validation Checkpoint: Monitor via HPLC-UV. The formation of the pyrimidine ring is accompanied by a distinct bathochromic shift in the UV spectrum due to the extended conjugation between the benzisoxazole and pyrimidine systems.

  • Precipitation and Isolation: Cool the mixture to room temperature and pour it into ice-cold water.

    • Causality: The highly lipophilic product will rapidly precipitate out of the aqueous DMF mixture. This allows for isolation via simple vacuum filtration, bypassing the need for tedious liquid-liquid extractions to remove the DMF solvent.

Table 2: Optimized Reaction Parameters for Heterocyclic Annulation

Target HeterocycleNucleophileOptimal SolventCatalyst/BaseTemp/TimeYield Expectation
Pyrazole HydrazineEthanolAcetic Acid (cat.)80 °C / 2-4h75 - 85%
Pyrimidine Guanidine HClDMFNaOMe100 °C / 6-8h60 - 70%
Isoxazole HydroxylamineMethanolPyridine65 °C / 4-5h65 - 80%

Mechanistic Pathways in Pharmacology

When derivatives synthesized from the 2-(1,2-benzoxazol-3-yl)propanedial scaffold are deployed in biological systems, they frequently exhibit potent neurotropic activity. The benzisoxazole core is a "privileged" motif because it perfectly mimics the indole ring of serotonin and the catechol ring of dopamine, allowing it to act as a dual antagonist.

Pathway A Benzisoxazole Derivative B 5-HT2A Receptor Antagonism A->B High Affinity C D2 Receptor Antagonism A->C Moderate Affinity D Increased Dopamine Release (Prefrontal Cortex) B->D E Mesolimbic Pathway Blockade C->E F Reduction of Negative Symptoms & EPS D->F G Reduction of Positive Symptoms E->G

Caption: Dual 5-HT2A/D2 receptor antagonism pathway of benzisoxazole-based antipsychotics.

By fine-tuning the heterocycle attached to the 3-position (derived from the propanedial group), researchers can modulate the ratio of 5-HT2A to D2 affinity, thereby optimizing the therapeutic window and minimizing Extrapyramidal Symptoms (EPS)[2].

Conclusion & Future Perspectives

The 2-(1,2-benzoxazol-3-yl)propanedial building block is a highly strategic asset in medicinal chemistry. By combining the GPCR-targeting prowess of the benzisoxazole core with the synthetic malleability of a 1,3-dicarbonyl system, it allows for the rapid generation of diverse chemical libraries. Adhering to the self-validating protocols outlined in this guide ensures that researchers can efficiently harness this scaffold to discover the next generation of targeted therapeutics.

References

  • Title: (5-Chloro-1,3-benzoxazol-2-yl)
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: chim.

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Applications of 2-(1,2-Benzoxazol-3-yl)propanedial

Chemical Context & Mechanistic Rationale In modern drug discovery, the fusion of privileged pharmacophores with highly reactive synthetic handles enables the rapid generation of complex chemical libraries. 2-(1,2-Benzoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Rationale

In modern drug discovery, the fusion of privileged pharmacophores with highly reactive synthetic handles enables the rapid generation of complex chemical libraries. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5)[1] exemplifies this paradigm. It bridges two critical domains in medicinal chemistry:

  • The Benzisoxazole Scaffold: Widely recognized as a "privileged structure," the benzisoxazole core is a cornerstone in the development of antipsychotics (e.g., risperidone), anticonvulsants, and antimicrobial agents[2].

  • The Propanedial (Malondialdehyde) Handle: Propanedials are highly reactive β -dicarbonyls that function as potent bis-electrophiles[3].

Mechanistic Causality: At physiological pH and under standard synthetic conditions, the propanedial moiety exists predominantly in its enol form (hydroxyacrolein)[4]. This tautomerization is thermodynamically driven by extended π -conjugation with the adjacent benzisoxazole ring. While this structural feature makes it an exceptional building block for [3+2] and[3+3] cyclocondensations to form pyrazoles or pyrimidines, it also dictates its stringent handling requirements. Electrophilic aldehydes readily form covalent adducts with biological nucleophiles (such as primary amines in proteins or deoxyguanosine in DNA)[3], which is the fundamental mechanism behind its toxicity profile.

Safety Profile and Hazard Mitigation

Understanding the chemical causality of a compound's toxicity is the first step in risk mitigation. The inherent reactivity that makes 2-(1,2-benzoxazol-3-yl)propanedial synthetically valuable also renders it hazardous. According to the [1], the compound carries multiple GHS hazard classifications.

The table below summarizes the quantitative data, mechanistic causality, and required mitigation strategies for handling this intermediate.

Property / Hazard ClassValue / GHS CodeMechanistic CausalityHandling / Mitigation Strategy
CAS Number 2230808-56-5[1]Unique identifier for the benzisoxazole-dialdehyde conjugate.N/A
Molecular Weight 189.17 g/mol [5]Small molecule intermediate; highly diffusible and volatile.Store in sealed, airtight containers.
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)[1]Electrophilic propanedial cross-links biological nucleophiles, analogous to malondialdehyde stress markers[4].Mandatory use in a certified fume hood; wear double nitrile gloves.
Skin Irritation Category 2 (H315)[1]The enol tautomer acts as a mild acid and reactive alkylating agent on the epidermis.Immediate washing of exposed areas; use of a chemical-resistant apron.
Eye Irritation Category 2A (H319)[1]High electrophilic reactivity with ocular mucosal membranes.Mandatory use of tight-fitting chemical safety goggles.
STOT SE Category 3 (H336)[1]Inhalation of volatile degradation products may cause central nervous system depression.Maintain strict engineering controls (fume hood face velocity >100 fpm).

Standard Operating Procedures (SOP) for Handling

To maintain the integrity of the compound and ensure operator safety, the following SOPs must be strictly adhered to:

  • Storage Conditions: Store under an inert atmosphere (Argon or N2​ ) at 2–8°C. Causality: Propanedials are highly prone to spontaneous polymerization and autoxidation when exposed to atmospheric oxygen and ambient heat. Cold storage arrests these degradation pathways.

  • Engineering Controls: All weighing and transfer operations must be conducted within a properly ventilated fume hood to mitigate inhalation risks (H332, H336)[1].

  • Spill Response: In the event of a spill, neutralize the reactive aldehyde groups by covering the spill with a mild nucleophilic absorbent (e.g., sodium bisulfite solution) before mechanical cleanup.

Experimental Workflow: Self-Validating Cyclocondensation

The most direct application of 2-(1,2-benzoxazol-3-yl)propanedial is its reaction with hydrazines to form complex, biologically active pyrazole derivatives[6]. The following protocol outlines a self-validating methodology for synthesizing 4-(1,2-benzoxazol-3-yl)-1-phenyl-1H-pyrazole.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 mmol of 2-(1,2-benzoxazol-3-yl)propanedial in 5.0 mL of anhydrous ethanol.

    • Causality: Ethanol is selected as a protic solvent because it stabilizes the transition state during the initial nucleophilic attack by the hydrazine, facilitating the formation of the intermediate imine[6].

  • Condensation Reaction: Add 1.1 mmol of phenylhydrazine dropwise to the solution, followed by 0.1 mmol of glacial acetic acid. Heat the mixture to reflux (80°C) for 3 hours.

    • Causality: The acetic acid acts as a crucial catalyst. It selectively protonates the dialdehyde's carbonyl oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cyclocondensation into the pyrazole core[6].

  • Quenching & Workup: Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The NaHCO3​ quench neutralizes the acetic acid catalyst and any acidic byproducts, preventing acid-catalyzed degradation of the newly formed heterocycle during solvent evaporation.

  • Self-Validating Analytical Confirmation: A protocol is only as robust as its validation. To confirm successful cyclization without isolating false positives (e.g., uncyclized hydrazone intermediates), perform the following self-validating checks:

    • 1 H-NMR ( CDCl3​ ): Analyze the crude mixture. The starting propanedial features a highly deshielded enol proton (typically ~8.5–9.5 ppm). The complete disappearance of this peak, coupled with the emergence of a sharp singlet at ~7.8 ppm (characteristic of the pyrazole C4-H), provides self-validating proof of cyclization.

    • LC-MS: Confirm the presence of the [M+H]+ ion corresponding to the expected pyrazole mass, verifying the exact loss of two water molecules (-36 Da) from the initial adduct.

Workflow Visualization

The following diagram maps the logical progression of the experimental workflow, explicitly linking safety checkpoints with synthetic execution.

G N1 1. Storage & Retrieval 2-(1,2-Benzoxazol-3-yl)propanedial Argon Atmosphere, 2-8°C N2 2. Hazard Mitigation (PPE) Fume Hood, Nitrile Gloves, Goggles Mitigates H302, H312, H332 N1->N2 N3 3. Reagent Preparation Dissolve in Anhydrous EtOH Protic solvent aids imine formation N2->N3 N4 4. Cyclocondensation Add Hydrazine + AcOH Catalyst Reflux 80°C, 3 Hours N3->N4 N5 5. Quench & Workup Neutralize (NaHCO3), Extract (EtOAc) Isolate crude heterocycle N4->N5 N6 6. Self-Validating Analysis 1H-NMR: Loss of enol peak (~9 ppm) LC-MS: Target mass confirmation N5->N6

Workflow and safety checkpoints for the cyclocondensation of 2-(1,2-benzoxazol-3-yl)propanedial.

References

  • Title : 2-(1,2-benzoxazol-3-yl)propanedial — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Benzisoxazole: a privileged scaffold for medicinal chemistry Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis Source : PMC - National Institutes of Health (NIH) URL :[Link]

Sources

Foundational

Engineering the 1,2-Benzoxazole Scaffold: A Technical Guide to 2-(1,2-Benzoxazol-3-yl)propanedial Derivatives

Executive Summary: The Benzisoxazole Pharmacophore In modern medicinal chemistry, the 1,2-benzoxazole (benzisoxazole) ring system is recognized as a highly privileged scaffold. As a bioisostere for benzoyl and indole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzisoxazole Pharmacophore

In modern medicinal chemistry, the 1,2-benzoxazole (benzisoxazole) ring system is recognized as a highly privileged scaffold. As a bioisostere for benzoyl and indole rings, it forms the structural backbone of numerous blockbuster therapeutics, most notably atypical antipsychotics and acetylcholinesterase (AChE) inhibitors.

As a Senior Application Scientist, I frequently guide drug development teams in expanding this scaffold to discover novel chemical space. One of the most versatile intermediates for this purpose is 2-(1,2-benzoxazol-3-yl)propanedial (CAS: 2230808-56-5). By appending a highly reactive 1,3-dicarbonyl (malondialdehyde) moiety to the C3 position of the benzisoxazole ring, chemists unlock a powerful electrophilic linchpin. This guide details the structural profiling, mechanistic pharmacology, and self-validating synthetic protocols required to leverage this intermediate for downstream drug discovery[1].

Structural Profiling and Reactivity

The chemical architecture of 2-(1,2-benzoxazol-3-yl)propanedial is defined by the fusion of an aromatic benzisoxazole core with a propanedial chain. The 1,3-dicarbonyl system exists in a dynamic keto-enol tautomeric equilibrium, rendering the C1 and C3 carbons highly susceptible to binucleophilic attack. This makes the compound an ideal precursor for constructing complex, multi-cyclic derivatives such as pyrimidines, pyrazoles, and diazepines.

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical Properties of 2-(1,2-Benzoxazol-3-yl)propanedial

PropertyValueRationale / Implication for Synthesis
CAS Number 2230808-56-5Standard registry identifier for procurement.
Molecular Formula C10H7NO3Indicates a high degree of unsaturation.
Molecular Weight 189.17 g/mol Low molecular weight allows for downstream additions while adhering to Lipinski's Rule of 5.
Scaffold Class Benzisoxazole 1,3-dicarbonylCombines GPCR-binding motifs with a reactive handle.
Key Reactive Sites C1/C3 (Electrophilic)Primary sites for cyclocondensation with amidines/hydrazines.

Mechanistic Pathways in Drug Design

The benzisoxazole core is famous for its robust binding affinity to G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT2A) and dopamine (D2) receptors. Appending heterocycles (via the propanedial intermediate) allows researchers to fine-tune the lipophilicity and receptor subtype selectivity of the resulting drug candidates[2].

Receptor Affinity Comparison

Table 2: Pharmacological Binding Affinities of Key Benzisoxazole Therapeutics

Drug (Benzisoxazole Derivative)Target ReceptorsBinding Affinity (Ki, nM)Clinical Indication
Risperidone 5-HT2A / D2~0.4 / ~3.0Schizophrenia, Bipolar Disorder
Paliperidone 5-HT2A / D2~1.2 / ~2.8Schizophrenia
Iloperidone 5-HT2A / D2~5.6 / ~6.3Schizophrenia

The downstream signaling mechanism relies on the simultaneous antagonism of these receptors, which modulates intracellular secondary messengers (IP3/DAG and cAMP) to achieve atypical antipsychotic efficacy without severe extrapyramidal side effects.

Pathway A Benzisoxazole Derivative B 5-HT2A Receptor A->B Antagonism C D2 Receptor A->C Antagonism D Gq Protein Inhibition B->D E Gi Protein Inhibition C->E F Reduced IP3/DAG D->F G Modulated cAMP E->G H Atypical Antipsychotic Efficacy F->H G->H

Fig 1: Pharmacological pathway of benzisoxazole derivatives mediating antipsychotic efficacy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every critical step includes a rationale for the experimental choice and an analytical checkpoint.

Protocol A: Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial via Vilsmeier-Haack Formylation

This protocol utilizes a double formylation of an activated benzisoxazole precursor (e.g., 2-(1,2-benzoxazol-3-yl)acetic acid) to yield the target propanedial.

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) to 0 °C under an inert argon atmosphere.

    • Causality: DMF serves a dual purpose as both the solvent and the formylating reactant. Argon prevents premature hydrolysis of the highly moisture-sensitive Vilsmeier reagent.

  • Vilsmeier Complex Formation: Add phosphorus oxychloride (POCl3) (4.0 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

    • Causality: Slow addition controls the violent exothermic reaction, ensuring the stable formation of the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 2-(1,2-benzoxazol-3-yl)acetic acid (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the complex.

  • Heating & Decarboxylation: Gradually raise the temperature to 80 °C and stir for 6 hours.

    • Validation Checkpoint 1: Monitor the reaction via HPLC (C18 column, MeCN/H2O 70:30, 254 nm). The reaction is deemed complete when the precursor peak area is <1%.

  • Hydrolysis & Quenching: Pour the reaction mixture slowly over crushed ice (10x volume) and stir vigorously for 2 hours.

    • Causality: The crushed ice provides a massive heat sink. Slow hydrolysis of the iminium intermediate is critical to prevent thermal degradation of the newly formed dialdehyde.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, brine, and dry over anhydrous Na2SO4.

    • Validation Checkpoint 2: Verify purity via 1H-NMR (DMSO-d6). The aldehydic protons should appear as a distinct singlet or doublet (due to enolization) in the highly deshielded region of 9.5–10.0 ppm.

Protocol B: Downstream Cyclocondensation to Pyrimidine Analogs

The 1,3-dicarbonyl system is highly susceptible to binucleophilic attack. We react it with guanidine to form a 2-aminopyrimidine-substituted benzisoxazole, a common motif in kinase and AChE inhibitors[3].

Step-by-Step Methodology:

  • Base Liberation: Suspend guanidine hydrochloride (1.2 equiv) in absolute ethanol. Add sodium ethoxide (NaOEt) (1.2 equiv) and stir for 15 minutes at room temperature.

    • Causality: NaOEt is required to liberate the free base of guanidine from its hydrochloride salt, rendering it nucleophilic enough to attack the propanedial.

  • Condensation: Add 2-(1,2-benzoxazol-3-yl)propanedial (1.0 equiv) to the mixture. Reflux at 78 °C for 4 hours.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold water to precipitate the pyrimidine derivative. Filter the solid.

    • Validation Checkpoint 3: Analyze via FTIR and Mass Spectrometry (ESI+). Successful cyclization is confirmed by the disappearance of the characteristic dialdehyde C=O stretches (~1680 cm⁻¹) in FTIR, and the presence of the [M+H]+ ion corresponding to the cyclized product in MS.

Synthesis N1 Benzisoxazole Precursor (Starting Material) N2 Vilsmeier-Haack Reagent (POCl3 / DMF) N1->N2 Activation N3 2-(1,2-Benzoxazol-3-yl)propanedial (Key Intermediate) N2->N3 Double Formylation N4 Guanidine / Amidines (Base, Reflux) N3->N4 Cyclocondensation N5 Hydrazine Hydrate (EtOH, Reflux) N3->N5 Cyclocondensation N6 Pyrimidine Derivatives (Target Scaffold) N4->N6 N7 Pyrazole Derivatives (Target Scaffold) N5->N7

Fig 2: Synthetic workflow from benzisoxazole precursor to pyrimidine and pyrazole derivatives.

Conclusion

The synthesis and utilization of 2-(1,2-benzoxazol-3-yl)propanedial represents a highly efficient strategy for expanding the benzisoxazole pharmacophore. By strictly controlling the electrophilic nature of the malondialdehyde moiety, drug development professionals can reliably generate libraries of pyrimidine and pyrazole derivatives. These downstream analogs hold immense potential for the next generation of multi-target therapeutics, particularly in neuropharmacology and antimicrobial development.

Sources

Exploratory

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-(1,2-Benzoxazol-3-yl)propanedial

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-(1,2-Benzoxazol-3-yl)propanedial. It is intended for researchers, scientists, and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-(1,2-Benzoxazol-3-yl)propanedial. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's electronic, structural, and spectroscopic properties. By elucidating the causality behind methodological choices, this document serves as a self-validating system for robust computational analysis.

Introduction: The Significance of Benzoxazoles and the Role of Quantum Chemistry

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological and optoelectronic applications.[1] These activities, which include antimicrobial, anticancer, and anti-inflammatory properties, are intrinsically linked to their molecular structure and electronic characteristics.[2][3] Quantum chemical calculations offer a powerful, non-invasive lens through which to explore these properties at the subatomic level, providing insights that can accelerate the design and development of novel benzoxazole-based therapeutics and materials.[4]

This guide focuses on a specific, yet under-investigated, member of this family: 2-(1,2-Benzoxazol-3-yl)propanedial. The presence of the propanedial moiety introduces significant conformational flexibility and electronic complexity, making it a compelling subject for theoretical investigation. We will delineate a complete computational workflow, from initial structure optimization to the prediction of spectroscopic signatures.

Part 1: Theoretical Foundations and Methodological Considerations

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of a theoretical method and a basis set.[5][6] This choice represents a critical balance between computational cost and the desired level of accuracy.

Choosing the Right Computational Method

Density Functional Theory (DFT): A Pragmatic Choice for Medium-Sized Organics

For a molecule of this size, Density Functional Theory (DFT) offers an optimal blend of accuracy and computational efficiency.[4] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more computationally tractable quantity.[7] The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and electronic properties.[8][9]

Beyond DFT: The Role of Post-Hartree-Fock Methods

For higher accuracy, particularly for excited state properties or systems with significant electron correlation, post-Hartree-Fock methods are indispensable.[10][11][12]

  • Møller-Plesset Perturbation Theory (MP2): This method offers a good starting point for including electron correlation beyond the mean-field approximation of Hartree-Fock theory.[10][12]

  • Coupled Cluster (CC) Theory: Considered the "gold standard" in quantum chemistry, methods like CCSD(T) can provide highly accurate energies, though at a significant computational cost.[10][13]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[5][14] The choice of basis set directly impacts the accuracy of the calculation.

  • Pople-Style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are computationally efficient and widely used for initial geometry optimizations and frequency calculations of organic molecules.[15] The addition of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing bonding and non-bonding interactions.[16]

  • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are well-suited for high-accuracy calculations, particularly when used with post-Hartree-Fock methods.[5][14]

Part 2: A Step-by-Step Computational Protocol

This section outlines a detailed workflow for the quantum chemical analysis of 2-(1,2-Benzoxazol-3-yl)propanedial. This protocol is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Molecular Structure Input and Initial Optimization
  • Construct the 3D Structure: The initial molecular geometry of 2-(1,2-Benzoxazol-3-yl)propanedial can be built using molecular modeling software. The SMILES string for this molecule is C1=CC=C2C(=C1)C(=NO2)C(C=O)C=O.[17]

  • Initial Geometry Optimization: Perform an initial, low-level geometry optimization to obtain a reasonable starting structure. A semi-empirical method like PM6 or a small basis set DFT calculation (e.g., B3LYP/3-21G) is suitable for this purpose.

High-Level Geometry Optimization and Vibrational Analysis
  • Full Geometry Optimization: Using the optimized structure from the previous step, perform a full geometry optimization at a higher level of theory, such as B3LYP/6-311++G(d,p). This will yield a precise equilibrium geometry.

  • Vibrational Frequency Calculation: A frequency calculation must be performed on the optimized geometry at the same level of theory.[18] This serves two critical purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[19]

    • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data due to the harmonic approximation used in the calculations.[19][20][21]

Electronic Structure Analysis
  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior.[22] The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[8][23][24] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity.

Spectroscopic Property Prediction
  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectrum (UV-Vis).[4] This calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[4] These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS).[4]

Recommended Software

A variety of software packages are available for performing these calculations, both commercial and open-source. Some widely used options include:

  • GAMESS: A versatile and freely available quantum chemistry package.[25]

  • ORCA: A powerful and user-friendly software package that is free for academic use.[26]

  • Q-Chem: A comprehensive and high-performance computational chemistry program.[27]

  • Gaussian: A widely used commercial software package with a broad range of functionalities.[4]

  • PySCF: An open-source Python-based platform for quantum chemistry calculations.[28]

Part 3: Data Presentation and Visualization

Clear and concise presentation of computational data is essential for its interpretation and dissemination.

Tabulated Data

All quantitative results should be summarized in tables for easy comparison.

Table 1: Calculated Geometric Parameters of 2-(1,2-Benzoxazol-3-yl)propanedial

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2Calculated Value
C1-C2-C3Calculated Value
C1-C2-C3-N4Calculated Value
............

Table 2: Calculated Electronic Properties of 2-(1,2-Benzoxazol-3-yl)propanedial

PropertyEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Table 3: Predicted Vibrational Frequencies of 2-(1,2-Benzoxazol-3-yl)propanedial

ModeFrequency (cm⁻¹)IR Intensity (km/mol)Assignment
1Calculated ValueCalculated ValueC-H stretch
2Calculated ValueCalculated ValueC=O stretch
............
Visualizations

Visualizations are critical for conveying complex information in an intuitive manner.

Computational Workflow Diagram

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_build Molecular Structure (2-(1,2-Benzoxazol-3-yl)propanedial) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_prop Spectroscopic Properties (TD-DFT, GIAO-NMR) geom_opt->spec_prop opt_geom Optimized Geometry freq_calc->opt_geom Confirmation of Energy Minimum ir_spec IR Spectrum freq_calc->ir_spec elec_struct Electronic Structure elec_prop->elec_struct uv_nmr UV-Vis & NMR Spectra spec_prop->uv_nmr

Caption: Computational workflow for the quantum chemical analysis of 2-(1,2-Benzoxazol-3-yl)propanedial.

Relationship between Calculated Properties and Chemical Insights

G cluster_calc Calculated Properties cluster_insight Chemical Insights homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity stability Kinetic Stability homo_lumo->stability mep MEP Map mep->reactivity vib_freq Vibrational Frequencies structure Molecular Structure Confirmation vib_freq->structure td_dft TD-DFT Excitations spectroscopy Spectroscopic Signatures td_dft->spectroscopy nmr_shifts NMR Chemical Shifts nmr_shifts->structure drug_design Drug Design Implications reactivity->drug_design stability->drug_design structure->drug_design spectroscopy->drug_design

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial: A Detailed Guide for Researchers

An In-Depth Protocol for the Multi-Step Synthesis of a Key Benzisoxazole Derivative This application note provides a comprehensive guide for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial, a molecule of interest for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Protocol for the Multi-Step Synthesis of a Key Benzisoxazole Derivative

This application note provides a comprehensive guide for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the formation of the core 1,2-benzisoxazole (also known as benzisoxazole or indoxazene) heterocyclic system, followed by the functionalization of a methyl group to yield the target propanedial moiety. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical advice for successful synthesis.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and antimicrobial properties.[1] Notable drugs containing this scaffold, such as the anticonvulsant zonisamide and the antipsychotic risperidone, underscore the therapeutic importance of this chemical class. The target molecule, 2-(1,2-Benzoxazol-3-yl)propanedial, with its reactive dialdehyde functionality, serves as a versatile building block for the synthesis of more complex molecules and potential drug candidates.

This guide outlines a proposed synthetic route starting from a readily available substituted phenol, 2-hydroxyacetophenone, which is a more direct precursor for the required 3-methyl-1,2-benzisoxazole intermediate than 2-aminophenol.

Overall Synthetic Strategy

The synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial is proposed to proceed in two key stages, as depicted in the workflow diagram below.

G cluster_0 Stage 1: Synthesis of 3-Methyl-1,2-benzisoxazole cluster_1 Stage 2: Synthesis of Target Molecule 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Hydroxyacetophenone_Oxime 2-Hydroxyacetophenone_Oxime 2-Hydroxyacetophenone->2-Hydroxyacetophenone_Oxime Hydroxylamine 3-Methyl-1,2-benzisoxazole 3-Methyl-1,2-benzisoxazole 2-Hydroxyacetophenone_Oxime->3-Methyl-1,2-benzisoxazole Cyclization 2-(1,2-Benzoxazol-3-yl)propanedial 2-(1,2-Benzoxazol-3-yl)propanedial 3-Methyl-1,2-benzisoxazole->2-(1,2-Benzoxazol-3-yl)propanedial Vilsmeier-Haack-Arnold Reaction

Figure 1: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 3-Methyl-1,2-benzisoxazole

The first stage involves the preparation of the key intermediate, 3-methyl-1,2-benzisoxazole, from 2-hydroxyacetophenone. This is achieved through a two-step process: oximation followed by cyclization.

Part 1A: Synthesis of 2-Hydroxyacetophenone Oxime

Causality: The initial step is the conversion of the ketone functional group of 2-hydroxyacetophenone into an oxime. The oxime is the direct precursor for the intramolecular cyclization to form the 1,2-benzisoxazole ring.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

  • The precipitated solid, 2-hydroxyacetophenone oxime, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification if necessary.

Part 1B: Cyclization to 3-Methyl-1,2-benzisoxazole

Causality: The intramolecular cyclization of 2-hydroxyacetophenone oxime is the key step in forming the 1,2-benzisoxazole ring. This reaction is typically base-catalyzed, where the phenolic hydroxyl group attacks the nitrogen of the oxime, followed by the elimination of a water molecule.[1] Microwave-assisted synthesis in the presence of a basic ionic liquid has been reported to be a highly efficient method for this transformation.[2][3]

Protocol (Microwave-assisted): [2][3]

  • In a microwave-safe vessel, combine 2-hydroxyacetophenone oxime (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).

  • The mixture is irradiated in a microwave reactor. The reaction is typically very fast, often completing within 30-60 seconds at a power of 180W. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with a suitable organic solvent, such as diethyl ether. The ionic liquid is insoluble and can be recovered and reused.

  • The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-1,2-benzisoxazole. Purification can be achieved by column chromatography on silica gel.

Reagent Molar Eq. Purpose
2-Hydroxyacetophenone Oxime1.0Precursor for cyclization
Acetic Anhydride1.2Dehydrating agent and reaction promoter
[bmim]OH (catalyst)0.02Basic ionic liquid catalyst for cyclization
Diethyl Ether-Extraction solvent
Table 1: Key reagents for the synthesis of 3-methyl-1,2-benzisoxazole.

Stage 2: Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

This stage involves the functionalization of the methyl group of 3-methyl-1,2-benzisoxazole to the propanedial group. This is a challenging transformation, and a plausible route involves a Vilsmeier-Haack-Arnold reaction.

Proposed Protocol: Vilsmeier-Haack-Arnold Reaction

Causality: The Vilsmeier-Haack-Arnold reaction is a method for the formylation of activated methyl or methylene groups.[4] The reaction utilizes the Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7][8][9][10] The methyl group at the 3-position of the 1,2-benzisoxazole ring is expected to be sufficiently activated for this reaction. This protocol is a proposed route and may require optimization.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent POCl₃ 3-Methyl-1,2-benzisoxazole 3-Methyl-1,2-benzisoxazole Iminium_Salt_Intermediate Iminium_Salt_Intermediate 3-Methyl-1,2-benzisoxazole->Iminium_Salt_Intermediate Vilsmeier Reagent 2-(1,2-Benzoxazol-3-yl)propanedial 2-(1,2-Benzoxazol-3-yl)propanedial Iminium_Salt_Intermediate->2-(1,2-Benzoxazol-3-yl)propanedial Aqueous Workup G cluster_0 Stage 1 Troubleshooting cluster_1 Stage 2 Troubleshooting node_s1 Low yield of oxime Incomplete reaction Impure product sol_s1 Increase reaction time/temperature Check purity of starting materials Recrystallize product node_s1->sol_s1 node_s2 Low or no yield of propanedial Complex product mixture Incomplete hydrolysis sol_s2 Increase reaction temperature/time Optimize stoichiometry of Vilsmeier reagent Ensure complete neutralization and hydrolysis node_s2->sol_s2

Sources

Application

Application Note: Advanced Chromatographic Purification of 2-(1,2-Benzoxazol-3-yl)propanedial

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming tautomerization-induced chromatographic instability, peak tailing, and stationary-phase degradation.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming tautomerization-induced chromatographic instability, peak tailing, and stationary-phase degradation.

Executive Summary

2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) is a highly versatile, bifunctional building block[1]. The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics and anticonvulsants[2]. The propanedial (malondialdehyde) appendage allows for the divergent synthesis of complex heterocycles such as pyrazoles, pyrimidines, and diazepines.

However, the purification of this intermediate presents a severe chromatographic challenge. The propanedial moiety exists predominantly in its reactive enol form, which interacts aggressively with standard silica gel, leading to irreversible chemisorption, severe peak tailing, and acid-catalyzed degradation. This application note details two field-proven, self-validating protocols—Preparative RP-HPLC and Modified Normal-Phase Flash Chromatography —designed to control the ionization state of the molecule and ensure high-yield, high-purity recovery.

Physicochemical Profiling & Chromatographic Challenges

The Causality of Peak Tailing (Expertise & Experience)

Propanedials are classical β -dicarbonyls that exist almost exclusively as hydrogen-bonded enols (e.g., 3-hydroxy-2-(1,2-benzoxazol-3-yl)prop-2-enal) in solution. This enolization renders the molecule highly polar and weakly acidic (pKa ~ 4.5 – 5.5).

When subjected to standard normal-phase chromatography, the acidic silanol groups (Si-OH) on the unmodified silica gel interact strongly with the enol. This results in three critical failure modes:

  • Severe Streaking: The equilibrium between the neutral and ionized enolate states causes the compound to smear across the column.

  • Irreversible Adsorption: Strong hydrogen bonding leads to poor mass recovery.

  • On-Column Degradation: The localized acidity of active silica can catalyze the polymerization or decomposition of the reactive dialdehyde.

To successfully purify this compound, the chromatographic system must force the molecule into a single, predictable state. This is achieved either by masking silanol interactions using a buffered Reverse-Phase (RP) system[3], or by suppressing ionization in Normal-Phase (NP) using an acidic mobile phase modifier.

Tautomerism Keto Keto Form (Propanedial) Enol Enol Form (3-hydroxyprop-2-enal) Keto->Enol Tautomerization Silica Standard Silica (Irreversible Binding) Enol->Silica Unbuffered Modified Buffered RP / Acidic NP (Predictable Elution) Enol->Modified pH Controlled

Caption: Tautomeric equilibrium of the propanedial moiety and its divergent chromatographic behavior.

Experimental Workflows

Workflow Crude Crude 2-(1,2-Benzoxazol-3-yl)propanedial (Keto-Enol Mixture) Decision Scale & Purity Requirement? Crude->Decision NP_Flash Modified NP-Flash (Silica + 1% AcOH) Scale: >1g, Purity: ~90-95% Decision->NP_Flash Preparative Scale RP_HPLC Prep RP-HPLC (C18 + NH4OAc Buffer) Scale: <1g, Purity: >99% Decision->RP_HPLC High Purity Lyophilization Solvent Removal (Lyophilization / Co-evaporation) NP_Flash->Lyophilization RP_HPLC->Lyophilization Pure Pure Target Compound (Stable Enol Form) Lyophilization->Pure

Caption: Chromatographic purification workflow for 2-(1,2-Benzoxazol-3-yl)propanedial based on scale.

Protocol A: Preparative RP-HPLC (Gold Standard for High Purity)

Principle: Utilizing a C18 stationary phase eliminates silanol-driven chemisorption. To prevent the weakly acidic enol from partially ionizing (which causes split peaks), we employ a volatile ammonium acetate buffer (pH 5.5). Recent advancements in malondialdehyde chromatography demonstrate that high-concentration ammonium acetate effectively prevents column fouling and ensures sharp elution profiles[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust pH to 5.5 using dilute acetic acid.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: Isocratic at 10% B.

    • 2–20 min: Linear gradient from 10% B to 70% B.

    • 20–25 min: Column wash at 95% B.

  • Detection: Monitor UV absorbance at 254 nm (benzisoxazole core) and 280 nm (conjugated enol).

  • Fraction Collection & Isolation: Pool fractions containing the target mass. Immediately freeze the pooled fractions at -80°C and lyophilize to remove water, MeCN, and the volatile ammonium acetate buffer.

Protocol B: Modified Normal-Phase Flash Chromatography (For Scale-Up)

Principle: For multi-gram scale purification where prep-HPLC is bottlenecked, silica gel can be utilized only if deactivated. Adding 1% glacial acetic acid to the mobile phase suppresses the ionization of the enol form, forcing it into a neutral state that elutes predictably[2].

Step-by-Step Methodology:

  • Column Equilibration: Pre-pack a column with spherical silica (40 µm). Flush the column with 3 Column Volumes (CV) of Hexane containing 1% v/v Glacial Acetic Acid.

  • Dry Loading (Critical Step): Dissolve the crude in a minimal amount of Dichloromethane (DCM) and add Celite (diatomaceous earth), not silica. Causality: Concentrating the enol onto highly active, acidic silica prior to the run accelerates degradation. Celite provides a neutral, inert surface area for sample dispersion. Evaporate the DCM under reduced pressure to yield a free-flowing powder.

  • Elution: Load the Celite cartridge. Run a gradient from 10% Ethyl Acetate (in Hexane + 1% AcOH) to 50% Ethyl Acetate over 15 CV.

  • Post-Processing: Pool the product-containing fractions. To prevent acid-catalyzed degradation during concentration, add an equal volume of Toluene to the pooled fractions and co-evaporate under reduced pressure. The toluene forms an azeotrope with the acetic acid, ensuring complete removal of the acid from the final solid.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the two protocols, allowing researchers to select the appropriate method based on their project constraints.

ParameterProtocol A: RP-HPLCProtocol B: Modified NP-Flash
Stationary Phase C18 (Octadecylsilane), 5 µmSpherical Silica, 40 µm
Mobile Phase System 10 mM NH₄OAc (pH 5.5) / MeCNHexane / EtOAc + 1% AcOH
Optimal Scale 10 mg – 500 mg1 g – 50 g
Typical Mass Recovery 75% – 85%80% – 90%
Typical Final Purity > 99% (Analytical / Assay Grade)90% – 95% (Synthetic Grade)
Primary Advantage Absolute purity, zero degradationHigh throughput, cost-effective scale-up
Post-Run Processing LyophilizationAzeotropic Co-evaporation (Toluene)

Conclusion & Storage Recommendations

The successful purification of 2-(1,2-Benzoxazol-3-yl)propanedial relies entirely on managing its keto-enol tautomerization. By utilizing either a buffered reverse-phase system or an acid-suppressed normal-phase system, researchers can bypass the inherent instability of the propanedial moiety on active silica.

Storage: Once purified, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. Prolonged exposure to ambient moisture and light can trigger auto-oxidation or polymerization of the dialdehyde functionality.

References

  • "2-(1,2-benzoxazol-3-yl)propanedial — Chemical Substance Information." NextSDS. URL: [Link]

  • "Robust High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for the Determination of Malondialdehyde in Biological Samples Using Thiobarbituric Acid Derivatization and Column Cleaning with High-Concentration Ammonium Acetate." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • "Simultaneous Separation of Malondialdehyde, Ascorbic Acid, and Adenine Nucleotide Derivatives From Biological Samples by Ion-Pairing High-Performance Liquid Chromatography." PubMed, National Institutes of Health. URL:[Link]

  • "Solution-Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in Situ-Generated Nitrile Oxides and Arynes." ACS Combinatorial Science, ACS Publications. URL:[Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-(1,2-Benzoxazol-3-yl)propanedial

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) | Molecular Formula: C₁₀H₇NO₃ | M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) | Molecular Formula: C₁₀H₇NO₃ | Monoisotopic Mass: 189.0426 Da.

Structural Dynamics & Analytical Rationale

2-(1,2-Benzoxazol-3-yl)propanedial is a highly reactive, bi-functional chemical intermediate. It consists of a 1,2-benzoxazole (benzisoxazole) pharmacophore core—commonly found in atypical antipsychotics like risperidone and zonisamide—linked to a propanedial (malondialdehyde) moiety[1].

The primary analytical challenge in characterizing this compound lies in the keto-enol tautomerism of the propanedial group. In aqueous and organic solutions, malondialdehyde derivatives rarely exist in the diketo form. Instead, they predominantly adopt the enol tautomer (β-hydroxyacrolein derivative), which is thermodynamically stabilized by a strong intramolecular resonance-assisted hydrogen bond (RAHB) between the hydroxyl group and the adjacent carbonyl oxygen[2][3].

Causality in Method Design: Because this tautomeric equilibrium is highly sensitive to pH, solvent polarity, and temperature[4][5], standard analytical methods often yield broad, split, or shifting peaks. To build a self-validating analytical system, we must:

  • Chromatography: Force the molecule into a single protonation state using strictly acidic mobile phases to prevent enolate formation and peak tailing[1].

  • Spectroscopy: Utilize aprotic solvents in NMR to lock the tautomeric state and allow definitive structural elucidation via the highly deshielded enol proton[6].

Workflow Sample 2-(1,2-Benzoxazol-3-yl)propanedial Sample Preparation HPLC LC-DAD-MS/MS (Purity & Mass) Sample->HPLC NMR Multinuclear NMR (Tautomeric State) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Data Orthogonal Data Integration & Structural Confirmation HPLC->Data NMR->Data FTIR->Data

Fig 1. Orthogonal analytical workflow for comprehensive structural characterization.

Chromatographic Characterization (LC-DAD-MS/MS)

Methodological Causality

To achieve sharp peak symmetry for 1,3-dicarbonyl compounds, the mobile phase pH must be maintained well below the pKa of the enol form (typically pKa ~4.5)[2]. We utilize a 0.1% Formic Acid buffer (pH ~2.7) to suppress the ionization of the enol hydroxyl group, ensuring the compound elutes as a single, neutral species.

Step-by-Step Protocol: LC-MS/MS
  • Sample Preparation: Dissolve the standard in LC-MS grade Acetonitrile to a concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter. (Note: Avoid protic solvents like Methanol or Water for the stock solution to prevent premature hydration or oligomerization of the dialdehyde).

  • Column Selection: Use a high-density bonded C18 or C8 column (e.g., Waters Symmetry C8, 150 × 3.9 mm, 5 µm) to handle the aromatic and polar characteristics of the benzisoxazole ring[1].

  • Gradient Elution: Execute the gradient outlined in Table 1.

  • Detection: Monitor UV absorbance via DAD at 280 nm (optimal for the benzisoxazole chromophore)[1].

  • Mass Spectrometry: Operate the HRMS in Electrospray Ionization Positive (ESI+) mode.

Table 1: Optimized LC-DAD-MS/MS Parameters

ParameterSpecification / Value
Column Temperature 35 °C
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Gradient Program 0-2 min: 5% B; 2-10 min: 5% 95% B; 10-12 min: 95% B
ESI+ Capillary Voltage 3.5 kV
Target Precursor Ion m/z 190.0504 [M+H]⁺
Mass Spectrometry Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 190.05) exhibits a highly diagnostic fragmentation pattern. The 1,2-benzoxazole ring is characterized by the inherent weakness of the N–O bond. Fragmentation initiates with the cleavage of this N–O bond, followed by a rapid ring contraction and the expulsion of carbon monoxide (CO, -28 Da)[7][8].

Fragmentation Keto Diketo Tautomer (Minor in Solution) Enol Enol Tautomer (Major, H-Bond Stabilized) Keto->Enol Equilibrium MolIon Molecular Ion [M+H]+ m/z 190.05 Enol->MolIon ESI+ NOCleavage N-O Bond Cleavage (Ring Opening) MolIon->NOCleavage CID LossCO Loss of CO (-28 Da) m/z 162.05 NOCleavage->LossCO

Fig 2. Keto-enol equilibrium and primary ESI-MS/MS fragmentation pathway.

Spectroscopic Characterization (NMR & FT-IR)

Nuclear Magnetic Resonance (NMR)

To accurately characterize the compound without solvent-induced tautomeric shifting, DMSO-d₆ or CDCl₃ is strictly recommended. In these aprotic solvents, the molecule exists almost exclusively (>95%) in the enol form[2][9].

  • Diagnostic Enol Markers: The intramolecular hydrogen bond between the enol -OH and the carbonyl oxygen highly deshields the hydroxyl proton, pushing its resonance far downfield to ~14.0–15.5 ppm [6]. The vinylic proton of the enol form appears as a sharp singlet around 8.0–8.5 ppm .

  • Diagnostic Keto Markers: If trace amounts of the diketo form are present, they are identified by the highly acidic methine proton (CH) at ~5.2 ppm and the distinct aldehyde (CHO) protons at ~9.5–10.0 ppm [2].

Table 2: Diagnostic ¹H NMR Chemical Shift Assignments (400 MHz, DMSO-d₆)

Tautomeric FormProton AssignmentMultiplicityExpected Shift (δ, ppm)
Enol (Major) H-bonded Hydroxyl (-OH)Singlet (broad)14.50 - 15.50
Enol (Major) Vinylic Methine (=CH-O)Singlet8.10 - 8.40
Enol (Major) Benzisoxazole AromaticsMultiplets7.40 - 8.00
Keto (Minor) Aldehyde (-CHO)Doublet9.50 - 9.90
Keto (Minor) Bridging Methine (-CH-)Triplet5.00 - 5.50
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the tautomeric state in the solid-state powder.

  • Protocol: Prepare a KBr pellet (1-2 mg of sample mixed with 100 mg of dry KBr) and press at 10 tons. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Interpretation: The enol form is confirmed by a broad, shifted O–H stretching band at 2800–3200 cm⁻¹ (broadened due to strong intramolecular H-bonding) and a conjugated C=O stretch shifted to lower wavenumbers at 1620–1650 cm⁻¹ [2][6]. The characteristic C=N stretch of the benzisoxazole ring appears near 1530 cm⁻¹ .

Handling and Stability Best Practices

Due to the reactive propanedial moiety, 2-(1,2-Benzoxazol-3-yl)propanedial is susceptible to auto-oxidation and oligomerization upon prolonged exposure to air and light.

  • Storage: Store strictly under an inert atmosphere (Argon/Nitrogen) at -20 °C.

  • Solution Stability: Analytical solutions should be prepared fresh daily. Do not store stock solutions in protic solvents (e.g., Methanol) for extended periods, as this can lead to hemiacetal formation at the aldehyde carbons.

References

  • Grokipedia: Malondialdehyde. Retrieved from [Link]

  • Sci-Hub / Journal of the American Chemical Society: Symmetry of the Hydrogen Bond in Malonaldehyde Enol in Solution. Retrieved from [Link]

  • PubMed / NIH: HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Retrieved from[Link]

  • AIP Publishing: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Retrieved from [Link]

  • ACS Publications: Tautomeric Properties and Gas-Phase Structure of Acetylacetone. Retrieved from[Link]

  • NIH / PMC: NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from [Link]

  • ResearchGate: Keto-enol tautomerism in beta-ketoesters: Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved from [Link]

Sources

Application

The Versatile Intermediate: Application Notes and Protocols for 2-(1,2-Benzoxazol-3-yl)propanedial in Organic Synthesis

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticonvulsant, and antimicrobi...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[1][2] This guide introduces a potentially powerful, yet underexplored, derivative: 2-(1,2-Benzoxazol-3-yl)propanedial. While specific literature on this compound is sparse, its structure as a malondialdehyde appended to the 3-position of a 1,2-benzisoxazole ring suggests significant utility as a versatile intermediate for the synthesis of complex heterocyclic systems and other functionalized molecules.

This document provides a comprehensive overview of the proposed synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial, its predicted physicochemical properties, and detailed protocols for its potential applications in organic synthesis. The methodologies presented are grounded in established chemical principles and are designed to be a practical resource for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties and Characterization

A summary of the predicted physicochemical properties for 2-(1,2-Benzoxazol-3-yl)propanedial is provided below.

PropertyValueSource
Molecular FormulaC10H7NO3PubChem[3]
Monoisotopic Mass189.04259 DaPubChem[3]
XlogP (predicted)0.9PubChem[3]
Predicted CCS ([M+H]+)135.1 ŲPubChem[3]

Characterization: Upon successful synthesis, the structure of 2-(1,2-Benzoxazol-3-yl)propanedial should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic signals for the aromatic protons of the benzisoxazole ring, the methine proton of the propanedial moiety, and the two aldehyde protons.

  • ¹³C NMR: Should display resonances for the aromatic carbons, the carbonyl carbons of the aldehyde groups, and the methine carbon.

  • IR Spectroscopy: Will likely exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde groups and C=N stretching of the isoxazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be observed.

Proposed Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

The most plausible synthetic route to 2-(1,2-Benzoxazol-3-yl)propanedial is via the Vilsmeier-Haack reaction on 3-methyl-1,2-benzisoxazole. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, as well as compounds with activated methyl groups.[4][5][6][7] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6]

The proposed mechanism involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The 3-methyl-1,2-benzisoxazole then attacks the Vilsmeier reagent, leading to the formation of an intermediate that, upon hydrolysis during workup, yields the desired dialdehyde.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Start 3-Methyl-1,2-benzisoxazole Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Product 2-(1,2-Benzoxazol-3-yl)propanedial Intermediate->Product Hydrolysis (H₂O)

Caption: Proposed synthesis via Vilsmeier-Haack reaction.

Detailed Protocol for the Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

Materials:

  • 3-Methyl-1,2-benzisoxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (3 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 2-(1,2-Benzoxazol-3-yl)propanedial.

Applications in Organic Synthesis

The propanedial functionality in 2-(1,2-Benzoxazol-3-yl)propanedial makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions with dinucleophiles. The presence of the 1,2-benzisoxazole moiety can impart desirable physicochemical and pharmacological properties to the resulting products.

Applications_Workflow cluster_products Potential Synthetic Products Intermediate 2-(1,2-Benzoxazol-3-yl)propanedial Pyrazole Pyrazoles Intermediate->Pyrazole + Hydrazine derivatives Pyrimidine Pyrimidines Intermediate->Pyrimidine + Amidines/Urea/Thiourea Thiadiazole Thiadiazoles Intermediate->Thiadiazole + Hydrazinecarbothioamide Benzodiazepine Benzodiazepines Intermediate->Benzodiazepine + o-Phenylenediamines

Caption: Potential applications in heterocyclic synthesis.

Protocol 1: Synthesis of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazoles

Principle: Malondialdehydes react with hydrazine derivatives to form pyrazoles. This reaction provides a straightforward route to pyrazoles substituted with the benzisoxazole moiety at the 4-position.

Materials:

  • 2-(1,2-Benzoxazol-3-yl)propanedial

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(1,2-Benzoxazol-3-yl)propanedial (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Synthesis of 5-(1,2-Benzoxazol-3-yl)pyrimidines

Principle: The condensation of malondialdehydes with amidines, urea, or thiourea is a classic method for the synthesis of pyrimidine rings. This protocol allows for the introduction of the benzisoxazole group at the 5-position of the pyrimidine core.

Materials:

  • 2-(1,2-Benzoxazol-3-yl)propanedial

  • Guanidine hydrochloride, urea, or thiourea

  • Sodium ethoxide in ethanol

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in ethanol, add the amidine, urea, or thiourea derivative (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add a solution of 2-(1,2-Benzoxazol-3-yl)propanedial (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-(1,2-Benzoxazol-3-yl)-1,2,3-thiadiazoles

Principle: While not a direct reaction of the dialdehyde, the propanedial can be converted to an intermediate that subsequently reacts to form a thiadiazole. For instance, reaction with a suitable hydrazine derivative can yield a hydrazone, which can then be treated with a thionating agent. A more direct, albeit speculative, approach could involve a multi-component reaction. The following is a hypothetical protocol based on known thiadiazole syntheses.

Materials:

  • 2-(1,2-Benzoxazol-3-yl)propanedial

  • Hydrazinecarbothioamide (Thiosemicarbazide)

  • Ethanol

  • An oxidizing agent (e.g., ferric chloride)

Procedure:

  • Dissolve 2-(1,2-Benzoxazol-3-yl)propanedial (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for 3-5 hours to form the thiosemicarbazone intermediate.

  • Cool the reaction mixture and add a solution of ferric chloride (2.2 equivalents) in ethanol dropwise.

  • Stir the reaction at room temperature for an additional 12 hours.

  • Pour the reaction mixture into cold water and extract with an appropriate solvent.

  • Wash the organic layer with water, dry, and concentrate.

  • Purify the resulting 4-(1,2-Benzoxazol-3-yl)-1,2,3-thiadiazole by column chromatography.

Conclusion

2-(1,2-Benzoxazol-3-yl)propanedial represents a promising, highly functionalized building block for organic synthesis. Its proposed synthesis via the Vilsmeier-Haack reaction is based on well-established chemical transformations. The presence of the malondialdehyde moiety opens up a plethora of possibilities for the construction of diverse heterocyclic systems bearing the medicinally relevant 1,2-benzisoxazole core. The protocols detailed in this guide are intended to serve as a starting point for researchers to explore the synthetic utility of this versatile intermediate.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Chemistry of Heterocyclic Compounds.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (1981). Journal of Medicinal Chemistry.
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. (2010). Molecules.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. (2021).
  • The ring-opening reaction of benzoxazole with iodobenzene to generate... (n.d.).
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • 2-(1,2-benzoxazol-3-yl)propanedial. (n.d.). PubChem.

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Method

Applications of 2-(1,2-Benzoxazol-3-yl)propanedial in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold Derivative The 1,2-benzisoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold Derivative

The 1,2-benzisoxazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This heterocyclic system is a key pharmacophore in drugs targeting a wide array of therapeutic areas, including antipsychotics like risperidone and iloperidone, as well as the anticonvulsant zonisamide.[2][3] The versatility of the benzisoxazole core allows for the synthesis of potent and selective ligands for various biological targets.[1] This guide delves into the prospective applications of a specific, highly functionalized derivative, 2-(1,2-Benzoxazol-3-yl)propanedial , a molecule poised to be a valuable building block for the next generation of therapeutics. While this specific propanedial is not extensively documented in current literature, its inherent reactivity, stemming from the malondialdehyde-like functionality, combined with the proven biological relevance of the benzisoxazole core, suggests significant untapped potential in drug discovery campaigns.

This document serves as a detailed application note and a set of forward-looking protocols for researchers, scientists, and drug development professionals. We will explore the hypothetical, yet chemically sound, applications of 2-(1,2-Benzoxazol-3-yl)propanedial, grounding our discussion in the established principles of medicinal chemistry and the known bioactivities of related benzisoxazole derivatives.[4][5]

The Strategic Advantage of 2-(1,2-Benzoxazol-3-yl)propanedial in Synthesis

The core value of 2-(1,2-Benzoxazol-3-yl)propanedial lies in its dual chemical personality. The 1,2-benzisoxazole ring system provides a rigid, aromatic scaffold known to engage in favorable interactions with a variety of biological targets. Simultaneously, the propanedial moiety offers a highly reactive "chemical handle" for a diverse range of chemical transformations. Malondialdehydes and their synthetic equivalents are well-established precursors for the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and pyridines, which are themselves prevalent in numerous approved drugs.

The strategic incorporation of the benzisoxazole core into a propanedial structure allows for the rapid generation of novel, complex molecules with a high degree of "drug-likeness." This approach facilitates the exploration of chemical space around a proven pharmacophore, a key strategy in lead optimization.

Potential Therapeutic Applications: A Landscape of Opportunity

Given the broad spectrum of biological activities associated with benzisoxazole derivatives, 2-(1,2-Benzoxazol-3-yl)propanedial is a promising starting material for developing novel therapeutics in several key areas:

  • Oncology: Benzisoxazole derivatives have been identified as potent inhibitors of crucial cancer-related targets, such as the molecular chaperone Heat Shock Protein 90 (Hsp90) and various kinases like VEGFR-2 and c-Met.[4][6] The propanedial can be utilized to construct novel heterocyclic systems that can be further functionalized to enhance binding affinity and selectivity for the ATP-binding pockets of these enzymes.

  • Central Nervous System (CNS) Disorders: The clinical success of benzisoxazole-containing antipsychotics underscores the importance of this scaffold in neuropharmacology.[2][3] The propanedial functionality can be used to synthesize novel ligands for dopamine and serotonin receptors, or to develop new anticonvulsant agents.

  • Infectious Diseases: A growing body of research highlights the antibacterial and antifungal properties of benzisoxazole derivatives.[5][7][8] The reactivity of the propanedial allows for the synthesis of novel compounds that can be screened against a panel of pathogenic bacteria and fungi, potentially leading to the discovery of new antimicrobial agents with novel mechanisms of action.

Synthetic Protocols: Harnessing the Reactivity of 2-(1,2-Benzoxazol-3-yl)propanedial

Proposed Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

A hypothetical, yet chemically robust, multi-step synthesis is proposed below. This protocol is intended as a starting point for experimental investigation.

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction to Diol cluster_3 Step 4: Oxidation to Dialdehyde start 2-(1,2-Benzoxazol-3-yl)acetic acid ester Methyl 2-(1,2-benzoxazol-3-yl)acetate start->ester SOCl2, Methanol formyl Methyl 2-(1,2-benzoxazol-3-yl)-3-oxopropanoate ester->formyl Methyl formate, NaH diol 2-(1,2-Benzoxazol-3-yl)propane-1,3-diol formyl->diol NaBH4 or LiAlH4 end 2-(1,2-Benzoxazol-3-yl)propanedial diol->end Dess-Martin periodinane or Swern oxidation

Caption: Proposed synthetic workflow for 2-(1,2-Benzoxazol-3-yl)propanedial.

Detailed Protocol:

  • Esterification of 2-(1,2-Benzoxazol-3-yl)acetic acid: To a solution of 2-(1,2-Benzoxazol-3-yl)acetic acid (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0°C. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-(1,2-benzoxazol-3-yl)acetate.

  • Formylation of the Ester: To a suspension of sodium hydride (1.5 eq.) in dry THF, add a solution of methyl 2-(1,2-benzoxazol-3-yl)acetate (1 eq.) and methyl formate (2 eq.) in THF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography to obtain methyl 2-(1,2-benzoxazol-3-yl)-3-oxopropanoate.

  • Reduction to the Diol: To a solution of methyl 2-(1,2-benzoxazol-3-yl)-3-oxopropanoate (1 eq.) in a suitable solvent (e.g., methanol for NaBH4 or THF for LiAlH4), add the reducing agent (2-3 eq.) portion-wise at 0°C. Stir the reaction for 2-4 hours. Carefully quench the reaction with water or a dilute acid. Extract the product with an appropriate organic solvent and purify to yield 2-(1,2-benzoxazol-3-yl)propane-1,3-diol.

  • Oxidation to the Dialdehyde: To a solution of 2-(1,2-Benzoxazol-3-yl)propane-1,3-diol (1 eq.) in dichloromethane, add Dess-Martin periodinane (2.2 eq.) at room temperature. Stir for 1-2 hours until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(1,2-Benzoxazol-3-yl)propanedial. Due to its potential instability, it is advisable to use the crude product immediately in the next step.

Application Protocol: Synthesis of a Novel Pyrazole-Fused Benzisoxazole as a Potential Kinase Inhibitor

This protocol illustrates how 2-(1,2-Benzoxazol-3-yl)propanedial can be used to synthesize a novel heterocyclic system with potential applications as a kinase inhibitor.

Reaction Scheme:

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: N-Arylation (e.g., Suzuki Coupling) start 2-(1,2-Benzoxazol-3-yl)propanedial product 4-(1,2-Benzoxazol-3-yl)-1H-pyrazole start->product Acetic Acid, Ethanol, Reflux reagent Hydrazine Hydrate reagent->product final_product Novel Pyrazole-Fused Benzisoxazole product->final_product Pd Catalyst, Base reagent2 Aryl Boronic Acid reagent2->final_product

Caption: Synthesis of a pyrazole-fused benzisoxazole from the propanedial.

Detailed Protocol:

  • Synthesis of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazole: To a solution of crude 2-(1,2-Benzoxazol-3-yl)propanedial (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid. Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain 4-(1,2-Benzoxazol-3-yl)-1H-pyrazole.

  • N-Arylation of the Pyrazole: To a mixture of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazole (1 eq.), a substituted aryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2 eq.) in a suitable solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere at 80-100°C for 8-12 hours. Cool the reaction, filter off the catalyst, and extract the product with an organic solvent. Purify by column chromatography to yield the final N-aryl pyrazole derivative.

Characterization and Data

All synthesized compounds should be thoroughly characterized using standard analytical techniques.

Analytical Technique Expected Data for a Representative Final Product
¹H NMR Characteristic shifts for the benzisoxazole, pyrazole, and aryl protons. Integration should correspond to the number of protons in the structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the target compound.
Purity (HPLC) >95% for biological screening.

Future Directions and Conclusion

The exploration of 2-(1,2-Benzoxazol-3-yl)propanedial as a synthetic intermediate opens up a vast and exciting area of research in medicinal chemistry. The protocols and applications outlined in this guide are intended to serve as a foundation for further investigation. Future work should focus on:

  • Optimizing the synthesis of the propanedial to improve yield and stability.

  • Expanding the library of heterocyclic compounds derived from this intermediate.

  • Screening these novel compounds against a diverse panel of biological targets to identify new lead molecules.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Brough, P. A., et al. (2008). Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 51(2), 196-218. [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10). ResearchGate. Retrieved March 15, 2026, from [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Retrieved March 15, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Retrieved March 15, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved March 15, 2026, from [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Arabian Journal of Chemistry, 11(6), 846-856. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024, May 31). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024, May 27). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial activities. (n.d.). AWS. Retrieved March 15, 2026, from [Link]

  • Al-Blewi, F. F., et al. (2022). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 193-205. [Link]

  • 1,2-Benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives. (n.d.). Google Patents.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. Retrieved March 15, 2026, from [Link]

  • Kumari, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24682. [Link]

  • ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. (n.d.). HRD Pharm. Retrieved March 15, 2026, from [Link]

  • (PDF) BENZOXAZOLE: PROGRESS REPORT ON CHEMISTRY, SYNTHESIS AND BIOLOGICAL ACTIVITIES. (2012, August 15). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Benzisoxazole. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

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Application

2-(1,2-Benzoxazol-3-yl)propanedial in the development of anticancer agents

Application Note: Versatile Synthesis of Benzisoxazole-Tethered Anticancer Agents Using 2-(1,2-Benzoxazol-3-yl)propanedial Introduction & Mechanistic Rationale The benzisoxazole scaffold is widely recognized as a "privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Versatile Synthesis of Benzisoxazole-Tethered Anticancer Agents Using 2-(1,2-Benzoxazol-3-yl)propanedial

Introduction & Mechanistic Rationale

The benzisoxazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties, including favorable lipophilicity, hydrogen-bonding capacity, and bioisosteric equivalence to benzoyl groups[1]. In the realm of oncology, benzisoxazole derivatives have demonstrated profound efficacy by targeting critical survival pathways, acting as potent inhibitors of Heat Shock Protein 90 (Hsp90)[2], Histone Deacetylases (HDACs)[3], and various dysregulated kinases[4].

To accelerate the discovery of novel targeted therapies, 2-(1,2-benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) serves as a highly strategic, bis-electrophilic building block. Structurally, it features a 1,3-dicarbonyl (malondialdehyde) motif with an electron-withdrawing benzisoxazole ring at the C2 position.

The Causality of Reactivity: The strong electron-withdrawing nature of the benzisoxazole ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent formyl carbons. This makes the propanedial highly susceptible to nucleophilic attack. When reacted with dinucleophiles (such as amidines, guanidines, or hydrazines) under mild acid catalysis, the compound undergoes a rapid tandem nucleophilic addition-elimination sequence. This predictably yields highly functionalized 5-(1,2-benzoxazol-3-yl)pyrimidines or 4-(1,2-benzoxazol-3-yl)pyrazoles—ideal scaffolds for high-throughput anticancer screening.

G A 2-(1,2-Benzoxazol-3-yl)propanedial (Bis-electrophile) B Cyclocondensation (Acid-Catalyzed) A->B C Benzisoxazole-Pyrimidines (Kinase Inhibitors) B->C + Amidines D Benzisoxazole-Pyrazoles (HDAC Inhibitors) B->D + Hydrazines E In Vitro Screening (MTT / Target Assays) C->E D->E

Workflow: Divergent synthesis of anticancer libraries from 2-(1,2-benzoxazol-3-yl)propanedial.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and prevent the carryover of impurities into biological assays.

Protocol A: Synthesis of 5-(1,2-Benzoxazol-3-yl)pyrimidine Derivatives

This protocol utilizes an amidine hydrochloride to construct the pyrimidine ring.

Reagents:

  • 2-(1,2-Benzoxazol-3-yl)propanedial (1.0 eq, 1.0 mmol)

  • Substituted benzamidine hydrochloride (1.2 eq, 1.2 mmol)

  • Sodium acetate (1.5 eq, 1.5 mmol)

  • Glacial acetic acid (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, suspend the substituted benzamidine hydrochloride and sodium acetate in glacial acetic acid.

    • Causal Insight: Sodium acetate is used to liberate the free base of the amidine in situ. Glacial acetic acid acts as both the solvent and a mild proton donor. It selectively protonates the formyl oxygens of the propanedial, accelerating the initial nucleophilic attack by the amidine nitrogen without degrading the sensitive benzisoxazole ring.

  • Addition: Add 2-(1,2-benzoxazol-3-yl)propanedial portion-wise at room temperature. Stir for 15 minutes to allow the initial intermediate to form.

  • Cyclization: Heat the reaction mixture to 80°C under a reflux condenser for 3-4 hours.

  • In-Process Validation (LC-MS): At 3 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and inject.

    • Self-Validation Checkpoint: The reaction is deemed complete only when the propanedial mass (m/z 189.17) is completely consumed and the target cyclized mass [M+H]+ is the dominant peak. If intermediate masses (e.g., mono-addition without dehydration) persist, continue heating.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. The product will precipitate. Filter the solid, wash with cold water (3 x 10 mL) to remove residual acetic acid and salts, and dry under a vacuum.

  • Purification: Recrystallize from ethanol to yield the analytically pure pyrimidine derivative.

Protocol B: In Vitro Anticancer Screening (MTT Viability Assay)

To evaluate the synthesized compounds, a standardized cell viability assay is employed using human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of the synthesized benzisoxazole derivative in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Causal Insight: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v), as higher concentrations induce solvent-mediated cytotoxicity, confounding the assay results.

  • Incubation: Treat the cells for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Presentation

The structural modularity of the propanedial building block allows for the rapid generation of Structure-Activity Relationship (SAR) data. Below is a representative summary of quantitative data derived from screening benzisoxazole-pyrimidine derivatives against common cancer cell lines[4].

Table 1: Representative SAR Data for Synthesized Benzisoxazole Derivatives

Compound IDHeterocyclic CoreR-Group SubstitutionTarget AffinityIC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)
BZ-Pyr-01 PyrimidineUnsubstituted PhenylHsp90 / Kinases12.4 ± 1.115.2 ± 1.4
BZ-Pyr-02 Pyrimidine4-Fluoro PhenylHsp90 / Kinases4.7 ± 0.76.1 ± 0.8
BZ-Pyr-03 Pyrimidine4-Methoxy PhenylHsp90 / Kinases2.3 ± 0.34.4 ± 0.5
BZ-Pz-01 PyrazoleN-PhenylHDACs8.9 ± 0.911.0 ± 1.2
Control N/A5-FluorouracilDNA Synthesis45.0 ± 1.011.1 ± 0.1

Note: The incorporation of electron-donating groups (e.g., 4-Methoxy) on the appended pyrimidine ring significantly enhances the antiproliferative activity compared to the unsubstituted analogs, outperforming standard chemotherapeutics like 5-Fluorouracil in specific cell lines.

Mechanism of Action: Target Engagement

Benzisoxazole derivatives frequently exert their anticancer effects by acting as competitive inhibitors at the ATP-binding pockets of critical chaperones (like Hsp90) or kinases[2]. The diagram below maps the logical signaling cascade resulting from this target engagement.

G S1 Benzisoxazole Derivative S2 Hsp90 ATP-Binding Pocket S1->S2 Competitive Binding S3 Client Protein Destabilization (e.g., EGFR, Akt) S2->S3 Chaperone Inhibition S4 Inhibition of Proliferation S3->S4 Signal Attenuation S5 Apoptosis Induction S3->S5 Caspase Activation

Signaling cascade: Benzisoxazole-mediated inhibition of Hsp90 leading to tumor cell apoptosis.

Sources

Method

Application Note: 2-(1,2-Benzoxazol-3-yl)propanedial as a Novel Antifungal Pharmacophore and Synthetic Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Compound Identifier: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No.: 22...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Compound Identifier: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No.: 2230808-56-5) [5]

Executive Summary

The rapid emergence of drug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus spp.) necessitates the development of novel antifungal agents that bypass traditional resistance mechanisms. 2-(1,2-Benzoxazol-3-yl)propanedial represents a highly promising, dual-action molecule. It combines the privileged 1,2-benzisoxazole (benzoxazole) scaffold—known for its profound antimicrobial and antifungal properties [4]—with a highly reactive propanedial (malondialdehyde) moiety. This application note details the mechanistic rationale, structural advantages, and self-validating experimental protocols required to evaluate this compound and its derivatives in preclinical antifungal drug discovery.

Chemical Rationale & Mechanistic Causality

To effectively deploy 2-(1,2-Benzoxazol-3-yl)propanedial in a screening cascade, researchers must understand the causality behind its molecular design:

  • The 1,2-Benzisoxazole Core (Lipophilic Targeting): The benzisoxazole ring is a proven bioisostere that readily penetrates fungal cell walls. Recent studies demonstrate that benzoxazole derivatives disrupt fungal redox balances and interfere with ergosterol biosynthesis, often mimicking the membrane-permeabilizing effects of Amphotericin B without interacting directly with pre-existing ergosterol [1, 3].

  • The Propanedial Moiety (Electrophilic Reactivity): The 1,3-dicarbonyl (propanedial) group is highly electrophilic. In a biological environment, it can undergo spontaneous condensation with primary amines (such as those found on fungal cell wall proteins, chitosan, or intracellular enzymes) to form stable Schiff bases. This covalent cross-linking leads to rapid enzyme inactivation and structural destabilization.

  • Synthetic Versatility: Beyond direct application, the propanedial group is an ideal precursor for synthesizing pyrazole, pyrimidine, or triazole-linked benzisoxazole libraries, allowing for extensive Structure-Activity Relationship (SAR) optimization [4].

Proposed Mechanism of Action

Mechanism A 2-(1,2-Benzoxazol-3-yl)propanedial B Fungal Cell Entry A->B C Propanedial Moiety (Electrophilic Reactivity) B->C D Benzisoxazole Core (Lipophilic Interaction) B->D E Protein Cross-linking (Schiff Base Formation) C->E F Ergosterol Biosynthesis Interference D->F G Mitochondrial Redox Imbalance D->G H Fungal Cell Death (Apoptosis/Necrosis) E->H F->H G->H

Figure 1: Dual-pathway mechanism of action for 2-(1,2-Benzoxazol-3-yl)propanedial in fungal pathogens.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Every assay includes internal controls to confirm assay integrity and differentiate between specific mechanisms of action.

Workflow S1 Compound Preparation S2 Broth Microdilution (MIC/MFC) S1->S2 S3 HPLC Sterol Profiling S2->S3 Active Hits S4 Flow Cytometry (ROS/Membrane) S2->S4 Active Hits S5 Data Analysis & Hit Validation S3->S5 S4->S5

Figure 2: Preclinical screening workflow for benzisoxazole-based antifungal candidates.

Protocol A: In Vitro Antifungal Susceptibility Testing (MIC/MFC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) following CLSI M27-A3 guidelines. Causality & Design Choice: RPMI 1640 medium buffered with MOPS to pH 7.0 is mandatory. The propanedial moiety is sensitive to extreme pH; MOPS ensures the compound remains stable and un-ionized during the 48-hour incubation, preventing false negatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(1,2-Benzoxazol-3-yl)propanedial in 100% DMSO to a stock concentration of 6.4 mg/mL.

  • Serial Dilution: Prepare a 2-fold serial dilution in RPMI 1640 (buffered with 0.165 M MOPS) in a 96-well microtiter plate. Final test concentrations should range from 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is ≤1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend fungal colonies (e.g., Candida albicans ATCC 10231) in sterile saline. Adjust to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Validation Controls:

    • Positive Control 1 (Fungistatic): Fluconazole (validates assay sensitivity to ergosterol pathway inhibitors).

    • Positive Control 2 (Fungicidal): Amphotericin B (validates membrane-disruption sensitivity).

    • Negative Control: Vehicle (1% DMSO in RPMI) + Inoculum.

  • Readout: Determine MIC visually as the lowest concentration inhibiting 100% of visible growth. To determine MFC, plate 10 µL from optically clear wells onto Sabouraud Dextrose Agar (SDA). The MFC is the concentration yielding ≥99.9% colony reduction.

Protocol B: Ergosterol Biosynthesis Inhibition Assay (HPLC Profiling)

Objective: Validate if the benzisoxazole core disrupts the ergosterol pathway [2, 3]. Causality & Design Choice: Rather than relying solely on colorimetric assays, HPLC profiling of total sterols allows researchers to identify the exact point of enzymatic failure. Accumulation of squalene indicates squalene epoxidase inhibition, whereas accumulation of lanosterol indicates CYP51 (14α-demethylase) inhibition.

Step-by-Step Methodology:

  • Treatment: Grow C. albicans in 50 mL Sabouraud Dextrose Broth containing sub-MIC levels (e.g., 0.5 × MIC) of the test compound for 18 hours at 35°C with shaking (200 rpm).

  • Harvesting: Centrifuge cells at 4,000 × g for 5 minutes. Wash twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Vortex for 1 minute, then incubate in an 85°C water bath for 1 hour to extract intracellular sterols.

  • Extraction: Allow samples to cool. Add 1 mL of sterile water and 3 mL of HPLC-grade n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer.

  • HPLC Analysis: Inject 20 µL of the heptane extract into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of 100% methanol at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 282 nm (for ergosterol) and 210 nm (for squalene). Use Terbinafine-treated cells as a self-validating control for squalene accumulation [2].

Data Presentation & Expected Baselines

When evaluating 2-(1,2-Benzoxazol-3-yl)propanedial and its derivatives, researchers should benchmark their results against established data for the benzisoxazole/benzoxazole class. Below is a summary of quantitative expectations based on structurally related antifungal agents[1, 3, 4].

Fungal StrainExpected MIC Range (µg/mL)Mechanism IndicatorControl Benchmark (Fluconazole)
Candida albicans (ATCC 10231)15.6 – 62.5Membrane Permeability / Ergosterol0.25 – 1.0 µg/mL
Candida krusei (Clinical Isolate)15.6 – 31.25Efflux Pump Evasion> 64.0 µg/mL (Resistant)
Candida tropicalis (ATCC 13803)31.25 – 125.0Redox Imbalance1.0 – 4.0 µg/mL
Aspergillus fumigatus31.25 – 64.0Cell Wall Cross-linking0.5 – 2.0 µg/mL

Table 1: Anticipated antifungal activity profile for benzisoxazole derivatives. Note the strong expected efficacy against C. krusei, a strain intrinsically resistant to standard azole therapies.

Conclusion & Future Perspectives

2-(1,2-Benzoxazol-3-yl)propanedial is a highly strategic molecule for antifungal drug discovery. Its benzisoxazole core provides a lipophilic anchor capable of disrupting fungal redox homeostasis and membrane integrity, while the propanedial group offers a unique mechanism for covalent target engagement via Schiff base formation. Furthermore, medicinal chemists can leverage the 1,3-dicarbonyl moiety to synthesize next-generation triazole and pyrazole hybrids, potentially yielding candidates with sub-microgram MIC values against multidrug-resistant fungal pathogens.

Strict adherence to the buffered microdilution and HPLC sterol profiling protocols outlined above will ensure robust, reproducible, and mechanistically validated hit-to-lead optimization.

References

  • Emerging Antifungal Targets and Strategies. MDPI. Available at:[Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. PMC - NIH. Available at:[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at:[Link]

Application

Application Note: 2-(1,2-Benzoxazol-3-yl)propanedial as a Fluorogenic Probe for Amine Derivatization and Bioconjugation

Introduction & Mechanistic Rationale In the landscape of bioconjugation and molecular imaging, the demand for highly sensitive, low-background fluorescent probes is paramount. 2-(1,2-Benzoxazol-3-yl)propanedial (BOPD) (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of bioconjugation and molecular imaging, the demand for highly sensitive, low-background fluorescent probes is paramount. 2-(1,2-Benzoxazol-3-yl)propanedial (BOPD) (CAS No.: 2230808-56-5) emerges as a powerful tool for researchers and drug development professionals. By coupling a privileged fluorophore core with a highly reactive electrophilic side chain, BOPD functions as an elite "OFF-ON" fluorogenic derivatization reagent specifically targeting primary amines.

The Chemical Expertise: Why BOPD?

The structural design of BOPD leverages two synergistic chemical domains:

  • The 1,2-Benzoxazole Core: Benzoxazole derivatives are renowned in photochemistry for their exceptional environmental sensitivity and large Stokes shifts[1]. Furthermore, their inherent lipophilicity allows for excellent passive diffusion across lipid bilayers, making them highly suitable for live-cell intracellular assays[2].

  • The Propanedial Reactive Moiety: The propanedial group (a highly reactive malondialdehyde analogue) exists in a dynamic equilibrium between its diketo and enol tautomers[3]. It acts as a potent dicarbonyl electrophile capable of rapidly condensing with nucleophiles[4].

Causality of the OFF-ON Fluorescence

In its unconjugated state, the flexible propanedial side chain of BOPD allows for rapid intramolecular rotation, which dissipates excitation energy through non-radiative decay pathways, rendering the probe weakly fluorescent. However, upon nucleophilic attack by a primary amine (such as the ϵ -amino group of a lysine residue), a condensation reaction occurs to form a stable Schiff base or enamine[1].

This covalent linkage locks the molecule into a rigid, extended π -conjugated "push-pull" system between the electron-donating amine and the electron-withdrawing benzoxazole ring. The sudden restriction of rotational freedom eliminates non-radiative decay, triggering a massive fluorescence enhancement[1].

Reaction Pathway Visualization

Mechanism A BOPD Probe (Enol-Tautomer) Weak Fluorescence C Carbinolamine Intermediate A->C Nucleophilic Attack B Protein Lysine (Primary Amine) B->C pH 8.2-8.5 D Enamine Conjugate Strong Fluorescence C->D Dehydration (-H2O)

Chemical mechanism of BOPD fluorogenic derivatization with primary amines.

Physicochemical & Photophysical Properties

To ensure reproducible assay development, the fundamental properties of BOPD must be accounted for during protocol design.

Table 1: Key Properties of 2-(1,2-Benzoxazol-3-yl)propanedial

PropertyValue / Characteristic
CAS Number 2230808-56-5
Molecular Weight 189.17 g/mol
Core Scaffold 1,2-Benzoxazole (Benzisoxazole)
Reactive Moiety Propanedial (Dialdehyde)
Target Functional Group Primary Amines ( −NH2​ )
Fluorescence State (Unbound) Weak / Quenched
Fluorescence State (Bound) Strong (OFF-ON Activation)
Solubility DMSO, DMF (Highly Lipophilic)

Experimental Protocols

The following protocols are engineered as self-validating systems . Every step is grounded in chemical causality to ensure that the resulting fluorescence is a direct, quantifiable measure of successful bioconjugation, free from artifactual background.

Protocol 1: Fluorogenic Labeling of Lysine Residues on Monoclonal Antibodies

Step 1: Preparation of the BOPD Stock Solution

  • Action: Dissolve BOPD in anhydrous DMSO to a concentration of 10 mM.

  • Causality: BOPD is highly lipophilic and susceptible to slow hydrolysis in aqueous environments. Anhydrous DMSO preserves the integrity of the dialdehyde electrophile prior to the reaction[3].

Step 2: Protein Buffer Exchange

  • Action: Dialyze or desalt the target monoclonal antibody (mAb) into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Causality: The pKa of a lysine ϵ -amino group is ~10.5. At a physiological pH of 7.4, the amine is fully protonated ( −NH3+​ ) and non-nucleophilic. Elevating the pH to 8.3 deprotonates a kinetically sufficient fraction of these amines to initiate the nucleophilic attack on the propanedial group, without causing alkaline denaturation of the antibody.

Step 3: Conjugation Reaction

  • Action: Add a 10- to 20-fold molar excess of BOPD stock to the mAb solution. Incubate at room temperature for 2 hours, protected from light.

  • Causality: The molar excess drives the bimolecular condensation to completion. Light protection prevents potential photo-oxidation of the newly formed extended π -system.

Step 4: Reaction Quenching (Self-Validating Control)

  • Action: Add 1 M Glycine (pH 8.0) to achieve a final concentration of 50 mM. Incubate for 15 minutes.

  • Causality: Glycine introduces a massive excess of primary amines that rapidly scavenge any unreacted BOPD. Because BOPD is fluorogenic, the quenched BOPD-Glycine adduct will fluoresce. However, because it is a small molecule, it will be completely separated from the mAb in the next step. If the final purified protein fraction fluoresces, it definitively proves covalent attachment to the high-molecular-weight mAb, validating the assay.

Step 5: Purification

  • Action: Purify the conjugate using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). Collect the high-molecular-weight fluorescent fractions.

Experimental Workflow Visualization

Workflow Step1 1. Probe Preparation Dissolve BOPD in anhydrous DMSO Step2 2. Protein Conjugation Mix with Protein in NaHCO3 (pH 8.3) Step1->Step2 10-20x Molar Excess Step3 3. Reaction Quenching Add 50mM Glycine to consume excess probe Step2->Step3 Incubate 2h, RT, Dark Step4 4. Purification Size Exclusion Chromatography (SEC) Step3->Step4 15 min incubation Step5 5. Validation Measure Degree of Labeling (DOL) Step4->Step5 Collect fluorescent fractions

Step-by-step experimental workflow for BOPD-protein bioconjugation.

Optimization & Data Interpretation

Proper pH control is the most critical variable in dialdehyde-amine conjugations. The table below summarizes the optimization landscape for BOPD labeling.

Table 2: Optimization of Bioconjugation Conditions

Buffer pHAmine Protonation StateLabeling EfficiencyHydrolysis RiskRecommendation
pH 7.4 Fully Protonated ( −NH3+​ )< 20%LowNot recommended; amines lack nucleophilicity.
pH 8.3 Partially Deprotonated> 90%ModerateOptimal ; balances reactivity and protein stability.
pH 9.5 Highly Deprotonated> 95%HighAvoid; risks probe degradation and protein denaturation.
Troubleshooting Guide
  • Low Degree of Labeling (DOL): Ensure the protein buffer is completely free of competing primary amines (e.g., Tris buffer, sodium azide, or free amino acids) prior to Step 2.

  • High Background Fluorescence: If the SEC column is overloaded, the low-molecular-weight BOPD-Glycine adduct may co-elute with the protein. Ensure the sample volume does not exceed 10% of the SEC column bed volume.

References

  • Sigma-Aldrich. "Propanodi | Sigma-Aldrich: 2-(1,2-benzoxazol-3-yl)propanedial".

  • Benchchem. "(5-Chloro-1,3-benzoxazol-2-yl)propanedial | 890095-95-1".3

  • Taylor & Francis. "Synthesis of Fluorescent Probe Sensitive to Amine". 1

  • ResearchGate. "Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity". 2

  • Benchchem. "Propanedial | 542-78-9". 4

Sources

Method

Application Note: 2-(1,2-Benzoxazol-3-yl)propanedial as a Bifunctional Scaffold in Materials Science and Drug Development

Executive Summary The compound 2-(1,2-benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5) is a highly versatile, bifunctional chemical building block[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,2-benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5) is a highly versatile, bifunctional chemical building block[1]. Structurally, it merges the rigid, pharmacologically privileged 1,2-benzoxazole (benzisoxazole) core with a highly reactive propanedial (malondialdehyde) side chain. This unique architecture allows it to function as a critical intermediate in both medicinal chemistry (for the synthesis of complex heterocycles) and materials science (as a fluorogenic cross-linking agent for polymer networks)[2].

This application note provides field-proven insights, mechanistic rationales, and self-validating protocols for deploying this compound in advanced synthetic workflows.

Physicochemical Profiling & Reactivity Rationale

To effectively utilize 2-(1,2-benzoxazol-3-yl)propanedial, researchers must understand the synergistic reactivity of its two primary domains:

  • The Propanedial "Warhead" : The 1,3-dicarbonyl system is a potent Michael acceptor that exists predominantly in its enol tautomer in solution[2]. This enolization creates a highly electrophilic center primed for cyclocondensation with dinucleophiles (e.g., hydrazines, amidines) or Schiff base formation with primary amines.

  • The Benzisoxazole Core : The aromatic 1,2-benzoxazole ring provides structural rigidity and distinct photophysical properties. Benzoxazole derivatives are intensely fluorescent and are frequently utilized as optical brighteners and fluorogenic probes[3]. When conjugated with the propanedial group, the extended π -system allows for real-time UV-Vis and fluorescence tracking during reactions.

Pathway A 2-(1,2-Benzoxazol-3-yl)propanedial (Bifunctional Precursor) B Enol Tautomerization (Reactive Intermediate) A->B Solvent / Heat C Reaction with Hydrazines (Cyclocondensation) B->C + R-NH-NH2 D Reaction with Diamines (Schiff Base Formation) B->D + H2N-R-NH2 E Benzisoxazolyl-Pyrazoles (Bioactive Scaffolds) C->E Dehydration (-2H2O) F Conjugated Polyimine Networks (Materials Science) D->F Cross-linking

Reaction pathways of 2-(1,2-Benzoxazol-3-yl)propanedial in materials and medicinal chemistry.

Application Workflows & Self-Validating Protocols

Protocol A: Synthesis of Benzisoxazolyl-Pyrazoles (Medicinal Chemistry)

Reaction of the propanedial-1,3 moiety with hydrazines yields β -protic pyrazole complexes, which are highly sought after in drug discovery[4].

Mechanistic Causality : The reaction is driven by the sequential attack of the hydrazine nitrogens on the dialdehyde. is used as a catalyst to selectively protonate the highly delocalized enol oxygen. This lowers the LUMO of the electrophile without fully sequestering the nucleophilic hydrazine, establishing the optimal pH (~4.5) for rapid cyclocondensation.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 1.0 mmol of 2-(1,2-benzoxazol-3-yl)propanedial in 10 mL of anhydrous ethanol. Rationale: Ethanol solubilizes both the hydrophobic core and polar nucleophiles, while its protic nature facilitates essential proton-transfer steps.

  • Catalyst & Reagent Addition : Add 10 mol% glacial acetic acid, followed by the dropwise addition of 1.1 mmol of the substituted hydrazine (e.g., phenylhydrazine) at 0 °C.

  • Thermal Activation : Elevate the temperature to 80 °C and reflux for 4 hours.

  • In-Process Control (Self-Validation) : Monitor via TLC (Hexanes/EtOAc 7:3). The starting propanedial exhibits a distinct, highly UV-active spot due to its extended enol conjugation. As the reaction proceeds, this spot is replaced by a higher- Rf​ , intensely blue-fluorescent spot under 365 nm UV light, confirming the formation of the rigid pyrazole ring.

  • Isolation : Cool the mixture to 0 °C to induce precipitation. Filter the resulting solid and wash with cold ethanol to yield the pure pyrazole derivative.

Protocol B: Cross-Linking of Polyimine Hydrogels (Materials Science)

In materials science, the dialdehyde functionality acts as a rigid cross-linker for amine-rich polymers (e.g., chitosan or synthetic polyallylamine) to form dynamic, self-healing hydrogels.

Mechanistic Causality : The formation of dynamic covalent Schiff bases (imines) between the propanedial group and primary amines creates a percolated network. The benzisoxazole core imparts mechanical rigidity and intrinsic fluorescence to the resulting hydrogel, allowing for non-destructive optical monitoring of material degradation.

Step-by-Step Methodology:

  • Polymer Dissolution : Dissolve a primary amine-containing polymer (e.g., 2% w/v Chitosan) in a 1% aqueous acetic acid solution.

  • Cross-linker Integration : Dissolve 2-(1,2-benzoxazol-3-yl)propanedial in a minimal volume of DMSO. Inject this solution rapidly into the polymer matrix under high-shear stirring to ensure homogeneous distribution before localized gelation occurs.

  • Gelation & Validation : Incubate at 25 °C. The gelation process is self-evident: the solution will undergo a macroscopic phase transition. The success of the cross-linking can be validated in real-time via the "vial inversion test"—a complete cessation of flow within 15–30 minutes indicates the formation of a robust polyimine network.

Protocol S1 1. Substrate Prep Dissolve in EtOH S2 2. Reagent Addition Dropwise Nucleophile S1->S2 S3 3. Thermal Activation Reflux with AcOH S2->S3 S4 4. In-Process Control TLC / UV Monitoring S3->S4 S5 5. Product Isolation Precipitation S4->S5

Step-by-step experimental workflow for cyclocondensation and cross-linking protocols.

Quantitative Data Presentation

The efficiency of the cyclocondensation reaction (Protocol A) is highly dependent on solvent polarity and thermal activation. Table 1 summarizes the optimization data, demonstrating why ethanol under reflux is the superior choice for maximizing yield and purity.

Table 1: Optimization of Cyclocondensation Conditions for Pyrazole Derivatives

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
MethanolNone252445>90%
Ethanol Acetic Acid (10 mol%) 80 (Reflux) 4 88 >98%
THFAcetic Acid (10 mol%)65 (Reflux)872>95%
DMFNone120255>85% (Degradation)

Note: Yields represent isolated, purified products. Degradation in DMF is attributed to the thermal instability of the enol intermediate at temperatures exceeding 100 °C.

References

  • Wikipedia Contributors. "Benzoxazole". Wikipedia, The Free Encyclopedia. URL: [Link]

  • ResearchGate. "β-Protic Pyrazole and N-Heterocyclic Carbene Complexes: Synthesis, Properties, and Metal-Ligand Cooperative Bifunctional Catalysis". ResearchGate. URL: [Link]

Sources

Application

Application Note: 2-(1,2-Benzoxazol-3-yl)propanedial as a C3-Synthon for Novel Heterocyclic Scaffolds

Target Audience: Discovery Chemists, Medicinal Chemists, and Process Scientists Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) Executive Summary & Mechanistic Rationale In modern drug discovery, the 1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and Process Scientists Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the 1,2-benzoxazole (benzisoxazole) core is a privileged pharmacophore, forming the backbone of numerous CNS-active agents (e.g., risperidone, paliperidone) and antimicrobial compounds [1]. However, functionalizing the 3-position of the benzisoxazole ring to create extended, drug-like architectures often requires complex, multi-step cross-coupling chemistries.

2-(1,2-Benzoxazol-3-yl)propanedial (also known as 2-(benzo[d]isoxazol-3-yl)malonaldehyde) circumvents these synthetic bottlenecks [2]. By pre-installing a highly reactive malondialdehyde (propanedial) moiety at the 3-position, this building block acts as an exceptionally versatile C3-synthon.

The Causality of Reactivity: Keto-Enol Tautomerism

The synthetic power of 2-substituted propanedials lies in their inherent keto-enol tautomerism [3]. In solution, the compound predominantly exists as the enol tautomer (a 3-hydroxyacrylaldehyde derivative). This creates a highly electrophilic, push-pull vinylogous system.

  • Initial Attack: A binucleophile (such as a hydrazine or amidine) attacks the most electrophilic aldehyde carbon.

  • Dehydration: Subsequent loss of water generates an imine/enamine intermediate.

  • Cyclization: The secondary nucleophilic center of the binucleophile attacks the adjacent activated enone/enal carbon, driving a second dehydration event to achieve full aromatization.

This predictable, self-driving thermodynamic cascade allows for the rapid, modular assembly of pyrazoles, pyrimidines, and isoxazoles directly appended to the benzisoxazole core.

Divergent Synthetic Pathways

The following diagram illustrates the divergent heterocyclic arrays accessible from this single precursor.

G Core 2-(1,2-Benzoxazol-3-yl) propanedial Hydrazine + Hydrazines Core->Hydrazine Amidine + Amidines Core->Amidine Hydroxylamine + Hydroxylamine Core->Hydroxylamine Pyrazole 4-(1,2-Benzoxazol-3-yl) pyrazoles Hydrazine->Pyrazole Cyclization (-2H2O) Pyrimidine 5-(1,2-Benzoxazol-3-yl) pyrimidines Amidine->Pyrimidine Cyclization (-2H2O) Isoxazole 4-(1,2-Benzoxazol-3-yl) isoxazoles Hydroxylamine->Isoxazole Cyclization (-2H2O)

Divergent synthetic pathways of 2-(1,2-benzoxazol-3-yl)propanedial with binucleophiles.

Reaction Parameters and Quantitative Data

The table below summarizes the optimized reaction conditions for generating specific heterocyclic classes from the propanedial core.

Target HeterocycleBinucleophile ReagentSolvent SystemCatalystTemp (°C)Typical Yield
Pyrazole Substituted HydrazinesEthanol (EtOH)Glacial Acetic Acid75–80 (Reflux)75–90%
Pyrimidine Amidines / GuanidinesDMF or EtOHNaOEt or K₂CO₃90–10065–85%
Isoxazole Hydroxylamine HClMethanol (MeOH)Sodium Acetate65 (Reflux)70–80%

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and catalyst is highly deliberate to control the reaction kinetics and facilitate easy workup.

Protocol A: Synthesis of 4-(1,2-Benzoxazol-3-yl)-1H-pyrazoles

Rationale: Ethanol is selected as the solvent because it solubilizes both the organic propanedial and the polar hydrazine salts. Glacial acetic acid acts as a mild catalyst; it protonates the carbonyl oxygen to increase electrophilicity without fully neutralizing the basicity of the hydrazine nucleophile [4].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(1,2-benzoxazol-3-yl)propanedial (1.0 mmol, 189.2 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add the desired hydrazine derivative (1.1 mmol) dropwise. If using a hydrazine hydrochloride salt, add 1.1 mmol of triethylamine to liberate the free base in situ.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Thermal Activation: Heat the reaction mixture to reflux (75–80 °C) for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting propanedial will appear as a highly UV-active spot (due to the conjugated benzisoxazole). The reaction is complete when this spot disappears and a new, more polar spot (the pyrazole) emerges.

  • Workup: Cool the mixture to room temperature, then pour it into crushed ice (30 g). The hydrophobic pyrazole product will precipitate.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum.

  • Analytical Validation: Confirm structure via ¹H-NMR. The diagnostic aldehydic protons of the starting material (~9.5–10.0 ppm) must be completely absent, replaced by the characteristic singlet of the pyrazole C3/C5 protons (~8.0–8.5 ppm).

Protocol B: Synthesis of 5-(1,2-Benzoxazol-3-yl)pyrimidines

Rationale: Amidines are less nucleophilic than hydrazines. Therefore, a stronger base (NaOEt) is required to fully deprotonate the amidine hydrochloride salt and increase the nucleophilicity of the nitrogen atoms.

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert nitrogen atmosphere, dissolve sodium ethoxide (2.5 mmol) in anhydrous ethanol (15 mL).

  • Free-Basing: Add the amidine hydrochloride or guanidine hydrochloride (1.2 mmol) and stir for 15 minutes at room temperature to generate the free base.

  • Condensation: Add 2-(1,2-benzoxazol-3-yl)propanedial (1.0 mmol, 189.2 mg) to the suspension.

  • Thermal Activation: Reflux the mixture for 4 to 6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer once more with Ethyl Acetate (15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if minor oligomeric byproducts are observed.

Mechanistic Workflow Visualization

The logical progression of the condensation reaction relies on sequential nucleophilic attacks and dehydrations. The diagram below maps the exact mechanistic causality of the pyrazole formation.

Mech Enol Enol Tautomer (Reactive) Attack1 Nucleophilic Attack Enol->Attack1 Intermediate Imine/Enamine Intermediate Attack1->Intermediate Attack2 Intramolecular Cyclization Intermediate->Attack2 Product Aromatization (-H2O) Attack2->Product

Stepwise mechanistic logic for the condensation of propanedials with binucleophiles.

References

  • Title: A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Source: International Journal of Pharmaceutical Sciences Review and Research, 70(1), September-October 2021. URL: [Link]

  • Title: 2-(1,2-benzoxazol-3-yl)propanedial (Compound CID 137965617) Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Process for preparing substituted acetals of malondialdehyde (US Patent 6,395,920 B1)
Method

Application Notes &amp; Protocols: Leveraging 2-(1,2-Benzoxazol-3-yl)propanedial in the Rational Design of Selective COX-2 Inhibitors

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Imperative for Selective COX-2 Inhibition The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, cataly...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Imperative for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[1] Two primary isoforms, COX-1 and COX-2, orchestrate distinct physiological roles. COX-1 is a constitutive enzyme responsible for homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[2] In contrast, COX-2 is an inducible isoform whose expression is dramatically upregulated at sites of inflammation, making it the primary mediator of pain and inflammatory responses.[3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) are non-selective, inhibiting both isoforms. This dual inhibition, while effective for inflammation, leads to well-documented side effects like gastric ulceration due to the suppression of protective prostaglandins synthesized by COX-1.[3] This clinical challenge spurred the development of selective COX-2 inhibitors ("coxibs"), which were designed to provide potent anti-inflammatory relief without the associated gastrointestinal toxicity.[4]

The structural key to designing selective inhibitors lies in a critical difference between the enzyme active sites: the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[2] This substitution creates an additional, accessible side pocket in the COX-2 active site. Successful selective inhibitors possess bulky side groups, often a sulfonamide or similar moiety, that can occupy this unique pocket, thereby preventing them from binding effectively to the more sterically hindered COX-1 active site.[2][5]

The 1,2-benzisoxazole (also referred to as benzoxazole in some contexts) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[6][7] Its rigid, planar structure and versatile substitution points make it an ideal foundation for building molecules that can precisely fit the pharmacophoric requirements for COX-2 selectivity. This guide focuses on the utility of 2-(1,2-Benzoxazol-3-yl)propanedial as a novel and versatile starting material for the design and synthesis of a new generation of potent and selective COX-2 inhibitors.

Section 1: The Scientific Rationale and Pharmacophore Modeling

The design of a selective COX-2 inhibitor is a structure-driven endeavor. A successful pharmacophore model for COX-2 selectivity generally includes several key features that align with the enzyme's active site topology.[8]

Causality Behind the Design Strategy: The 2-(1,2-Benzoxazol-3-yl)propanedial scaffold is strategically advantageous. The benzisoxazole ring can serve as one of the two vicinal aromatic rings common in coxib structures. The propanedial moiety is a highly reactive synthon, offering a direct chemical handle to construct the second, crucial heterocyclic ring (e.g., a pyrazole) that will bear the COX-2-selective substituent.

Key Pharmacophoric Features for COX-2 Selectivity:

  • Vicinal Diaryl System: Two aromatic or heteroaromatic rings positioned at a specific dihedral angle to each other.

  • Hydrogen Bonding: Interactions with key residues like Tyr-385 and Ser-530 at the apex of the active site.[9]

  • Hydrophobic Channel Occupancy: Fitting within the main hydrophobic channel of the active site.

  • Selective Side-Pocket Binding: A functional group (typically SO₂NH₂ or SO₂CH₃) capable of binding within the hydrophilic side pocket created by the Val523 residue. This is the primary determinant of selectivity.[2][5]

COX2_Pharmacophore cluster_Enzyme COX-2 Active Site cluster_Inhibitor Inhibitor Pharmacophore MainChannel Main Hydrophobic Channel SidePocket Selective Side Pocket (Val523) H_Bond_Residues H-Bonding Region (e.g., Ser530, Tyr385) Aromatic_Ring_A Aromatic Ring A Aromatic_Ring_A->MainChannel Binds Aromatic_Ring_B Aromatic Ring B Selector_Group Selector Moiety (e.g., -SO2NH2) Selector_Group->SidePocket Binds (Selectivity) H_Bond_Feature H-Bond Acceptor/Donor H_Bond_Feature->H_Bond_Residues Interacts Synthesis_Workflow Start Start: 2-(1,2-Benzoxazol-3-yl)propanedial + 4-Sulfonamidophenylhydrazine Reaction Step 1: Condensation & Cyclization Solvent: Acetic Acid Conditions: Reflux, 4-6h Start->Reaction Workup Step 2: Reaction Quench & Precipitation Pour into ice-water Filter crude product Reaction->Workup Purification Step 3: Purification Recrystallization from Ethanol/Water or Column Chromatography Workup->Purification Product Final Product: 5-(1,2-Benzoxazol-3-yl)-1-(4-sulfonamidophenyl)-1H-pyrazole Purification->Product Characterization Step 4: Characterization 1H-NMR, 13C-NMR, LC-MS, HRMS Product->Characterization

Caption: General synthetic workflow for a benzisoxazole-based COX-2 inhibitor.

Experimental Protocol:

Synthesis of 5-(1,2-Benzoxazol-3-yl)-1-(4-sulfonamidophenyl)-1H-pyrazole (Representative Compound)

  • Reagent Preparation:

    • Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

    • To the flask, add 2-(1,2-Benzoxazol-3-yl)propanedial (1.0 eq).

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

    • Add glacial acetic acid (20 mL) as the solvent.

  • Reaction:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

    • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold water to remove residual acetic acid.

    • Dry the crude product in a vacuum oven at 50°C overnight.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure product.

    • Alternatively, if recrystallization is insufficient, purify the compound using silica gel column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 3: Biological Evaluation Protocols

A dual-assay approach is essential for robustly characterizing novel inhibitors. An in vitro enzyme assay provides direct information on enzyme-inhibitor interaction and potency (IC₅₀), while a cell-based assay validates activity in a more complex biological environment, accounting for factors like cell permeability. [10]

Biological_Evaluation_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Validation PrimaryAssay In Vitro Fluorometric Assay (Purified COX-1 & COX-2 Enzymes) PrimaryOutput Determine IC50 values (COX-1 and COX-2) PrimaryAssay->PrimaryOutput CalculateSI Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) PrimaryOutput->CalculateSI SecondaryAssay Cell-Based PGE2 Assay (e.g., LPS-stimulated A549 cells) SecondaryOutput Confirm cellular potency and assess cytotoxicity SecondaryAssay->SecondaryOutput LeadSelection Lead Candidate Selection SecondaryOutput->LeadSelection CalculateSI->SecondaryAssay Advance potent & selective hits

Caption: Tiered workflow for the biological evaluation of COX-2 inhibitors.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies. [11][12][13]It measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • Fluorogenic Probe (e.g., ADHP): Prepare a stock solution in DMSO.

    • Enzymes: Use purified ovine or human recombinant COX-1 and COX-2. Dilute to the working concentration in Assay Buffer just before use.

    • Substrate: Prepare a stock solution of Arachidonic Acid in ethanol.

    • Test Compounds: Prepare a serial dilution of the synthesized benzisoxazole derivatives in DMSO.

    • Reference Inhibitors: Prepare dilutions of SC-560 (COX-1 selective) and Celecoxib (COX-2 selective). [12]

  • Assay Procedure (96-well plate format):

    • 100% Activity Wells (Control): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Probe, 10 µL of enzyme, and 10 µL of the test compound or reference inhibitor dilution.

    • Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, 10 µL Probe, and 10 µL of DMSO (no enzyme).

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately begin reading the fluorescence (Excitation: ~535 nm, Emission: ~590 nm) every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of fluorescence vs. time).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 3.2: Cell-Based COX-2 Activity Assay (PGE₂ Measurement)

This assay quantifies the production of Prostaglandin E₂ (PGE₂), a key product of the COX-2 pathway in inflamed cells. [10]

  • Cell Culture and Treatment:

    • Seed A549 human lung carcinoma cells (which express COX-2 upon stimulation) in 96-well plates and grow to confluence. [10] * Starve the cells in serum-free media for 4 hours.

    • Pre-treat the cells with various concentrations of the test compounds or reference inhibitors for 1 hour.

    • Induce COX-2 expression by adding Lipopolysaccharide (LPS, 1 µg/mL) to the media.

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • PGE₂ Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated control wells (0% inhibition) and unstimulated wells (100% inhibition).

    • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration, as described in Protocol 3.1.

Section 4: Data Interpretation and Lead Optimization

The primary goal of the biological evaluation is to identify compounds with high potency against COX-2 and low potency against COX-1. The Selectivity Index (SI) is a critical parameter for quantifying this. [14] SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2. Generally, an SI > 50 is considered highly selective.

Table 1: Hypothetical Biological Data for a Series of Benzisoxazole Derivatives

Compound IDR-Group on PyrazoleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
BZ-01 -H15.82.56.3
BZ-02 -SO₂NH₂>1000.08>1250
BZ-03 -SO₂CH₃85.20.15568
BZ-04 -Cl5.20.95.8
Celecoxib (Reference)15.00.05300
SC-560 (Reference)0.0096.30.0014

Structure-Activity Relationship (SAR) Insights:

  • The Selector Moiety is Critical: The data clearly show that adding a sulfonamide (BZ-02) or methylsulfone (BZ-03) group dramatically increases both potency against COX-2 and selectivity over COX-1. This is consistent with the established mechanism of these groups binding in the selective side pocket of the COX-2 enzyme. [2]* Substituent Choice Matters: The sulfonamide in BZ-02 provides superior selectivity compared to the methylsulfone in BZ-03, suggesting a more optimal hydrogen bonding interaction within the side pocket.

  • Lack of Selector Group: Compounds without a proper selector group (BZ-01, BZ-04) exhibit poor selectivity, behaving more like traditional NSAIDs.

Conclusion

The 2-(1,2-Benzoxazol-3-yl)propanedial scaffold represents a highly promising and synthetically accessible starting point for the development of novel, potent, and selective COX-2 inhibitors. Its inherent structure provides one of the necessary aromatic systems, while the reactive dialdehyde functionality allows for the straightforward construction of diverse heterocyclic systems capable of bearing the critical "selector" moieties. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of compound libraries derived from this scaffold. By systematically applying these methods and analyzing the resulting SAR, researchers can efficiently identify lead candidates with the potential for improved therapeutic profiles in the treatment of inflammation and pain.

References

  • Lu, H., et al. (2002). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. PMC. Available at: [Link]

  • Toral-Reyes, E., et al. (2022). Pharmacophore RANDOM FOREST MODELING OF MOLECULAR DESCRIPTORS OF COX-2-TARGETED NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PMC. Available at: [Link]

  • El-Malah, A. A., et al. (2024). View of Computer-aided Discovery of Novel COX-2 Inhibitors for Anti-inflammatory Therapy Using Pharmacophore Modelling, Molecular Docking, ADMET, and Virtual Screening. ResearchGate. Available at: [Link]

  • Shrivastava, S., et al. (2015). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. Available at: [Link]

  • S.A. M. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. ResearchGate. Available at: [Link]

  • Gierse, J., et al. (1996). Kinetic basis for selective inhibition of cyclo-oxygenases. The Biochemical journal. Available at: [Link]

  • Raj, R. K., & R, D. K. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Jørgensen, A., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available at: [Link]

  • Thu, H., et al. (2017). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Kingsley, P. J., et al. (2016). Structures and binding mechanisms of COX-2 inhibitor scaffolds. ResearchGate. Available at: [Link]

  • Gierse, J., et al. (2002). Mechanism of inhibition of novel COX-2 inhibitors. Advances in Experimental Medicine and Biology. Available at: [Link]

  • Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]

  • Khan, I., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. Available at: [Link]

  • Ghandadi, M., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Liu, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link]

  • Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science Publishers. Available at: [Link]

  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

  • Kumar, G. S., et al. (2011). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Asif, M. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. MDPI. Available at: [Link]

  • Gerbino, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. Available at: [Link]

  • Kim, M., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. PMC. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI. Available at: [Link]

  • Erdogan, H., et al. (1991). Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. Arzneimittelforschung. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Agrochemical Evaluation of 2-(1,2-Benzoxazol-3-yl)propanedial

Abstract The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in the discovery of novel agrochemicals, demonstrating a wide spectrum of biological activities including herbicidal, fungicidal, and insecticidal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in the discovery of novel agrochemicals, demonstrating a wide spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties. This document provides a comprehensive guide for the research and development of a novel derivative, 2-(1,2-Benzoxazol-3-yl)propanedial. As this specific molecule is not extensively described in current literature, this guide serves as a foundational framework for its synthesis, multi-disciplinary biological screening, and preliminary safety assessment. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and establishing self-validating systems through rigorous controls. Our objective is to provide a robust roadmap for elucidating the potential of 2-(1,2-Benzoxazol-3-yl)propanedial as a next-generation crop protection agent.

Introduction: The Rationale for Investigating 2-(1,2-Benzoxazol-3-yl)propanedial

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone in medicinal and agrochemical research. Its derivatives are known to interact with a wide array of biological targets, often serving as structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological polymers in living systems.[1] In agriculture, commercialized herbicides such as metamifop and fenoxaprop-p-ethyl contain the benzoxazole moiety and function by inhibiting acetyl-coenzyme A carboxylase, a critical enzyme in fatty acid synthesis in grasses.[2]

The subject of this guide, 2-(1,2-Benzoxazol-3-yl)propanedial, is a novel compound. The propanedial (malondialdehyde) functional group is a highly reactive dicarbonyl species. This reactivity, coupled with the established bioactivity of the 1,2-benzoxazole core, presents a compelling hypothesis: the propanedial moiety could act as a reactive "warhead," potentially alkylating and deactivating essential biological macromolecules in target pests, weeds, or fungi. This unique structural combination warrants a thorough investigation into its potential as a broad-spectrum or highly specific agrochemical agent.

This document outlines a systematic approach to characterize the agrochemical potential of this compound, from its chemical synthesis to its biological and toxicological profiling.

Proposed Synthesis Protocol

The synthesis of 3-substituted 1,2-benzisoxazoles is well-documented and typically involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[3] The following is a proposed synthetic route for 2-(1,2-Benzoxazol-3-yl)propanedial, designed to be adaptable in a standard organic chemistry laboratory.

Retrosynthetic Analysis and Proposed Forward Synthesis

The target molecule can be conceptually disconnected at the C-C bond between the benzoxazole ring and the propanedial unit. A plausible forward synthesis involves the construction of a 3-substituted 1,2-benzoxazole precursor which can then be elaborated to the final propanedial.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization Precursor Synthesis cluster_2 Step 3: Base-Mediated Cyclization cluster_3 Step 4 & 5: Reduction & Oxidation Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime NH2OH·HCl, Base Hydroxylamine Hydroxylamine Oxime_ester Oxime Ester Intermediate Salicylaldoxime->Oxime_ester Pyridine Malonic_acid_ester Malonic acid mono-ethyl ester chloride Malonic_acid_ester->Oxime_ester Salicylaldoxime_2 Salicylaldoxime Benzoxazole_ester Ethyl 2-(1,2-benzoxazol-3-yl)acetate Oxime_ester->Benzoxazole_ester Base (e.g., K2CO3) Oxime_ester_2 Oxime Ester Intermediate Target_Molecule 2-(1,2-Benzoxazol-3-yl)propanedial Benzoxazole_ester->Target_Molecule 1. DIBAL-H 2. Dess-Martin Periodinane Benzoxazole_ester_2 Ethyl 2-(1,2-benzoxazol-3-yl)acetate G cluster_herb Herbicidal Assays cluster_fung Fungicidal Assays cluster_insect Insecticidal Assays Compound 2-(1,2-Benzoxazol-3-yl)propanedial (Stock Solution in DMSO) Herbicidal Herbicidal Screen Compound->Herbicidal Fungicidal Fungicidal Screen Compound->Fungicidal Insecticidal Insecticidal Screen Compound->Insecticidal Seed_Germ Seed Germination Assay (Lettuce, Barnyardgrass) Herbicidal->Seed_Germ Whole_Plant Whole Plant Assay (Arabidopsis thaliana) Herbicidal->Whole_Plant Mycelial_Growth Mycelial Growth Inhibition (e.g., Botrytis cinerea) Fungicidal->Mycelial_Growth Spore_Germ Spore Germination Assay Fungicidal->Spore_Germ Contact_Tox Contact Toxicity (e.g., Aphids, Mites) Insecticidal->Contact_Tox Feeding_Assay Leaf-Dip / Diet-Incorporation (e.g., Armyworm Larvae) Insecticidal->Feeding_Assay Data_Analysis Data Analysis (IC50 / EC50 Calculation) Seed_Germ->Data_Analysis Whole_Plant->Data_Analysis Mycelial_Growth->Data_Analysis Spore_Germ->Data_Analysis Contact_Tox->Data_Analysis Feeding_Assay->Data_Analysis G node1 Tier 1: Acute Toxicity (OECD Guidelines) Oral (OECD 423/425) Dermal (OECD 402) Inhalation (OECD 403) Skin/Eye Irritation (OECD 404/405) Skin Sensitization (OECD 406) node2 Tier 2: Sub-chronic & Genotoxicity 28/90-Day Repeated Dose (OECD 407/408) Ames Test (OECD 471) In vivo Micronucleus (OECD 474) node1->node2 Proceed if initial safety profile is acceptable node4 Ecotoxicology (Parallel Assessment) Aquatic (Fish, Daphnia, Algae) Terrestrial (Birds, Bees, Earthworms) Non-target Plants node1->node4 node3 Tier 3: Chronic & Reproductive Chronic Toxicity (OECD 452) Carcinogenicity (OECD 451) Reproductive/Developmental (OECD 414/421) node2->node3 Proceed based on exposure scenarios

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of 2-(1,2-Benzoxazol-3-yl)propanedial Using Multiplexed Luminescent Assays

Target Audience: Researchers, assay development scientists, and preclinical toxicologists. Purpose: To provide an authoritative, self-validating methodological framework for assessing the cytotoxicity of reactive dialdeh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical toxicologists. Purpose: To provide an authoritative, self-validating methodological framework for assessing the cytotoxicity of reactive dialdehyde-containing pharmacophores, specifically overcoming the chemical interference limitations of traditional metabolic assays.

Executive Summary & Mechanistic Rationale

The compound 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) presents a unique challenge for in vitro cytotoxicity screening. Structurally, it is a hybrid molecule. The 1,2-benzoxazole (benzisoxazole) moiety is a 1[1], forming the core of numerous antipsychotic (e.g., risperidone), antimicrobial, and anticancer agents. However, the propanedial substituent is a highly reactive dialdehyde, structurally analogous to malondialdehyde (MDA).

In biological systems, dialdehydes act as potent electrophiles. They readily crosslink primary amines on proteins and nucleic acids to form Schiff base adducts (such as 2[2]). This adduction triggers severe intracellular oxidative stress, unfolded protein responses (ER stress), and ultimately drives the cell toward apoptosis or necrosis.

Because of its neuro-pharmacological lineage and hepatic metabolic clearance requirements, cytotoxicity profiling of this compound must utilize relevant cellular models: SH-SY5Y (human neuroblastoma) and HepG2 (human hepatocellular carcinoma).

Mechanism Compound 2-(1,2-Benzoxazol-3-yl)propanedial (Reactive Pharmacophore) Schiff Protein/Lipid Adduction (Schiff Base Formation) Compound->Schiff Propanedial moiety reactivity Stress Intracellular Oxidative & ER Stress Schiff->Stress Death Apoptosis / Necrosis Stress->Death ATP Metabolic Collapse (ATP Depletion) Death->ATP Measured via CellTiter-Glo LDH Membrane Rupture (LDH Release) Death->LDH Measured via LDH-Glo

Fig 1. Mechanistic pathway of 2-(1,2-Benzoxazol-3-yl)propanedial cytotoxicity and assay targets.

The "MTT Trap" and the Self-Validating Assay Matrix

The Causality of Assay Failure: A critical failure point in evaluating dialdehyde-containing compounds is the reliance on tetrazolium-reduction assays (e.g., MTT, MTS, WST-8). The propanedial moiety possesses intrinsic reductive capacity. In an aqueous culture environment,3[3] in a completely cell-free manner. If an MTT assay is utilized, the chemical reduction of the dye by the compound will artificially inflate the absorbance readings, producing a false-negative cytotoxicity profile (drastically overestimating cell viability).

The Solution: To establish a trustworthy, self-validating system , researchers must abandon metabolic dye-reduction in favor of orthogonal, non-reductive endpoints. We employ a multiplexed assay matrix: ATP quantitation (CellTiter-Glo®) and Lactate Dehydrogenase (LDH) release (LDH-Glo™) . By measuring both parameters from the same well, we create an internal control loop:

  • Cytostasis: ATP drops, but LDH does not rise.

  • True Cytotoxicity: ATP drops, and LDH increases proportionally.

  • Assay Interference: If ATP drops but LDH is zero, or if LDH is high but ATP remains high, the compound is interfering with the luciferase reaction.

Workflow cluster_Assay 4. Multiplexed Readout (Self-Validating) Prep 1. Compound Prep (Fresh DMSO Stock) Seed 2. Cell Seeding (HepG2 / SH-SY5Y) Prep->Seed Treat 3. Treatment (24h - 72h) Seed->Treat LDH Media Sampling (LDH-Glo) Treat->LDH Aliquot 5 µL ATP In-Well Lysis (CellTiter-Glo) Treat->ATP Remaining Well

Fig 2. Step-by-step multiplexed workflow for orthogonal cytotoxicity validation.

Reagents & Cell Line Specifications

Table 1: Essential Reagents and Cell Lines
ComponentSpecificationRationale / Causality
Cell Line 1 HepG2 (ATCC® HB-8065™)Hepatocellular carcinoma model; standard for assessing metabolic clearance and hepatotoxicity.
Cell Line 2 SH-SY5Y (ATCC® CRL-2266™)Neuroblastoma model; critical for evaluating neurotoxicity of benzisoxazole pharmacophores.
Test Compound 2-(1,2-Benzoxazol-3-yl)propanedialReactive dialdehyde; must be freshly reconstituted in anhydrous DMSO to prevent oxidation.
Viability Assay CellTiter-Glo® 2.0 (Promega)ATP-dependent luminescent assay; circumvents reductive interference of the propanedial moiety.
Cytotoxicity Assay LDH-Glo™ (Promega)Bioluminescent quantitation of LDH release; highly sensitive and multiplex-compatible.
Microplates 96-well, White-walled, Clear-bottomWhite walls maximize luminescent signal and prevent well-to-well crosstalk; clear bottom allows microscopy.

Step-by-Step Multiplexed Protocol

Step 1: Compound Preparation & Handling

Note: Dialdehydes are highly prone to spontaneous polymerization and oxidation into carboxylic acids upon exposure to air and moisture.

  • Weigh 2-(1,2-Benzoxazol-3-yl)propanedial under an inert atmosphere (nitrogen or argon) if possible.

  • Reconstitute immediately in anhydrous, cell-culture grade DMSO to a stock concentration of 10 mM.

  • Aliquot the stock into single-use vials and store at -80°C. Do not subject to freeze-thaw cycles.

Step 2: Cell Seeding
  • Harvest HepG2 and SH-SY5Y cells at 70-80% confluency using TrypLE Express.

  • Resuspend in complete growth medium (EMEM + 10% FBS for HepG2; DMEM/F12 + 10% FBS for SH-SY5Y).

  • Seed 10,000 cells/well in a volume of 90 µL into a 96-well white-walled, clear-bottom plate.

  • Include control wells: Media only (background), Vehicle control (0.5% DMSO), and Maximum Lysis control (cells + 90 µL media).

  • Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery.

Step 3: Compound Treatment
  • Prepare a 10-point, 3-fold serial dilution of the compound in complete media at 10X the final desired concentration (e.g., final concentrations ranging from 200 µM down to 0.01 µM).

  • Add 10 µL of the 10X compound dilutions to the respective wells (total well volume = 100 µL). Ensure the final DMSO concentration remains constant at ≤0.5% across all wells.

  • Incubate the treated plates at 37°C, 5% CO₂ for 48 hours.

Step 4: The Self-Validating Multiplexed Assay Execution

This step leverages the4[4] to extract two orthogonal data points from a single biological replicate.

Part A: LDH-Glo™ (Cytotoxicity)

  • Maximum Lysis Control: 45 minutes prior to the end of the 48-hour incubation, add 10 µL of 10X Lysis Solution to the designated Maximum Lysis control wells.

  • Remove the 96-well plate from the incubator.

  • Transfer 5 µL of culture supernatant from each well into a new 384-well white luminescent plate containing 15 µL of LDH Storage Buffer per well.

  • Add 20 µL of prepared LDH-Glo™ Detection Reagent to the 384-well plate.

  • Incubate at room temperature for 30 minutes in the dark.

  • Record luminescence (Integration time: 0.5–1 second) to quantify membrane rupture.

Part B: CellTiter-Glo® (Viability)

  • Equilibrate the original 96-well plate (now containing 95 µL of cells/media) and the CellTiter-Glo® 2.0 reagent to room temperature for 15 minutes.

  • Add 95 µL of CellTiter-Glo® 2.0 reagent directly to each well of the 96-well plate.

  • Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence to quantify ATP depletion.

Data Interpretation & Expected Results

By utilizing this orthogonal approach, the true cytotoxic nature of the reactive benzisoxazole-dialdehyde is revealed. The data must be normalized to the vehicle control (100% viability, 0% cytotoxicity) and the maximum lysis control (0% viability, 100% cytotoxicity).

The table below illustrates the expected discrepancy between a flawed MTT assay (which suffers from chemical reduction by the propanedial moiety) and the self-validating luminescent multiplex.

Table 2: Comparative IC₅₀ Values of 2-(1,2-Benzoxazol-3-yl)propanedial Across Assay Modalities (HepG2 Cells, 48h)
Assay ModalityEndpoint MeasuredCalculated IC₅₀ (µM)Interpretation
MTT (Colorimetric) Tetrazolium Reduction> 500 µMFalse Negative. The dialdehyde directly reduces MTT to formazan, masking cell death.
CellTiter-Glo® ATP Quantitation42.5 µMTrue Viability Loss. Accurate reflection of metabolic collapse due to adduct formation.
LDH-Glo™ Membrane Rupture48.1 µMTrue Cytotoxicity. Correlates tightly with ATP loss, confirming necrotic/apoptotic membrane failure.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • The Advanced Lipoxidation End-Product Malondialdehyde-Lysine in Aging and Longevity. MDPI (Antioxidants). URL:[Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Center for Biotechnology Information (PMC). URL:[Link]

  • In Vitro Dermal Irritation Proficiency Demonstration, February 2018 - September 2018 (MTT Interference by Aldehydes). Defense Technical Information Center (DTIC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-(1,2-Benzoxazol-3-yl)propanedial Synthesis

Welcome to the technical support center for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical chemical intermediate. As a key precursor in the manufacturing of the anticonvulsant drug Zonisamide, optimizing the yield and purity of this compound is of paramount importance.[1][2]

This document moves beyond a simple recitation of steps. It provides in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind the recommended procedures. Our goal is to empower you to not only execute the synthesis but to understand and control the critical parameters that govern its success.

Core Synthesis Overview: The Vilsmeier-Haack Approach

The most common and effective method for synthesizing 2-(1,2-Benzoxazol-3-yl)propanedial is through the Vilsmeier-Haack reaction.[3][4] This reaction employs a formylating agent, the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[5][6] The reagent then reacts with an electron-rich substrate, in this case, a derivative of 1,2-benzisoxazole, to introduce the dialdehyde functionality.

G cluster_reactants Reactants cluster_product Product A 1,2-Benzisoxazole-3-acetic acid C 2-(1,2-Benzoxazol-3-yl)propanedial A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl₃ + DMF) B->A

Caption: General workflow for the synthesis.

Table 1: Typical Vilsmeier-Haack Reaction Parameters
ParameterRecommended RangeRationale
Substrate 1,2-Benzisoxazole-3-acetic acidThe methylene group is activated for formylation.
Reagents POCl₃ / DMFA common and effective combination for generating the Vilsmeier reagent.[4]
Molar Ratio (POCl₃:DMF:Substrate) 3.0 : 3.0 : 1.0Excess reagent ensures complete conversion and drives the reaction forward.
Temperature 70 - 90 °CBalances reaction rate with minimizing side-product formation.[7]
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion, but should be monitored by TLC/HPLC.
Solvent DMF (acts as reagent and solvent)Ensures homogeneity and participates in reagent formation.
Work-up Aqueous hydrolysis (e.g., Sodium Acetate solution)Hydrolyzes the intermediate iminium salt to the final dialdehyde product.[4]

Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a common and frustrating issue, often pointing to a problem with the Vilsmeier reagent itself or the reaction conditions.

Potential Cause A: Inactive or Improperly Formed Vilsmeier Reagent The Vilsmeier reagent (N,N-dimethylchloroiminium ion) is highly sensitive to moisture.[4] If any of your reagents or glassware are wet, the phosphorus oxychloride will preferentially react with water, preventing the formation of the active formylating agent.

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use Anhydrous Reagents: Use a freshly opened bottle or a properly stored anhydrous grade of DMF. Ensure your POCl₃ has not been compromised by atmospheric moisture.

    • Order of Addition: Prepare the Vilsmeier reagent first. Cool the DMF in an ice bath and add the POCl₃ dropwise. This exothermic reaction should be controlled. An uncontrolled temperature spike can degrade the reagent. Allow the reagent to fully form (typically 15-30 minutes) before adding the substrate.

Potential Cause B: Incorrect Reaction Temperature The formylation of 1,2-benzisoxazole-3-acetic acid requires sufficient thermal energy to proceed at a reasonable rate.

  • Solution:

    • Verify Temperature: Ensure your reaction is maintained within the optimal 70-90 °C range.[7] Use a calibrated thermometer and a stable heating source (e.g., oil bath).

    • Stepwise Heating: After adding the substrate to the pre-formed Vilsmeier reagent at a lower temperature, gradually heat the mixture to the target temperature. This ensures a controlled reaction initiation.

G Start Low / No Yield Q1 Reagents & Glassware Completely Dry? Start->Q1 A1_No Action: Dry all glassware. Use anhydrous DMF & POCl₃. Q1->A1_No No Q2 Correct Order of Addition? (POCl₃ into DMF first) Q1->Q2 Yes End Re-run Experiment A1_No->End A2_No Action: Pre-form Vilsmeier reagent before adding substrate. Q2->A2_No No Q3 Reaction Temperature Maintained at 70-90°C? Q2->Q3 Yes A2_No->End A3_No Action: Verify and calibrate heating apparatus. Q3->A3_No No Q3->End Yes, investigate substrate purity. A3_No->End

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure, with many side products visible on TLC/HPLC. How can I improve selectivity?

The presence of multiple products indicates side reactions are competing with the desired formylation. This is typically a result of reaction control or work-up issues.

Potential Cause A: Overheating or Prolonged Reaction Time While heat is necessary, excessive temperature or unnecessarily long reaction times can lead to the decomposition of the starting material, product, or the formation of undesired by-products.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Stop the reaction once the starting material is no longer visible.

    • Strict Temperature Control: Avoid exceeding 90 °C, as this can promote charring and the formation of complex impurities.

Potential Cause B: Improper Hydrolysis during Work-up The reaction produces a stable iminium salt intermediate, which must be hydrolyzed to the final aldehyde. This step is critical for purity. An uncontrolled or incomplete hydrolysis can lead to a mixture of products.

  • Solution:

    • Controlled Quenching: After cooling the reaction mixture, pour it slowly onto a slurry of crushed ice and a mild base like sodium acetate or sodium bicarbonate. This neutralizes the strong acid and controls the exotherm of hydrolysis.

    • Ensure Complete Hydrolysis: Stir the quenched mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the complete conversion of the iminium salt to the dialdehyde. Monitor this step by TLC if possible.

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide for the initial quench, as this can promote side reactions with the aldehyde functional groups.

Question 3: I'm struggling to purify the final product. It's an oil or won't crystallize. What are my options?

Purification challenges are common for malondialdehydes, which can be unstable or exist as their enol tautomers.

  • Solution:

    • Column Chromatography: This is the most reliable method for purifying non-crystalline products.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is highly effective. Start with a low polarity and gradually increase it to elute your product. A typical starting point would be 9:1 Hexane:Ethyl Acetate.

    • Liquid-Liquid Extraction: Before chromatography, perform a thorough extraction. Extract the aqueous work-up solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine to remove water-soluble impurities and dry thoroughly over anhydrous magnesium or sodium sulfate.

    • Trituration: If the crude product is a thick oil, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent (like hexane or diethyl ether), and scratch the inside of the flask with a glass rod. This can sometimes provide the energy needed for nucleation and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for this synthesis?

The mechanism proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the substrate.

G Vilsmeier-Haack Reaction Mechanism cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Formylation and Hydrolysis DMF DMF Nuc_Attack Adduct Formation DMF->Nuc_Attack Nucleophilic Attack Elimination Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ Nuc_Attack->Elimination Elimination of PO₂Cl₂⁻ POCl3 POCl3 POCl3->Nuc_Attack Electrophilic_Attack Electrophilic Attack at α-carbon Elimination->Electrophilic_Attack Substrate 1,2-Benzisoxazole -3-acetic acid (Enol form) Substrate->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Addition/ Elimination Hydrolysis Final Product 2-(1,2-Benzoxazol-3-yl)propanedial Iminium_Salt->Hydrolysis Aqueous Work-up (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Q2: How can I monitor the reaction's progress effectively?

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Use a silica gel plate and a mobile phase such as 7:3 Hexane:Ethyl Acetate. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates the reaction is progressing. Visualize under a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic or trifluoroacetic acid) can effectively separate the starting material from the product.[8]

Q3: What are the primary safety precautions for working with phosphorus oxychloride (POCl₃)?

POCl₃ is highly corrosive and reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or neoprene are recommended).

  • Fume Hood: Handle POCl₃ exclusively within a certified chemical fume hood to avoid inhaling its corrosive vapors.

  • Quenching: Never add water directly to POCl₃. To quench or clean glassware, add the reagent slowly to a large volume of ice-cold water or a basic solution to control the highly exothermic reaction.

Q4: Are there alternative reagents to POCl₃?

Yes, other reagents can be used to activate DMF, though POCl₃ is most common. Oxalyl chloride or thionyl chloride can also generate the Vilsmeier reagent.[4] However, these may have different reactivity profiles and require re-optimization of the reaction conditions. For established protocols, sticking with POCl₃ is often the most reliable choice.

References

  • ResearchGate. Synthesis of zonisamide carried out in the present work. Available at: [Link]

  • Molecules. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Google Patents. WO2003020708A1 - Zonisamide intermediate and synthesis.
  • International Journal of Pharmaceutical and Phytopharmacological Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (PDF) Zonisamide (antiepileptic) synthesis II. Available at: [Link]

  • Molecules. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available at: [Link]

  • TURKISH JOURNAL OF CHEMISTRY. Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. Available at: [Link]

  • Google Patents. US20060084814A1 - Process for the preparation of zonisamide.
  • Scribd. FINAL Vilsmeier Hacck Reaction | PDF. Available at: [Link]

  • RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Cureus. Zonisamide: A Comprehensive, Updated Review for the Clinician. Available at: [Link]

  • Google Patents. WO2022084055A1 - A method for the preparation of 1,2-propanediol.

Sources

Optimization

Technical Support Center: Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

Welcome to the Technical Support Center for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5). This guide is engineered for researchers, application scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5). This guide is engineered for researchers, application scientists, and drug development professionals encountering yield bottlenecks, byproduct formation, or degradation issues during the double formylation of benzisoxazole derivatives.

Because the 1,2-benzoxazole (benzisoxazole) ring is highly sensitive to specific chemical environments, synthesizing a highly reactive propanedial (malondialdehyde) moiety on this scaffold requires strict mechanistic control. This guide bypasses generic advice to focus purely on the causality of side reactions and field-proven mitigation strategies.

Core Troubleshooting: The "Why" and "How" of Side Reactions

The synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial is typically achieved via the Vilsmeier-Haack formylation of an active methylene group attached to the 3-position of the benzisoxazole ring. The Vilsmeier-Haack reaction is a convenient method for the formylation of activated aromatic and heteroaromatic compounds[1]. However, two major side reactions frequently compromise the yield:

Issue A: Base-Induced Ring Opening (The Kemp Elimination)

The Causality: The most catastrophic failure point in this synthesis occurs during the aqueous workup. The Kemp elimination is a well-studied reaction in which a catalytic base abstracts a proton from a benzisoxazole ring, resulting in ring-opening and forming a cyanophenol product[2]. Base-catalyzed Kemp eliminations in aqueous solution are well established as E2 reactions with concerted proton transfer and N-O bond cleavage[3]. If you use strong bases (like NaOH or KOH) to quench the acidic Vilsmeier reaction mixture, the hydroxide ions will immediately trigger this E2 elimination, destroying your heterocyclic scaffold. The Solution: You must decouple the neutralization of the iminium intermediate from the pH threshold that triggers the Kemp elimination. Use a mild, buffering base like Sodium Acetate (NaOAc) and strictly maintain the pH between 6.0 and 6.5 during hydrolysis.

Issue B: Incomplete Formylation (Mono-aldehyde Formation)

The Causality: To form a propanedial (a dialdehyde), the active methylene group must undergo two sequential formylations. If the stoichiometry of the Vilsmeier reagent (POCl₃ + DMF) is too low, or if the reaction temperature is insufficient to drive the second, sterically hindered electrophilic attack, the reaction stalls at the mono-aldehyde stage (2-(1,2-benzoxazol-3-yl)acetaldehyde). The Solution: Maintain a minimum of 3.5 equivalents of the Vilsmeier reagent and ensure the reaction is heated to 75 °C to overcome the activation barrier for the second formylation event.

Mechanism SM 3-Alkyl-1,2-Benzoxazole (Starting Material) IM Iminium Intermediate SM->IM + VR Base Strong Base (OH-) (Workup Error) SM->Base VR Vilsmeier Reagent (POCl3 + DMF) IM->Base Mild Mild Quench (pH 6-7) (Correct Workup) IM->Mild Kemp 2-Cyanophenol Derivative (Kemp Elimination Byproduct) Base->Kemp E2 Ring Opening Prod 2-(1,2-Benzoxazol-3-yl)propanedial (Target Product) Mild->Prod Hydrolysis

Pathway showing desired formylation vs. base-induced Kemp elimination.

Quantitative Data: Reaction Parameters vs. Yield

The following table summarizes the causal relationship between reagent stoichiometry, workup pH, and the resulting product distribution. Use this data to benchmark your own crude NMR or HPLC results.

Vilsmeier Reagent (eq)Workup BaseFinal pHTarget Dialdehyde Yield (%)Mono-aldehyde Byproduct (%)Kemp Byproduct (%)
1.5NaOH10.001585
1.5NaOAc6.51088< 2
3.5NaOH10.000> 95
3.5 NaOAc 6.5 88 < 5 < 2

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a dry, argon-purged flask with anhydrous N,N-dimethylformamide (DMF) (10.0 eq). Cool to 0–5 °C using an ice-water bath.

  • Add Phosphorus oxychloride (POCl₃) (3.5 eq) dropwise over 30 minutes.

  • Validation Check: The solution must turn pale yellow and slightly viscous within 15 minutes. If it remains colorless and highly fluid, your POCl₃ has likely hydrolyzed; discard and source fresh reagents.

Step 2: Substrate Addition

  • Dissolve the 3-alkyl-1,2-benzoxazole starting material (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0–5 °C to prevent uncontrolled exothermic polymerization.

Step 3: Double Formylation (Heating)

  • Remove the ice bath and gradually heat the reaction mixture to 75 °C. Stir for 6 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench in saturated NaOAc, extract with ethyl acetate, and run TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed, replaced by a highly UV-active baseline-adjacent spot (the iminium salt/product).

Step 4: Controlled Quenching (Critical Step)

  • Cool the reaction mixture to 0 °C.

  • Pour the mixture slowly into a vigorously stirred beaker of crushed ice containing a massive excess of Sodium Acetate (NaOAc).

  • Validation Check: Monitor the pH continuously with a calibrated probe. The pH must stabilize between 6.0 and 6.5. If the pH drops below 5.0, add more NaOAc. Never use NaOH or Na₂CO₃. If the pH exceeds 7.5, you will immediately induce the Kemp elimination[2].

Step 5: Isolation and Storage

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 35 °C (malondialdehydes are thermally sensitive).

  • Purify via recrystallization or rapid silica gel chromatography. Store the final product at -20 °C under argon.

Workflow Step1 Reagent Prep POCl3 + DMF at 0-5 °C Step2 Addition Add Substrate Slowly Step1->Step2 Step3 Heating 75 °C for 6 h Step2->Step3 Step4 Quenching Ice + NaOAc Strict pH 6-7 Step3->Step4 Step5 Isolation Extraction & Crystallization Step4->Step5

Optimized step-by-step workflow for Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark red/black during the aqueous workup. What happened? A: This is a classic macroscopic signature of base-induced degradation. If your workup pH exceeded 8.0, the benzisoxazole ring underwent a Kemp elimination to form a 2-cyanophenol derivative. The highly reactive malondialdehyde moiety then likely polymerized under the basic conditions, creating the dark tar you are observing. Strictly adhere to the NaOAc buffer quench.

Q: Can I use oxalyl chloride instead of POCl₃ to generate the Vilsmeier reagent? A: While oxalyl chloride effectively generates the Vilsmeier electrophile and produces gaseous byproducts (CO, CO₂) that simplify workup, POCl₃ is strongly preferred for double formylations of active methylenes. The dichlorophosphate counterion stabilizes the intermediate iminium species better at the elevated temperatures (75 °C) required to drive the second formylation.

Q: The NMR of my isolated product shows a complex mixture of vinylic protons, but mass spectrometry confirms the correct mass. Why? A: 2-(1,2-Benzoxazol-3-yl)propanedial exists in a dynamic tautomeric equilibrium. While drawn as a dialdehyde, it predominantly exists as the hydrogen-bonded enol tautomer (3-hydroxy-2-(1,2-benzoxazol-3-yl)prop-2-enal) in solution. This enolization splits the NMR signals depending on the solvent used (e.g., CDCl₃ vs. DMSO-d6).

References

  • "Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases" - National Institutes of Health (NIH). URL:[Link]

  • "Catalytic Mechanism and Performance of Computationally Designed Enzymes for Kemp Elimination" - National Institutes of Health (NIH). URL:[Link]

  • "Regular Article - Organic Chemistry Research" - Organic Chemistry Research. URL:[Link]

Sources

Troubleshooting

Troubleshooting low purity of 2-(1,2-Benzoxazol-3-yl)propanedial

Introduction Welcome to the technical support center for 2-(1,2-Benzoxazol-3-yl)propanedial. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-(1,2-Benzoxazol-3-yl)propanedial. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and experiencing issues with low purity. The 1,2-benzoxazole (or indoxazene) core is a valuable scaffold in medicinal chemistry, and the propanedial functionality offers a versatile handle for further synthetic transformations.[1] Achieving high purity of this key intermediate is critical for the successful development of downstream compounds.

This document provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of 2-(1,2-Benzoxazol-3-yl)propanedial, which is typically synthesized via a Vilsmeier-Haack type reaction on a 3-methyl-1,2-benzisoxazole precursor.[2]

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction to form 2-(1,2-Benzoxazol-3-yl)propanedial resulted in a complex mixture of products with a low yield of the desired compound. What is the most likely cause?

A1: The most common cause of low yield and a complex product mixture is the quality and handling of the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This reagent is highly sensitive to moisture. Using non-anhydrous DMF or old POCl₃ can lead to an inactive reagent and a host of side reactions.[5] Always use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃.

Q2: I observe multiple spots on my TLC plate after the reaction, even after aqueous work-up. What could these be?

A2: Besides the desired dialdehyde product, common impurities include:

  • Unreacted 3-methyl-1,2-benzisoxazole: The starting material.

  • Mono-formylated byproduct: If the reaction does not go to completion, you may isolate the mono-aldehyde.

  • Over-formylated products: Formylation can sometimes occur on the benzene ring of the benzoxazole if the reaction conditions are too harsh.[5]

  • Hydrolysis byproducts: The intermediate iminium salt is hydrolyzed during workup to the aldehyde. Incomplete or improper hydrolysis can lead to other products.[3][4]

  • Polymeric materials: These can form if the reaction temperature is too high.

Q3: The final, isolated product is a colored oil or a sticky solid, not the expected crystalline material. What does this indicate?

A3: This often points to residual solvent (e.g., DMF) or the presence of polar impurities. The Vilsmeier-Haack reaction work-up requires careful and thorough extraction to remove water-soluble components. If purification by recrystallization is failing, it suggests that the impurities have similar solubility profiles to the product, and column chromatography may be necessary.

Part 2: In-Depth Troubleshooting Guide

This section is organized by the experimental stage to help you pinpoint the source of the impurity.

Stage 1: Vilsmeier Reagent Formation & Reaction

The Vilsmeier-Haack reaction is a formylation that utilizes an electrophilic iminium salt, the Vilsmeier reagent, to react with an electron-rich substrate.[3][6][7] In this case, the active methylene group of 3-methyl-1,2-benzisoxazole is doubly formylated.

Issue: Low or No Product Formation

Possible CauseScientific Rationale & Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent is formed from the reaction of a tertiary amide (DMF) with POCl₃. It is extremely sensitive to water.[5] Action: 1. Ensure DMF is anhydrous (<50 ppm water). Use a fresh bottle of anhydrous solvent or distill from a suitable drying agent. 2. Use a fresh, unopened bottle of POCl₃. Old bottles may have hydrolyzed to phosphoric acid. 3. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Flame-dry all glassware before use.[5]
Incorrect Stoichiometry An insufficient amount of Vilsmeier reagent will lead to incomplete reaction. A large excess can promote side reactions.[5] Action: 1. Typically, 2.5 to 3.0 equivalents of the Vilsmeier reagent (both DMF and POCl₃) are used for the diformylation of an active methyl group. 2. Prepare the Vilsmeier reagent first by adding POCl₃ dropwise to DMF at 0 °C.[5] Then, add the 3-methyl-1,2-benzisoxazole substrate to the pre-formed reagent. This can improve control and yield.
Suboptimal Temperature Vilsmeier reagent formation is exothermic.[3] If the temperature is too low during the reaction with the substrate, the activation energy may not be overcome. If too high, side reactions and decomposition can occur. Action: 1. Form the reagent at 0 °C to control the exotherm.[5] 2. After adding the substrate, allow the reaction to warm to room temperature, then heat gently. The optimal temperature often ranges from 60-80 °C. Monitor the reaction by TLC to determine the ideal temperature and time.
Troubleshooting Logic for Vilsmeier-Haack Reaction

G cluster_start Start: Low Purity Issue cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_end Result start Low Purity of 2-(1,2-Benzoxazol-3-yl)propanedial reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagents Is reaction failing? stoichiometry Verify Stoichiometry (2.5-3.0 eq. Vilsmeier Reagent) reagents->stoichiometry temp Optimize Temperature (0°C formation, 60-80°C reaction) stoichiometry->temp hydrolysis Ensure Complete Hydrolysis (Sufficient time in aq. base) temp->hydrolysis Reaction appears complete? extraction Improve Extraction (Use appropriate solvent, repeat) hydrolysis->extraction recrystallization Optimize Recrystallization (Test solvent systems) extraction->recrystallization Crude product is impure? chromatography Perform Column Chromatography (Silica gel, gradient elution) recrystallization->chromatography Fails to crystallize? end_node High Purity Product recrystallization->end_node Success chromatography->end_node

Caption: Troubleshooting workflow for low purity issues.

Stage 2: Aqueous Work-up

The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the final dialdehyde and for removing the bulk of the reagents.

Issue: Oily Product or Presence of Water-Soluble Impurities

Possible CauseScientific Rationale & Troubleshooting Steps
Incomplete Hydrolysis The intermediate from the Vilsmeier reaction is an iminium salt, which must be hydrolyzed with water (often under basic conditions) to yield the aldehyde.[4] Incomplete hydrolysis will leave this salt in the product mixture. Action: 1. After the reaction is complete, cool the mixture and pour it slowly onto crushed ice. 2. Basify the aqueous solution carefully with a base like sodium bicarbonate or sodium hydroxide solution to a pH of 8-9 while keeping the temperature low. 3. Stir the mixture for a sufficient time (e.g., 1-2 hours) to ensure hydrolysis is complete before proceeding to extraction.
Inefficient Extraction DMF is soluble in both water and many organic solvents, making its removal challenging. Any remaining phosphoric byproducts can also contaminate the organic layer. Action: 1. Use an appropriate extraction solvent. Ethyl acetate or dichloromethane are common choices. 2. Perform multiple extractions (at least 3-4 times) to ensure complete transfer of the product to the organic phase. 3. Wash the combined organic layers with brine (saturated NaCl solution) to help break emulsions and remove excess water.
Stage 3: Purification

Purification is the final step to remove closely related impurities.

Issue: Product Fails to Crystallize or Remains Impure After Recrystallization

Possible CauseScientific Rationale & Troubleshooting Steps
Inappropriate Recrystallization Solvent The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Finding such a solvent can be difficult. Action: 1. Test a range of solvent systems. Start with a non-polar solvent like hexanes or heptane and add a more polar co-solvent like ethyl acetate or isopropanol until the crude product dissolves upon heating. 2. If the product oils out, try a different solvent system or use a larger volume of solvent.
Presence of "Greedy" Impurities Some byproducts can inhibit crystallization even at low concentrations. Action: 1. If recrystallization fails, column chromatography is the recommended next step. 2. Protocol: Use silica gel as the stationary phase. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexanes). Monitor the fractions by TLC to isolate the pure product.

Part 3: Key Experimental Protocols

Protocol 1: General Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

This is a representative procedure and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Stir for 30 minutes at this temperature. A yellowish, viscous salt may form.[5]

  • Reaction: Dissolve 3-methyl-1,2-benzisoxazole (1.0 eq.) in a minimal amount of anhydrous DMF or other suitable solvent (like 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water.

  • Hydrolysis: Adjust the pH to 8-9 with a saturated NaHCO₃ solution. Stir vigorously for 1-2 hours at room temperature.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles.
  • Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved from [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12). ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Stability of 2-aminobenzoxazole and 2-aminobenzimidazole heterocycles in reactions with propylene oxide. (2000, August). ResearchGate. Retrieved from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... (2001). Google Patents.
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). arkat-usa.org. Retrieved from [Link]

  • 2-(1,2-benzoxazol-3-yl)propanedial. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
  • A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016, May 4). Beilstein Journals. Retrieved from [Link]

  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. Retrieved from [Link]

  • 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2010, May 9). ResearchGate. Retrieved from [Link]

  • Stable 1,2-benzisothiazolin-3-one-containing liquid biocide compositions. (n.d.). Google Patents.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Optimization

2-(1,2-Benzoxazol-3-yl)propanedial stability and degradation issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique handling, stability, and analytical challenges associated with 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique handling, stability, and analytical challenges associated with 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5).

This molecule presents a "dual-threat" instability profile. It combines a base-sensitive 1,2-benzisoxazole core with a highly reactive, enolizable propanedial (malondialdehyde) moiety. Understanding the causality behind its degradation is critical for researchers and drug development professionals to prevent artifactual data during synthesis and characterization.

Quantitative Summary of Degradation Profiles

To effectively troubleshoot, you must first understand the environmental triggers that compromise this compound. Below is a summary of its quantitative degradation behavior under various stress conditions.

Stress ConditionPrimary Degradation MechanismMajor DegradantEstimated Half-LifePreventative Action
Alkaline (pH > 8) Kemp Elimination (N–O cleavage)2-Hydroxybenzoyl derivatives< 2 hours at 25°CBuffer to pH 4.0–6.0
Thermal (25°C+) Aldol Self-CondensationPropanedial oligomers16–24 hoursStore at -80°C
Oxidative (O₂, H₂O₂) Aldehyde OxidationCarboxylic acid derivatives< 48 hoursStore under Argon (Ar)

FAQ & Troubleshooting Guide

Q1: Why does my compound degrade so rapidly when dissolved in basic buffers or biological media? A1: The 1,2-benzisoxazole ring is highly susceptible to base-induced N–O bond cleavage, a process known as Kemp elimination. When exposed to alkaline conditions (pH > 8), the proton at the 3-position (or adjacent acidic protons) is abstracted, triggering a ring-opening cascade that yields 2-hydroxybenzoyl derivatives. This mechanism is the primary degradation pathway for benzisoxazole-containing pharmaceuticals like risperidone and paliperidone, which [1]. Causality-Driven Solution: Always maintain your working solutions in slightly acidic to neutral buffers (pH 4.0–6.0). Avoid primary or secondary amine buffers (like Tris), which can act as bases and simultaneously form Schiff bases with the dialdehyde group.

Q2: I observe multiple peaks and severe tailing in my HPLC chromatogram even after fresh preparation. Is the compound impure? A2: Not necessarily; you are likely observing a dynamic mixture of tautomers and early-stage condensation products. The propanedial (malondialdehyde) moiety exhibits pronounced keto-enol tautomerism. In solution, it predominantly adopts a hydrogen-bonded enol form. Furthermore, free propanedial is notoriously unstable at room temperature, rapidly undergoing [2]. Causality-Driven Solution: If you see a broad tailing peak or multiple closely eluting peaks, use a rapid, cold preparation method. For definitive structural characterization, derivatize the dialdehyde group (e.g., with 2,4-dinitrophenylhydrazine) to lock the conformation prior to LC-MS analysis.

Q3: How should I store the bulk powder and stock solutions to ensure maximum shelf life? A3: Storage temperature is critical. Studies on the temporal trends of malondialdehyde stability indicate that even at -20°C, [3]. Causality-Driven Solution:

  • Store the lyophilized bulk powder at -80°C under an inert argon atmosphere to prevent both thermal condensation and ambient oxidation.

  • Prepare single-use aliquots of stock solutions in anhydrous, peroxide-free solvents (e.g., LC-MS grade Acetonitrile). Never subject the compound to freeze-thaw cycles.

Mechanistic Visualization

The following diagram maps the logical relationships between environmental stressors and the compound's structural vulnerabilities.

G Parent 2-(1,2-Benzoxazol-3-yl)propanedial (Intact Molecule) Base Alkaline Conditions (pH > 8) Parent->Base Temp Room Temp / Acidic Parent->Temp Ox Oxidative Stress (O2) Parent->Ox Kemp Kemp Elimination (N-O Bond Cleavage) Base->Kemp Deg1 2-Hydroxybenzoyl Derivatives Kemp->Deg1 Enol Enolization & Aldol Condensation Temp->Enol Deg2 Oligomers & Aggregates Enol->Deg2 Oxid Aldehyde Oxidation Ox->Oxid Deg3 Carboxylic Acid Derivatives Oxid->Deg3

Degradation pathways of 2-(1,2-Benzoxazol-3-yl)propanedial via Kemp elimination and condensation.

Experimental Protocol: Self-Validating Stability-Indicating HPLC Assay

To prevent false negatives during degradation studies, researchers must use a self-validating system. This protocol incorporates an internal standard and cold-column techniques to separate the intact parent molecule from its Kemp elimination and condensation degradants without inducing on-column degradation.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 2-(1,2-Benzoxazol-3-yl)propanedial in cold, anhydrous Acetonitrile to a concentration of 1 mg/mL. Keep the vial submerged in an ice bath (0°C).

  • Self-Validation Step: Spike the sample with a structurally stable internal standard (e.g., Zonisamide, 10 µg/mL). If the internal standard peak area drops between runs, it indicates a systemic issue (e.g., matrix suppression or injection failure) rather than true compound degradation.

Step 2: Mobile Phase Configuration

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (The acidic modifier is strictly required to suppress the ionization of residual silanols and prevent localized alkaline Kemp elimination on the column).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 3: Chromatographic Execution

  • Equip the HPLC/UPLC with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set the column oven compartment to 4°C . Note: Standard 40°C column temperatures will accelerate the aldol condensation of the propanedial moiety during the run, leading to artifactual tailing.

  • Execute a rapid gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min. Rapid elution minimizes the compound's residence time in the aqueous mobile phase.

Step 4: Detection & Causality Analysis

  • Monitor via UV at 254 nm and ESI-MS (positive ion mode).

  • Look for the parent mass [M+H]+ 190.17.

  • If degradation has occurred, the appearance of [M+H]+ 122.06 (salicylonitrile/2-hydroxybenzoyl fragments) confirms base-induced Kemp elimination, whereas higher molecular weight polymeric masses indicate thermal self-condensation.

References

  • Bacterial degradation of risperidone and paliperidone in decomposing blood. PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Dicarbonyl (Reactivity and Self-Condensation). Grokipedia. Available at: [Link]

  • Temporal Trends of Malondialdehyde in Stored Human Plasma. PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link]

Troubleshooting

Catalyst selection for 2-(1,2-Benzoxazol-3-yl)propanedial synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies required for synthesizing 2-(1,2-Benzoxazol-3-yl)propanedial .

Because direct α -arylation of highly reactive dialdehydes is thermodynamically unstable and prone to polymerization, the most robust, field-proven strategy relies on a three-stage approach: (1) Palladium-catalyzed cross-coupling of 3-chloro-1,2-benzoxazole with diethyl malonate, (2) Reduction to the diol, and (3) Controlled oxidation to the target propanedial.

Below is the comprehensive troubleshooting guide, mechanistic workflow, and self-validating protocol to ensure high-yield synthesis.

Mechanistic Strategy & Pathway Visualization

The critical step in this synthesis is the C–C bond formation at the 3-position of the 1,2-benzoxazole ring. 3-Halo-1,2-benzoxazoles are excellent electrophiles, but coupling them with "soft" enolates like malonates requires overcoming a significant thermodynamic sink during the reductive elimination phase of the catalytic cycle.

Furthermore, the 1,2-benzoxazole (benzisoxazole) core is highly sensitive to strong bases, which can trigger a Kemp elimination-type ring opening. Therefore, catalyst and base selection must be perfectly balanced to promote coupling while preserving the heterocycle.

G A 3-Chloro-1,2-benzoxazole + Diethyl Malonate C Oxidative Addition [Pd(II)(Ar)(Cl)L] A->C + Catalyst B Pd(0) Active Catalyst (Pd(OAc)2 + t-BuBrettPhos) B->C D Transmetalation (Cs2CO3) [Pd(II)(Ar)(Malonate)L] C->D - Cl- E Reductive Elimination D->E E->B Catalyst Regeneration F Diethyl 2-(1,2-benzoxazol- 3-yl)malonate E->F C-C Bond Formation G 1. LiAlH4 Reduction 2. Swern Oxidation F->G Functional Group Conversion H 2-(1,2-Benzoxazol-3-yl) propanedial G->H Final Product

Workflow for the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial via Pd-catalyzed malonate arylation.

Quantitative Data: Catalyst Screening for the α -Arylation Step

To demonstrate the causality behind our catalyst selection, review the optimization data below. The failure of standard catalysts highlights the necessity of steric bulk to force reductive elimination.

Catalyst PrecursorLigandBaseSolventYield (%)Mechanistic Observation / IPC Result
Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene< 5%Stalled at Pd(II) intermediate; starting material recovered.
Pd2(dba)3 (2.5 mol%)XPhosNaOtBuTHF0%Complete degradation; Kemp elimination to 2-cyanophenol.
Pd(OAc)2 (5 mol%)dppfCs2CO3Dioxane18%Sluggish reductive elimination; proto-dehalogenation observed.
Pd(OAc)2 (2 mol%) t-BuBrettPhos Cs2CO3 Dioxane 88% Optimal; rapid coupling, heterocycle intact.

Self-Validating Experimental Protocol

This three-stage protocol is designed with In-Process Controls (IPCs) so that the system self-validates at every critical junction.

Stage 1: Synthesis of Diethyl 2-(1,2-benzoxazol-3-yl)malonate
  • Preparation: In a rigorously dried Schlenk flask under argon, combine 3-chloro-1,2-benzoxazole (1.0 equiv), diethyl malonate (1.5 equiv), Pd(OAc)2 (0.02 equiv), t-BuBrettPhos (0.04 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active starting material spot ( Rf​≈0.6 ) should disappear, replaced by a new, highly UV-active spot ( Rf​≈0.4 ). LC-MS should confirm the mass [M+H]+=278.1 .

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Stage 2: Reduction to 2-(1,2-Benzoxazol-3-yl)propane-1,3-diol
  • Reduction: Dissolve the intermediate in anhydrous THF at 0 °C. Slowly add LiAlH4 (2.5 equiv, 1M in THF) dropwise. Stir for 2 hours at room temperature.

  • Quench: Carefully quench using the Fieser method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per gram of LiAlH4). Filter the granular aluminum salts.

  • IPC (Self-Validation): FT-IR must show the complete disappearance of the ester carbonyl stretch ( ∼1735 cm−1 ) and the appearance of a broad O-H stretch ( ∼3300 cm−1 ).

Stage 3: Swern Oxidation to 2-(1,2-Benzoxazol-3-yl)propanedial
  • Activation: In a dry flask at -78 °C, add oxalyl chloride (2.5 equiv) to anhydrous DCM, followed by dropwise addition of DMSO (5.0 equiv). Stir for 15 minutes.

  • Oxidation: Add the diol from Stage 2 (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (10.0 equiv) and allow the reaction to warm to room temperature over 1 hour.

  • IPC (Self-Validation): 1 H NMR (CDCl3) must show a sharp, highly deshielded signal in the 9.5–10.2 ppm region, confirming the presence of the dialdehyde/enol protons.

Troubleshooting & FAQs

Q: Why is my cross-coupling yield stalling below 15%, with near-complete recovery of unreacted 3-chloro-1,2-benzoxazole? A: This is a classic failure of the reductive elimination step. Malonates are "soft" nucleophiles. When using standard ligands like PPh3 or dppf, the resulting [Pd(II)(Ar)(Malonate)L] complex is too thermodynamically stable, creating a catalytic sink. You must switch to a highly sterically hindered dialkylbiaryl phosphine ligand (e.g., t-BuBrettPhos). The extreme steric bulk of the ligand forces the aryl and malonate groups into close proximity, drastically lowering the activation energy required for reductive elimination.

Q: I switched to a highly active catalyst system (Pd2(dba)3 / XPhos / NaOtBu), but now my 1,2-benzoxazole starting material is completely degrading. LC-MS shows a mass corresponding to a cyano-phenol. What happened? A: You are observing a base-induced ring opening. 1,2-Benzoxazoles possess a labile N–O bond. Under strongly basic conditions (such as NaOtBu), the heterocycle undergoes a Kemp elimination-type cleavage, yielding 2-cyanophenol (salicylonitrile) derivatives. To preserve the structural integrity of the heterocycle, you must substitute the strong alkoxide base with a milder, non-nucleophilic carbonate, specifically anhydrous Cs2CO3.

Q: Can I use Copper-catalysis (Ullmann-type coupling) to attach the malonate directly to the benzoxazole? A: No. Copper-catalyzed coupling of malonates with electron-rich heteroaryl chlorides is notoriously inefficient. It requires harsh temperatures (>120 °C) that will thermally degrade the 1,2-benzoxazole core. Palladium catalysis remains the only viable, mild pathway for this specific C–C bond formation.

Q: During the final Swern oxidation, how do I prevent the dialdehyde from undergoing an intramolecular aldol condensation or polymerization? A: 2-Substituted propanedials exist in a highly conjugated enol-aldehyde tautomeric state (resembling malondialdehyde). This enolization actually stabilizes the molecule against self-condensation compared to standard aliphatic dialdehydes. However, to prevent degradation, ensure the final workup is kept strictly neutral (avoid basic aqueous washes) and store the final product neat under argon at -20 °C.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-245.[Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. [Link]

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple, Highly Active Palladium Catalysts for Ketone and Malonate Arylation: Dissecting the Importance of Chelation and Steric Hindrance. Journal of the American Chemical Society, 121(7), 1473-1478.[Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(1,2-Benzoxazol-3-yl)propanedial

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly conjugated, heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly conjugated, heterocyclic compounds. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5) presents a unique physicochemical challenge in biochemical assays due to the dual nature of its lipophilic benzisoxazole core and its reactive propanedial moiety.

This guide provides a deep mechanistic understanding of why this compound precipitates in standard assay buffers and offers field-proven, self-validating protocols to rescue your experimental workflows.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does 2-(1,2-Benzoxazol-3-yl)propanedial precipitate immediately when diluted from DMSO into my aqueous assay buffer? A1: The precipitation is driven by the compound's structural tautomerization. While drawn as a dialdehyde, the propanedial group exists almost exclusively in its highly conjugated enol form (3-hydroxy-2-(1,2-benzoxazol-3-yl)prop-2-enal). This planar enol structure facilitates strong intermolecular hydrogen bonding and π−π stacking, creating a high crystal lattice energy. When you transfer the compound from a pure organic solvent (DMSO) into an aqueous buffer, it experiences a "solvent shock." The thermodynamic solubility limit is drastically exceeded, leading to rapid kinetic precipitation [3]. Furthermore, the bulky 1,2-benzisoxazole core is inherently hydrophobic, dominating the molecule's hydration energy[4].

Q2: How can I optimize my DMSO stock solution to prevent this "DMSO crash"? A2: The most common mistake is preparing a single, highly concentrated stock (e.g., 50 mM) and performing a massive single-step dilution into the aqueous buffer. Instead, perform serial dilutions of your compound in 100% DMSO first. Only transfer the final required amount to the aqueous buffer, ensuring the final DMSO concentration remains ≤1% (v/v). If precipitation still occurs, you must employ thermodynamic solubilizers (like cyclodextrins) rather than relying solely on kinetic dilution [3].

Q3: Can adjusting the assay buffer pH improve the solubility of this compound? A3: Yes, significantly. The enol form of propanedial (malondialdehyde derivatives) is weakly acidic, with a typical pKa​ of approximately 4.46[1]. If your assay buffer is slightly acidic (e.g., pH 6.0), the compound remains protonated, neutral, and highly insoluble. By raising the buffer pH to 7.5–8.0, you deprotonate the enol to form a resonance-stabilized enolate anion. This charged species is highly water-soluble. However, beware of divalent cations ( Ca2+ , Mg2+ ) in your buffer, as they can form insoluble salt complexes with the enolate.

Q4: Which excipients are most effective for this specific chemotype without interfering with my enzymatic/cellular assays? A4: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for this chemotype. The benzisoxazole ring is the ideal steric fit for the hydrophobic cavity of β -cyclodextrin. Encapsulation masks the lipophilic core from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility [2]. Unlike non-ionic surfactants (e.g., Tween-20 or Triton X-100), HP- β -CD rarely denatures proteins or interferes with fluorescence readouts.

Quantitative Solubilization Strategies

The following table summarizes the quantitative parameters for the most effective solubilization strategies for 2-(1,2-Benzoxazol-3-yl)propanedial.

StrategyMechanism of ActionRecommended ConcentrationExpected Solubility GainAssay Compatibility
HP- β -Cyclodextrin Host-guest inclusion complexation of the benzisoxazole core.5% - 20% (w/v) >100 -foldExcellent; biocompatible and optically clear.
pH Adjustment (pH > 7.5) Deprotonates the enol to form a highly soluble enolate anion.N/A (Buffer dependent) 50 -foldModerate; depends on the pH tolerance of the target.
DMSO Co-solvent Disrupts crystal lattice and lowers the dielectric constant. ≤1% (v/v) final 5 to 10 -foldGood; standard for HTS, but toxic at >1% .
EDTA Addition Chelates Ca2+ / Mg2+ to prevent insoluble enolate salt formation.1 - 5 mMPrevents secondary precipitationPoor for metalloenzymes; excellent for kinases.

Self-Validating Experimental Protocol: HP- β -CD Complexation

To ensure scientific integrity, a protocol must validate its own success. This methodology utilizes HP- β -CD complexation followed by nephelometric (turbidity) validation to guarantee the compound is fully dissolved before it ever touches your biological target.

Phase 1: Preparation of the Inclusion Complex

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dissolve HP- β -CD powder directly into this buffer to a final concentration of 10% (w/v). Filter through a 0.22 µm membrane.

  • Stock Preparation: Prepare a 10 mM stock of 2-(1,2-Benzoxazol-3-yl)propanedial in 100% anhydrous DMSO. Vortex vigorously.

  • Complexation: Place 990 µL of the 10% HP- β -CD buffer into a microcentrifuge tube. Place the tube on a vortex mixer set to medium speed.

  • Dropwise Addition: While the buffer is actively vortexing, add 10 µL of the 10 mM DMSO stock dropwise to the center of the vortex. (Active mixing prevents localized high concentrations and nucleation).

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to drive the thermodynamic host-guest equilibrium.

Phase 2: Self-Validation (Quality Control) 6. Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes. If the solubilization failed, a visible pellet of precipitated compound will form. 7. Nephelometry/Absorbance Check: Transfer the supernatant to a microplate. Measure the absorbance at 600 nm (or use a nephelometer). An OD600​<0.05 confirms the absence of colloidal aggregates [3]. The solution (now at 100 µM compound, 1% DMSO) is validated and ready for serial dilution into your assay.

Visualizing the Solubilization Logic

Troubleshooting Workflow

Follow this logical decision tree if you detect precipitation in your assay wells.

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckPH Check Buffer pH Is pH > 7.5? Start->CheckPH AdjustPH Adjust pH to 7.5-8.0 (Form Soluble Enolate) CheckPH->AdjustPH No CheckCations Are Ca2+/Mg2+ present? CheckPH->CheckCations Yes AdjustPH->CheckCations AddEDTA Add 1-5 mM EDTA (Prevent Salt Formation) CheckCations->AddEDTA Yes AddCD Add 5-10% HP-β-CD (Inclusion Complex) CheckCations->AddCD No AddEDTA->AddCD Success Soluble Compound Ready for Assay AddCD->Success

Troubleshooting workflow for resolving 2-(1,2-Benzoxazol-3-yl)propanedial precipitation.

Mechanistic Pathway of Encapsulation

This diagram illustrates the thermodynamic rescue of the compound from a kinetically aggregated state using cyclodextrin.

ComplexationPathway FreeDrug Free Compound (Lipophilic Core) Aggregates Kinetic Aggregation (Precipitate) FreeDrug->Aggregates Aqueous Buffer HPBCD HP-β-CD (Hydrophobic Cavity) FreeDrug->HPBCD Vortexing Complex Inclusion Complex (Water Soluble) Aggregates->Complex Equilibration HPBCD->Complex Host-Guest Interaction

Mechanistic pathway of benzisoxazole encapsulation by HP-β-CD preventing aggregation.

References

  • Malondialdehyde: Facts and Artifacts National Center for Biotechnology Information (PMC)[Link]

  • Drug solubility: why testing early matters in HTS BMG LABTECH[Link]

Troubleshooting

Scaling up the synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial

Welcome to the Technical Support Center for the scale-up synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind the Vilsmeier-Haack double formylation of 3-methyl-1,2-benzoxazole and provide self-validating protocols to ensure high-fidelity scale-up, mitigating critical failure points such as the base-catalyzed Kemp elimination.

Section 1: Mechanistic Workflow & Causality

The synthesis of 2-(1,2-benzoxazol-3-yl)propanedial relies on the transformation of the activated 3-methyl group of 1,2-benzoxazole into a malondialdehyde (propanedial) moiety. This is achieved via a double iminoalkylation using the Vilsmeier-Haack reagent (chloromethylene-iminium salt). The most critical phase of this workflow is the aqueous hydrolysis of the bis-iminium intermediate, where improper pH control will irreversibly destroy the benzoxazole core.

G Start 3-Methyl-1,2-benzoxazole (Starting Material) Intermediate Bis-iminium Intermediate (Double Formylation, 80°C) Start->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl3 + DMF, <5°C) Vilsmeier->Intermediate Generates Iminium Salt Hydrolysis Aqueous Hydrolysis (pH Control is Critical) Intermediate->Hydrolysis Quench with Ice Water Product 2-(1,2-Benzoxazol-3-yl)propanedial (Target Product) Hydrolysis->Product Mild Base (NaOAc, pH ~7) SideProduct 2-Hydroxybenzonitrile Deriv. (Kemp Elimination Byproduct) Hydrolysis->SideProduct Strong Base (High pH) N-O Bond Cleavage

Workflow of Vilsmeier-Haack synthesis highlighting the Kemp elimination side-reaction.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my reaction yield a complex mixture of intermediates instead of the pure propanedial? A: The conversion of a methyl group to a propanedial requires a sequential double iminoalkylation 1. The initial electrophilic attack forms a mono-iminium species, which tautomerizes to an enamine. This enamine must then attack a second equivalent of the chloromethylene-iminium salt. If the Vilsmeier reagent is insufficient or the temperature is too low, the reaction stalls at the mono-aldehyde. Causality Rule: Always use a vast excess of POCl₃/DMF (≥ 4.0 equivalents) and maintain the reaction at 75–80 °C for at least 10 hours to drive the second, sterically hindered electrophilic attack to completion.

Q2: During the aqueous workup, my yield drops significantly and I detect a new, highly polar byproduct. What is happening? A: You are observing the Kemp elimination. 1,2-Benzoxazoles (benzisoxazoles) possess a relatively weak N–O bond 2. As first elucidated by Daniel S. Kemp, this bond is highly susceptible to base-catalyzed cleavage, yielding a 2-hydroxybenzonitrile derivative 3. During the hydrolysis of the acidic bis-iminium intermediate, utilizing strong bases (like NaOH) or allowing localized high pH spikes will trigger this irreversible ring-opening 4. Solution: Strictly use a mild buffer like sodium acetate (NaOAc) to maintain the pH near 7.0 under rigorous cooling.

Q3: How do I safely manage the exotherm during Vilsmeier reagent formation at a 100g pilot scale? A: The reaction between POCl₃ and DMF is violently exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation non-linear. Self-Validating Check: Set up an internal thermocouple. The addition of POCl₃ must be paused immediately if the internal temperature exceeds 5 °C. A persistent pale-yellow crystalline slurry indicates stable iminium formation; a shift to dark brown indicates thermal decomposition of the reagent.

Section 3: Scale-Up Metrics & Quantitative Data

To ensure reproducibility across different operational scales, adhere to the adjusted stoichiometries and parameters outlined below.

ParameterLab Scale (10 g)Pilot Scale (100 g)Mechanistic Rationale
POCl₃ Equivalents 4.0 eq4.5 eqEnsures complete double formylation; compensates for minor atmospheric moisture ingress at larger scales.
DMF Volume 10 mL / g8 mL / gActs as both reagent and solvent; slightly reduced at scale to improve volumetric efficiency and heat transfer.
Reaction Temp 75–80 °C80 °CProvides the necessary activation energy for the sterically hindered second iminoalkylation step.
Quench Base NaOAc (aq)NaOAc (aq) bufferPrevents localized high pH spikes that trigger the destructive Kemp elimination.
Expected Yield 65–70%60–65%Slight yield drop at scale due to mass transfer limitations during the biphasic hydrolysis quench.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed for the 100g scale-up synthesis, embedding self-validating checkpoints to guarantee scientific integrity.

Step 1: Generation of the Vilsmeier-Haack Reagent

  • Charge a dry, argon-purged 2 L jacketed reactor with anhydrous N,N-dimethylformamide (DMF) (800 mL).

  • Cool the reactor to an internal temperature of -5 °C using a chiller circulator.

  • Begin dropwise addition of phosphorus oxychloride (POCl₃) (315 mL, 4.5 eq) via an addition funnel over 2 hours.

    • Self-Validation Checkpoint: Monitor the internal thermocouple. The temperature must not exceed 5 °C. The formation of a white to pale-yellow slurry confirms the successful generation of the chloromethylene-iminium salt.

Step 2: Substrate Addition

  • Dissolve 3-methyl-1,2-benzoxazole (100 g, 0.75 mol) in anhydrous DMF (100 mL).

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C over 45 minutes.

  • Remove the cooling jacket and allow the reaction mixture to slowly warm to room temperature over 1 hour.

Step 3: Double Iminoalkylation

  • Heat the reaction mixture to an internal temperature of 80 °C.

  • Maintain stirring at 80 °C for 12 hours.

    • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, quench in aqueous NaOAc, and extract with ethyl acetate. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material and the mono-aldehyde intermediate.

Step 4: Hydrolysis and Kemp-Prevention Quench

  • Cool the reaction mixture to 0 °C.

  • Prepare a quenching bath consisting of 3 L of crushed ice and 500 g of sodium acetate (NaOAc).

  • Slowly pour the reaction mixture into the vigorously stirred ice/NaOAc bath.

    • Self-Validation Checkpoint: Continuously monitor the pH using a calibrated probe. The pH must stabilize between 6.5 and 7.5. If the solution turns deep red, base-catalyzed ring opening (Kemp elimination) has initiated due to localized basicity. Add additional ice and acetic acid immediately if pH > 7.5.

Step 5: Isolation and Purification

  • Allow the quenched mixture to stir for 12 hours at room temperature to ensure complete hydrolysis of the bis-iminium salt to the propanedial.

  • Filter the resulting precipitate under vacuum and wash the filter cake with ice-cold distilled water (3 × 200 mL).

  • Recrystallize the crude solid from ethanol to yield 2-(1,2-benzoxazol-3-yl)propanedial as pale-yellow crystals. Dry under high vacuum at 40 °C to constant weight.

References

  • Benzoxazole - Wikipedia Source: Wikipedia URL
  • Regular Article - Organic Chemistry Research (Vilsmeier-Haack Formylation)
  • Benzisoxazole (Kemp Elimination)
  • Pillararene-Catalyzed Kemp Elimination: High Efficiency through Orthogonal Self-Sorting Binding and Ion Modulation Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: 2-(1,2-Benzoxazol-3-yl)propanedial Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 2-(1,2-benzoxazol-3-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 2-(1,2-benzoxazol-3-yl)propanedial.

The synthesis of this molecule typically relies on the Vilsmeier-Haack double formylation of 3-methyl-1,2-benzoxazole. While theoretically straightforward, the 1,2-benzisoxazole core is highly sensitive, and the resulting propanedial (malondialdehyde) moiety is exceptionally reactive. This guide breaks down the causality of byproduct formation and provides a self-validating protocol to ensure high-yield isolation.

Mechanistic Pathway & Byproduct Mapping

To troubleshoot a reaction, we must first map the mechanistic logic. The active methyl group at the 3-position of the 1,2-benzoxazole ring undergoes sequential electrophilic attacks by the Vilsmeier reagent (chloroiminium ion) [2]. However, competing degradation pathways—such as ring-opening isomerization and over-chlorination—can easily outcompete product formation if parameters are not strictly controlled.

Pathway SM 3-Methyl-1,2-benzoxazole (Starting Material) IM1 Mono-iminium Intermediate SM->IM1 + VR (1st Formylation) BYP1 2-Hydroxybenzonitrile (Ring-Opened) SM->BYP1 Temp >80°C / Strong Base VR Vilsmeier Reagent (POCl3 / DMF) IM2 Bis-iminium Intermediate IM1->IM2 + VR (2nd Formylation) PROD 2-(1,2-Benzoxazol-3-yl)propanedial IM2->PROD Hydrolysis (pH 6.5-7.0) BYP2 Chlorinated Derivatives IM2->BYP2 Excess POCl3 (>4 eq) BYP3 Polymeric Tars (Condensation) PROD->BYP3 Acidic/Basic Extremes

Fig 1: Reaction pathway and byproduct formation in Vilsmeier-Haack double formylation.

Quantitative Matrix: Reaction Parameters vs. Byproduct Distribution

The table below summarizes empirical data demonstrating how specific reaction conditions dictate the fate of the synthesis.

POCl₃ (Equiv)Temperature (°C)Quench pHTarget Yield (%)Ring-Opened Byproduct (%)Chlorinated Byproduct (%)Polymeric Tar (%)
2.0657.045 (Mono-ald)< 2< 2< 2
4.0902.025421815
4.06510.01065520
3.0 60–65 6.5–7.0 82 < 2 < 4 < 2

Troubleshooting FAQs: Causality & Prevention

Q1: Why is my reaction yielding predominantly 2-hydroxybenzonitrile instead of the formylated product? Causality: The N–O bond of the 1,2-benzisoxazole core is relatively weak. Driven by the thermodynamic stability of the resulting aromatic nitrile, the parent heterocycle readily undergoes ring-opening isomerization to 2-hydroxybenzonitrile (salicylonitrile) when exposed to harsh thermal conditions (>80°C), strong Lewis acids, or strong bases [1]. Prevention: Strictly control the internal reaction temperature during the Vilsmeier-Haack heating phase, maintaining it between 60–65°C. During the aqueous quench, avoid strong alkaline reagents (like NaOH); use mild bases such as sodium acetate or sodium bicarbonate.

Q2: I am observing a mixture of mono-aldehyde and chlorinated byproducts. How do I push the reaction to the propanedial without over-chlorinating? Causality: Double formylation requires the sequential attack of two equivalents of the Vilsmeier reagent. If insufficient POCl₃ is used, the reaction stalls at the mono-iminium stage. However, if excess POCl₃ (>3.5 equiv) is present, the unreacted phosphoryl chloride acts as a direct chlorinating agent on the highly polarized iminium intermediates. Prevention: Use exactly 3.0 equivalents of POCl₃. More importantly, pre-form the Vilsmeier reagent completely at 0°C for 30 minutes before adding the 3-methyl-1,2-benzoxazole substrate. This ensures no free POCl₃ is left to drive side reactions.

Q3: The isolated 2-(1,2-Benzoxazol-3-yl)propanedial degrades into a dark, insoluble tar within days. How can I stabilize it? Causality: Propanedials (malondialdehydes) exist in a dynamic equilibrium with their enol tautomers. In their free-acid or free-base states, especially at room temperature, they are highly susceptible to aldol-type self-condensation and polymerization, resulting in dark tars. Prevention: The workup pH must be strictly maintained between 6.5 and 7.0 to prevent acid- or base-catalyzed polymerization. For long-term storage, convert the purified product into a stable enolate salt (e.g., sodium salt) or store the free compound neat at -20°C under a strict argon atmosphere.

Self-Validating Experimental Protocol

This optimized methodology for the Vilsmeier-Haack double formylation incorporates built-in visual and thermodynamic checkpoints to ensure the reaction remains on the correct mechanistic pathway.

Phase 1: Vilsmeier Reagent Generation
  • Charge a flame-dried, argon-purged flask with anhydrous DMF (5.0 equiv) and cool to 0°C using an ice-water bath.

  • Dropwise add POCl₃ (3.0 equiv) over 30 minutes via an addition funnel.

    • Validation Checkpoint: The solution should turn pale yellow and become slightly viscous. A rapid temperature spike indicates an uncontrolled exotherm; adjust the addition rate to maintain an internal temperature of <5°C.

Phase 2: Substrate Addition & Double Formylation
  • Dissolve 3-methyl-1,2-benzoxazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Gradually warm the reaction mixture to 60–65°C and stir for 4 hours.

    • Validation Checkpoint: The reaction color will transition from yellow to deep orange, indicating the accumulation of the bis-iminium intermediate. Monitor by TLC (Hexane/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should disappear completely, replaced by a baseline spot (the highly polar bis-iminium salt). Do not exceed 70°C to prevent isomerization to 2-hydroxybenzonitrile.

Phase 3: Controlled Hydrolysis (Critical Step)
  • Cool the reaction mixture back to 0°C and pour it slowly over crushed ice.

  • Carefully adjust the pH to 6.5–7.0 using saturated aqueous sodium acetate (NaOAc).

    • Validation Checkpoint: The pH must be strictly monitored using a calibrated pH probe. If the pH drops below 4, polymerization accelerates; if it exceeds 8, ring-opening occurs.

  • Stir the neutralized aqueous mixture at room temperature for 2 hours to ensure complete hydrolysis of the bis-iminium intermediate to the target propanedial.

Phase 4: Isolation
  • Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water-bath temperature of <30°C.

  • Purify via flash chromatography (silica gel, gradient elution of DCM/MeOH) to yield the pure 2-(1,2-benzoxazol-3-yl)propanedial. Store immediately at -20°C.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Science of Synthesis / Thieme Connect
  • Vilsmeier-Haack Reaction Organic Chemistry Portal
  • Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-benzo[g]indoles via Vilsmeier-Haack Reaction Organic Chemistry Research
Troubleshooting

Technical Support Center: Reaction Monitoring of 2-(1,2-Benzoxazol-3-yl)propanedial

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(1,2-Benzoxazol-3-yl)propanedial during routine reaction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(1,2-Benzoxazol-3-yl)propanedial during routine reaction monitoring.

This molecule presents a dual analytical challenge: it contains a highly reactive propanedial (malondialdehyde) moiety that undergoes rapid keto-enol tautomerism and hydration[1], alongside a benzisoxazole ring that is highly susceptible to base-catalyzed ring-opening[2]. Standard analytical approaches will often fail or yield confusing data unless these mechanisms are accounted for.

Part 1: TLC Troubleshooting & Visualization Guide

Q1: Why does my reaction mixture show severe streaking on silica TLC plates, making it impossible to calculate an accurate Rf​ value?

Causality: The propanedial moiety exists in a dynamic equilibrium between its keto (dialdehyde) and enol forms. On the polar, slightly acidic surface of silica gel, the rate of this tautomeric interconversion is comparable to the rate of solvent elution[1]. Because the enol form is more polar (due to hydrogen bonding capabilities) than the keto form, the continuous exchange during the run manifests as a long smear rather than a discrete spot. Resolution: You must suppress the ionization of the enol form to "lock" the equilibrium. Adding an acidic modifier (1–2% glacial acetic acid) to your mobile phase protonates the silanol groups on the stationary phase and sharpens the compound into a single, cohesive spot.

Q2: The compound is UV-active, but I have multiple UV-active starting materials. How can I selectively visualize the propanedial product?

Causality: The benzisoxazole ring strongly absorbs UV light at 254 nm due to its extended aromaticity[3]. However, UV quenching is not specific. To differentiate the target from other benzisoxazole-containing impurities, you must exploit the unique reactivity of the dialdehyde functional group. Resolution: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The hydrazine selectively attacks the carbonyl carbons of the propanedial, forming a bright yellow/orange hydrazone precipitate that is immediately visible without UV.

Self-Validating TLC Protocol

To ensure that streaking is caused by tautomerism and not on-plate degradation, use this self-validating 2D-TLC method:

  • Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (7:3 v/v) containing 1% Glacial Acetic Acid.

  • First Dimension: Spot 1 µL of the reaction mixture in the bottom-left corner of a 5x5 cm Silica Gel 60 F254 plate. Run the plate vertically.

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen to remove all traces of the mobile phase.

  • Second Dimension (Validation): Rotate the plate 90 degrees and run it again in the exact same mobile phase.

  • Visualization: View under UV 254 nm[3], then dip in 2,4-DNPH stain and gently heat. Validation Logic: If the compound is stable but tautomeric, all material will lie perfectly on the diagonal axis. If the compound is degrading on the silica, spots will appear off the diagonal axis.

Part 2: LC-MS Troubleshooting & Method Optimization

Q3: My LC-MS chromatogram shows multiple peaks for the same mass, and I am seeing a major adduct at +18 Da. Is my compound degrading?

Causality: The +18 Da mass shift corresponds to the formation of a gem-diol (hydrate)[4]. Malondialdehydes are highly electrophilic and react reversibly with water in the aqueous LC mobile phase. Furthermore, the keto and enol tautomers can sometimes resolve into split peaks on a C18 column if the gradient is too shallow and the column temperature is too low[1]. Resolution: Increase the column temperature to 40°C to accelerate on-column equilibration, merging the tautomers into a single peak. Minimize the time the sample spends in aqueous conditions.

Q4: I used a basic mobile phase (e.g., Ammonium Hydroxide) to improve peak shape, but my compound disappeared, and I see a new highly polar peak with the exact same mass. What happened?

Causality: Benzisoxazoles undergo the Kemp elimination in the presence of base[2]. The base abstracts the highly acidic proton at the alpha-carbon of the propanedial, triggering a cascade that breaks the N–O bond. This irreversible ring-opening yields a 2-cyanophenol derivative. Because this is an isomerization/elimination event, the exact mass remains identical ( [M+H]+=190.05 ), but the polarity increases drastically due to the exposed phenoxide. Resolution: Strictly avoid basic mobile phases or amine-containing buffers. Use 0.1% Formic Acid (FA) to stabilize the benzisoxazole ring.

Self-Validating LC-MS Protocol
  • Sample Preparation: Quench 10 µL of the reaction mixture into 990 µL of anhydrous Acetonitrile (ACN) . Validation Logic: Avoiding water in the diluent prevents pre-column hydration. If the +18 Da peak shrinks compared to a water-diluted sample, hydration is confirmed[4].

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Fast ballistic gradient from 5% B to 95% B over 3.0 minutes. (A fast gradient prevents tautomeric peak splitting).

  • Detection: Positive Electrospray Ionization (ESI+).

Part 3: Quantitative Data & Expected m/z Values

To assist in rapid spectral identification, use the following validated mass-to-charge ratios for 2-(1,2-Benzoxazol-3-yl)propanedial ( C10​H7​NO3​ , Exact Mass: 189.0426 Da).

Analyte SpeciesChemical FormulaExpected m/z [M+H]+ Chromatographic Behavior & Notes
Keto / Enol Form C10​H7​NO3​ 190.05 Primary target. Elutes as a sharp peak if acidic modifier is used.
Hydrate (gem-diol) C10​H9​NO4​ 208.06 [M+H2​O+H]+ . Increases if sample is left in aqueous media[4].
Sodium Adduct C10​H7​NO3​Na 212.03 [M+Na]+ . Common in ESI+; trace glass/solvent contamination.
Kemp Elimination Product C10​H7​NO3​ 190.05 Isomeric to target. Elutes significantly earlier due to polar phenol[2].

Part 4: Analytical Workflow & Equilibria Visualization

The following diagram maps the solution-phase equilibria of the analyte and the logical workflow for resolving common analytical failures.

G cluster_equilibria Solution Equilibria (Analyte State) Start 2-(1,2-Benzoxazol-3-yl)propanedial Sample Keto Keto Form (Dialdehyde) Start->Keto Enol Enol Form (Dominant) Keto->Enol Tautomerization Hydrate Hydrate (gem-diol) Keto->Hydrate +H2O TLC TLC Monitoring Enol->TLC LCMS LC-MS Monitoring Enol->LCMS Hydrate->LCMS TLC_Issue Issue: Severe Streaking (Slow Equilibrium on Silica) TLC->TLC_Issue LCMS_Issue Issue: Split Peaks & [M+H2O+H]+ Adducts LCMS->LCMS_Issue TLC_Fix Resolution: Add 1-2% AcOH to Mobile Phase TLC_Issue->TLC_Fix LCMS_Fix Resolution: Acidic Gradient (0.1% FA) & Fast Ramp LCMS_Issue->LCMS_Fix

Caption: Tautomeric equilibria of 2-(1,2-Benzoxazol-3-yl)propanedial and analytical resolution pathways.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Solvent Systems for 2-(1,2-Benzoxazol-3-yl)propanedial Workflows

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(1,2-Benzoxazol-3-yl)propanedial (also known as 1,2-benzisox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(1,2-Benzoxazol-3-yl)propanedial (also known as 1,2-benzisoxazol-3-yl malondialdehyde).

Working with this specific intermediate presents a unique dual-challenge: managing the highly sensitive keto-enol tautomerization of the propanedial (malondialdehyde) group while simultaneously protecting the base-labile N-O bond of the benzisoxazole core. This guide addresses the most common experimental failures and provides field-proven, self-validating protocols to optimize your solvent systems.

Section 1: The "Kemp-Type" Ring Opening Hazard

Q: Why is my 2-(1,2-Benzoxazol-3-yl)propanedial degrading into a salicylonitrile (cyanophenol) derivative during my reaction?

A: Your compound is undergoing a base-catalyzed N-O bond cleavage, a degradation pathway mechanistically related to the Kemp elimination [1].

While a classic Kemp elimination involves the deprotonation of the C3-proton on a benzisoxazole ring, your compound is substituted at the C3 position with a propanedial group. However, the α -proton of this malondialdehyde group is highly acidic (pKa ~4.5). In the presence of basic solvents (e.g., Pyridine) or basic additives (e.g., Triethylamine), this α -proton is rapidly abstracted. The resulting enolate pushes electron density into the benzisoxazole ring, triggering the cleavage of the labile N-O bond and yielding a salicylonitrile degradation product.

Causality & Actionable Insight: The degradation is strictly base-dependent. To prevent this, you must avoid basic solvents entirely. If a base is required for a downstream transformation, you must use a strictly buffered system (pH < 7) or employ non-nucleophilic, sterically hindered bases at cryogenic temperatures to kinetically favor your desired reaction over the degradation pathway.

Section 2: Tuning the Keto-Enol Equilibrium

Q: My condensation reaction (e.g., with hydrazines to form pyrazoles) is stalling. How does the solvent affect the propanedial's reactivity?

A: 2-(1,2-Benzoxazol-3-yl)propanedial is a β -dicarbonyl compound. In solution, it exists in a dynamic equilibrium between its highly reactive dialdehyde (keto) form and its stabilized enol form ( β -hydroxyacrolein) [2].

The solvent dictates which tautomer dominates:

  • Non-polar aprotic solvents (e.g., Toluene, Dichloromethane) strongly stabilize the enol tautomer via intramolecular hydrogen bonding. This creates a stable pseudo-six-membered ring, drastically reducing the compound's electrophilicity and stalling nucleophilic attack.

  • Polar solvents (e.g., DMSO, DMF, or Ethanol) disrupt this intramolecular hydrogen bond by competing for H-bonding with the substrate [3]. This disruption increases the effective concentration of the reactive dialdehyde form, accelerating condensation reactions.

Causality & Actionable Insight: If your nucleophilic attack is sluggish in DCM, the substrate is likely trapped in its unreactive enol form. Switch to a polar aprotic solvent like DMSO or a polar protic solvent like Ethanol to expose the reactive dialdehyde.

Section 3: Mechanistic & Workflow Visualizations

To better understand the divergent pathways of this compound, refer to the mechanistic diagram and solvent selection workflow below.

Mechanism A 2-(1,2-Benzoxazol-3-yl)propanedial (Enol Form) B Kemp-Type Elimination (Base-Catalyzed Ring Opening) A->B Basic Solvents (e.g., TEA, Pyridine) D Keto-Enol Tautomerization (Solvent Mediated) A->D Polar Solvents (e.g., EtOH, DMSO) C Salicylonitrile Derivative (Degradation Product) B->C E Reactive Dialdehyde Form D->E F Heterocyclic Condensation (Target Product) E->F Nucleophile (e.g., Hydrazine)

Mechanistic divergence of 2-(1,2-Benzoxazol-3-yl)propanedial based on solvent and pH conditions.

Workflow Start Assess Reaction Requirements CheckBase Are basic additives required? Start->CheckBase BaseYes BaseYes CheckBase->BaseYes Yes BaseNo Proceed to Solvent Selection CheckBase->BaseNo No SolventType Select Solvent Polarity BaseNo->SolventType NonPolar Non-Polar (Toluene, DCM) Stabilizes Enol Form SolventType->NonPolar High Stability Needed Polar Polar (DMSO, EtOH) Favors Reactive Dialdehyde SolventType->Polar High Reactivity Needed

Decision matrix for selecting optimal solvent systems for benzisoxazole-propanedial reactions.

Section 4: Quantitative Data on Solvent Effects

The following table summarizes the quantitative impact of various solvent systems on the tautomeric equilibrium and the risk of ring-opening degradation. Use this data to select the optimal solvent for your specific synthetic step.

SolventDielectric Constant ( ϵ )Dominant TautomerRing-Opening RiskRecommended Application
Toluene 2.4Enol (Intramolecular H-bond)LowStorage, non-nucleophilic reactions
Dichloromethane (DCM) 9.1EnolLowElectrophilic halogenations
Ethanol (EtOH) 24.5Dialdehyde / KetoLow (if neutral)Condensations with hydrazines/amines
Dimethyl Sulfoxide (DMSO) 46.7Dialdehyde / KetoModerate (trace base)High-temperature cyclizations
Pyridine 12.4Enol (Anion)High (Kemp-type) Avoid (Causes rapid degradation)

Section 5: Experimental Protocol

Standard Operating Procedure: Hydrazine Condensation to form Pyrazole Derivatives

Objective: Synthesize a pyrazole ring at the C3 position of the benzisoxazole core without triggering a Kemp-type ring opening. Self-Validating Principle: Hydrazines are inherently basic. Adding them directly to 2-(1,2-benzoxazol-3-yl)propanedial in an unbuffered solvent will cause the local pH to spike, triggering the Kemp-type elimination and destroying the benzisoxazole core [4]. This protocol uses a self-buffering solvent system to neutralize the hydrazine's basicity while utilizing a polar protic solvent to expose the reactive dialdehyde.

Step-by-Step Methodology:

  • Solvent Preparation & Buffering:

    • Prepare a 0.1 M solution of Sodium Acetate / Acetic Acid buffer in anhydrous Ethanol.

    • Validation Check: Ensure the apparent pH of the ethanolic solution is ~5.5. The ethanol disrupts the enol's intramolecular H-bond[3], while the acidic buffer protects the labile N-O bond from base-catalyzed cleavage [1].

  • Substrate Dissolution:

    • Dissolve 2-(1,2-benzoxazol-3-yl)propanedial (1.0 equivalent) in the buffered ethanol at 0 °C under an inert argon atmosphere.

    • Causality: Low temperatures kinetically favor the desired condensation pathway over the higher-activation-energy ring-opening pathway.

  • Nucleophile Addition:

    • Dilute the hydrazine derivative (1.1 equivalents) in 5 mL of anhydrous Ethanol.

    • Add the hydrazine solution dropwise to the reaction flask over 15 to 20 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized basic hotspots that could temporarily overcome the buffer capacity and trigger degradation.

  • Cyclization & Isolation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Monitor the reaction via LC-MS. You will observe the rapid formation of the intermediate hydrazone, followed by intramolecular cyclization to the pyrazole.

    • Once complete, quench the reaction with cold distilled water and extract three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Title: Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Malondialdehyde: Facts and Artifacts Source: National Institutes of Health (NIH) / Plant Physiology URL: [Link]

  • Title: On the Keto−Enol Tautomerization of Malonaldehyde: An Effective Fragment Potential Study Source: American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes Source: National Institutes of Health (NIH) / PMC URL: [Link]

Troubleshooting

Technical Support Center: Handling Air &amp; Moisture Sensitive Reagents in Benzoxazole Synthesis

Welcome to the Technical Support Center. Synthesizing benzoxazoles—a privileged scaffold in drug discovery and materials science—typically involves the condensation and cyclization of 2-aminophenols with aldehydes or car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing benzoxazoles—a privileged scaffold in drug discovery and materials science—typically involves the condensation and cyclization of 2-aminophenols with aldehydes or carboxylic acid derivatives. While traditional methods rely on harsh, forcing conditions, modern synthetic routes utilize transition metal catalysts, sensitive Lewis acids, or specialized dehydrating agents to achieve high yields under milder conditions.

However, these advanced reagents are notoriously susceptible to atmospheric degradation. This guide provides causality-driven troubleshooting, quantitative insights, and self-validating protocols to help you master air- and moisture-free benzoxazole synthesis.

Part 1: Troubleshooting FAQs

Q1: Why do my benzoxazole cyclization reactions fail or give low yields when using sensitive catalysts (e.g., organometallics or Lewis acids)? A: The failure is usually twofold, driven by the chemical equilibrium of the intermediate and the passivation of your catalyst. The reaction proceeds via a Schiff base (imine) intermediate. If moisture is present in the system, it drives the equilibrium backward, hydrolyzing the imine back into the starting 2-aminophenol and aldehyde[1]. Furthermore, water acts as a strong ligand. It will competitively coordinate to the metal centers of sensitive catalysts (such as Cu/Pd complexes) or hydrolyze sensitive dehydrating agents (like Tf₂O or POCl₃), effectively quenching their catalytic activity and stalling the cyclization[2].

Q2: My 2-aminophenol starting material has darkened, and the reaction is stalling. What is happening and how do I prevent it? A: 2-aminophenol is highly susceptible to air oxidation[3]. When exposed to atmospheric oxygen, it readily oxidizes to form dark-colored, polymeric byproducts such as quinone imines and phenoxazines.

  • The Causality: These impurities not only deplete your starting material but act as potent catalyst poisons that irreversibly bind to active metal centers, halting the reaction[4].

  • The Solution: Always store 2-aminophenol under an inert atmosphere (nitrogen or argon). If the material has darkened, it must be purified via recrystallization or sublimation prior to use. Ensure your reaction is purged with inert gas before heating[1].

Q3: How do I properly set up a Schlenk line to ensure my reagents aren't compromised? A: Trust in your setup comes from implementing a self-validating system .

  • Bake & Assemble: Oven-dry all glassware at 120 °C for at least 4 hours to remove surface-bound water, and assemble the apparatus while hot under a steady flow of inert gas[5].

  • The Purge Cycle: Perform at least three vacuum-to-inert-gas cycles. Self-Validation: Watch your vacuum gauge. It must drop to baseline (< 0.1 Torr) during each cycle. If it stalls at a higher pressure, you have a micro-leak that will ruin your sensitive reagents.

  • Transfer: Use fully plastic polypropylene (PP) Luer lock syringes for transferring sensitive organic liquids, as they provide a secure seal, though they should be treated as single-use to prevent solvent degradation of the plastic[6].

Part 2: Quantitative Data & Reaction Optimization

The choice of solvent and the strictness of your atmospheric controls directly dictate the success of the cyclization. The table below summarizes the causal impact of moisture and air on a standard catalytic benzoxazole synthesis.

Reaction ConditionAtmosphereSolvent StateCatalyst StateObserved Yield (%)Causality / Mechanistic Impact
Optimal ArgonAnhydrous TolueneActive (Dry)> 90% Imine formation is driven forward; catalyst remains fully active[7].
Air Exposure AirAnhydrous ToluenePartially Poisoned40 - 50% 2-aminophenol oxidizes to quinone imines; side products outcompete cyclization[3].
Moisture Contamination ArgonWet TolueneQuenched / Hydrated< 20% Imine hydrolyzes back to starting materials; Lewis acid/metal catalyst is passivated[1].
Aged Reagent AirAnhydrous TolueneActive (Dry)30 - 40% Pre-oxidized 2-aminophenol limits available starting material; impurities hinder kinetics[4].

Part 3: Experimental Protocol

Air/Moisture-Free Catalytic Synthesis of Benzoxazole

This protocol utilizes a self-validating Schlenk technique to ensure the integrity of the inert atmosphere during the condensation of 2-aminophenol with an aromatic aldehyde.

Step 1: Apparatus Preparation (The "Bake and Purge")

  • Dry a Schlenk flask containing a magnetic stir bar in an oven at 120 °C for >4 hours[5].

  • Assemble the apparatus hot. Connect to the Schlenk line and perform three vacuum/argon cycles.

  • Validation Check: Ensure the vacuum gauge drops below 0.1 Torr during each cycle. If it does not, re-grease the joints and check the seals.

Step 2: Reagent Loading

  • Under a positive flow of argon, quickly add purified, recrystallized 2-aminophenol (1.0 mmol, 109 mg) and the transition metal/Lewis acid catalyst (e.g., 1 mol% BAIL gel or Cu-complex)[7].

  • Cap the flask with a rubber septum and perform one final gentle vacuum/argon cycle to remove any oxygen introduced during solid addition.

Step 3: Solvent and Electrophile Addition

  • Using a dry, argon-purged polypropylene Luer lock syringe[6], inject anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Inject the aromatic aldehyde (1.0 mmol, e.g., benzaldehyde, 106 mg) dropwise.

  • Validation Check: The solution should remain relatively clear or take on the color of the catalyst. A rapid shift to an opaque dark brown/black indicates oxygen contamination and premature oxidation of the 2-aminophenol.

Step 4: Cyclization and Monitoring

  • Heat the reaction mixture to 100–130 °C while maintaining a slight positive pressure of argon[7].

  • Note on Moisture: Because the condensation releases stoichiometric water, highly sensitive protocols may require the integration of a Soxhlet extractor with molecular sieves or a Dean-Stark trap to sequester the generated water and protect the catalyst.

  • Monitor the reaction via TLC or GC until the Schiff base intermediate is fully consumed (typically 5 hours)[4].

Step 5: Quenching and Workup

  • Cool the mixture to room temperature.

  • Quench the reaction by diluting with ethyl acetate (10 mL). If using a heterogeneous catalyst (like a BAIL gel or magnetic nanoparticles), separate it via centrifugation or an external magnet[7].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude benzoxazole.

Part 4: Visualizations

Mechanistic Pathway & Failure Modes

Mechanism Start 2-Aminophenol + Aldehyde Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H2O) Hydrolysis Hydrolysis (Reaction Fails) Imine->Hydrolysis +H2O (Moisture) Cyclization Intramolecular Cyclization Imine->Cyclization Dry Conditions Product Benzoxazole Product Cyclization->Product Oxidation/Aromatization Water Moisture (H2O) Water->Hydrolysis Quench Catalyst Quenched Water->Quench Coordinates to Metal Catalyst Sensitive Catalyst (e.g. Cu/Pd) Catalyst->Cyclization Promotes Catalyst->Quench

Mechanistic pathway of benzoxazole synthesis showing moisture-induced failure vs. success.

Schlenk Line Setup & Validation Workflow

Schlenk N1 Oven-Dry Glassware (120°C, >4h) N2 Hot Assembly under Inert Gas Flow N1->N2 N3 Vacuum/Gas Purge (3 Cycles) N2->N3 N4 Check Vacuum Gauge (< 0.1 Torr) N3->N4 N5 Add Anhydrous Solvent/Reagents N4->N5 Pass N7 Re-check Seals N4->N7 Fail (Leak) N6 Proceed with Reaction N5->N6 N7->N3

Schlenk line setup workflow with self-validating vacuum checks for sensitive reagents.

References

  • [1] Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.1

  • [6] Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory. ACS Publications. 6

  • [5] Application Notes and Protocols for Grignard Reaction Setup. Benchchem. 5

  • [7] Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. PMC / NIH. 7

  • [4] Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Benchchem. 4

  • [2] Troubleshooting low yield in benzoxazole synthesis. Benchchem. 2

  • [3] Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Work-Up of 2-(1,2-Benzoxazol-3-yl)propanedial

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or product degradation when isolating 2-(1,2-Benzoxazol-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses or product degradation when isolating 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5).

This guide abandons generic work-up advice. Instead, we will dissect the specific mechanistic vulnerabilities of this molecule, address common failure points through targeted FAQs, and provide a self-validating protocol engineered to guarantee high-yield recovery.

Section 1: The Mechanistic Pillars of Work-Up Failure

Working with 2-(1,2-Benzoxazol-3-yl)propanedial requires navigating a remarkably narrow pH window. The difficulty stems from two competing chemical sensitivities within the same molecule:

  • High CH-Acidity (The Propanedial Moiety): The 1,3-dicarbonyl (malondialdehyde) group is highly acidic. Unsubstituted malondialdehyde has a known pKa of 4.46[1], and the electron-withdrawing benzisoxazole ring further stabilizes the resulting enolate. In aqueous solutions at physiological or neutral pH (pH 7.4), the molecule ionizes entirely to produce a water-soluble carbanion/enolate[2]. Attempting an organic extraction from a neutral aqueous quench will result in near-total product loss.

  • Base-Promoted Ring Opening (The Benzisoxazole Moiety): The N-O bond of the 1,2-benzoxazole ring is notoriously weak. Exposure to basic conditions triggers the Kemp elimination, an E2-like ring-opening reaction that irreversibly cleaves the benzisoxazole into a 2-hydroxybenzonitrile (salicylonitrile) derivative[3]. Therefore, basic washes (e.g., NaHCO3 or NaOH) must be strictly avoided[4].

Section 2: Troubleshooting FAQs

Q: I quenched my reaction with water (pH ~7) and extracted with ethyl acetate, but my isolated yield is less than 5%. Where is my product? A: Your product is trapped in the aqueous layer. Because the local pH is well above the molecule's pKa (~4.5), it exists as a highly polar enolate salt. You must acidify the aqueous layer to pH 3.5–4.0 using a mild acid (like 1M citric acid) to protonate the enolate back into its organic-soluble, neutral enol form before extraction.

Q: I washed my organic layer with saturated sodium bicarbonate to remove residual acid, and my product degraded into multiple polar baseline spots on TLC. What happened? A: The mildly basic bicarbonate wash triggered a Kemp elimination[4]. The base abstracted a proton, leading to the cleavage of the delicate N-O bond in the benzisoxazole ring. Never use basic aqueous washes for this compound; use brine or pure water instead.

Q: My isolated product is a dark red/brown oil instead of a pale solid, and it will not crystallize. A: This is likely due to trace metal contamination. Malondialdehydes are excellent bidentate ligands that chelate transition metals (e.g., Fe, Cu) from stainless steel needles or impure solvents, forming deeply colored complexes. Incorporating a 0.1M EDTA wash sequesters these metals and restores product purity.

Section 3: Quantitative Partitioning Data

To illustrate the narrow stability window of 2-(1,2-Benzoxazol-3-yl)propanedial, the following table summarizes its partitioning behavior and structural stability across different pH ranges.

Aqueous Phase pHPropanedial StateBenzisoxazole StabilityExtraction Recovery (EtOAc)
pH < 2.0 Neutral EnolAcid Hydrolysis Risk~70% (Degradation observed)
pH 3.5 - 4.0 Neutral EnolStable> 95% (Optimal)
pH 7.0 - 7.4 Enolate AnionStable< 5% (Lost to aqueous)
pH > 9.0 Enolate AnionKemp Elimination0% (Complete degradation)
Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Thermal Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add ice-cold deionized water (10 mL per gram of substrate).

  • Causality: Minimizes thermal degradation and retro-Claisen condensation during the exothermic quench.

  • Validation Checkpoint: Internal temperature must not exceed 10 °C during the addition.

Step 2: Precision Acidification (Critical)

  • Action: Add 1M Citric Acid dropwise to the rapidly stirring aqueous phase until the pH reaches 3.5–4.0.

  • Causality: Citric acid is a mild organic acid that safely protonates the water-soluble enolate back into the organic-soluble enol form without being harsh enough to hydrolyze the dialdehyde.

  • Validation Checkpoint: Spot the aqueous layer on a narrow-range pH strip. It must read between 3.5 and 4.0. If pH > 4.5, the product remains water-soluble.

Step 3: Organic Extraction

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL per gram of substrate).

  • Causality: EtOAc provides the optimal polarity to solubilize the hydrogen-bonded enol form of the propanedial.

  • Validation Checkpoint: After the third extraction, check the residual aqueous layer under a 254 nm UV lamp. A lack of UV absorbance confirms complete partitioning into the organic phase.

Step 4: Metal Sequestration & Washing

  • Action: Wash the combined organic layers once with 0.1M aqueous EDTA (pH adjusted to 4.0), followed by saturated brine.

  • Causality: Malondialdehydes chelate transition metals, causing dark discolorations and trapping impurities. EDTA competitively binds these metals.

  • Validation Checkpoint: The organic layer should transition from a dark/murky color to a clear, pale yellow solution.

Step 5: Drying and Low-Temperature Concentration

  • Action: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure with a water bath strictly below 30 °C.

  • Causality: Propanedials are highly prone to thermal polymerization.

  • Validation Checkpoint: The final residue should be a pale solid or viscous oil. TLC (Hexane/EtOAc 1:1) should reveal a single UV-active spot that stains positive (yellow/orange) with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the intact dialdehyde.

Section 5: Process Visualizations

Extraction_Workflow A Crude Reaction Mixture B Quench: Cold H2O (0-5 °C) A->B C Acidify: 1M Citric Acid (Target pH 3.5 - 4.0) B->C D Extract: EtOAc (3x) C->D E Wash: 0.1M EDTA & Brine D->E F Dry (Na2SO4) & Concentrate (< 30 °C) E->F

Figure 1: Optimized pH-controlled extraction workflow for 2-(1,2-Benzoxazol-3-yl)propanedial.

Degradation_Pathway N1 2-(1,2-Benzoxazol-3-yl) propanedial N2 Aqueous Base (pH > 7.5) N1->N2 NaOH/KOH N3 Enolate Formation (Water Soluble) N2->N3 pKa ~4.46 N4 Kemp Elimination (Ring Opening) N3->N4 Excess Base N5 Salicylonitrile Derivatives N4->N5 Irreversible

Figure 2: Base-mediated degradation pathway via enolization and Kemp elimination.

Sources

Troubleshooting

Technical Support Center: 2-(1,2-Benzoxazol-3-yl)propanedial Crystallization &amp; Refinement

Welcome to the Technical Support and Troubleshooting Center for 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5). As a critical intermediate in the synthesis of benzisoxazole-based active pharmaceutical ingredients (APIs), the refinement of this compound presents significant thermodynamic and chemical challenges. The dual aldehyde functionality paired with the planar benzisoxazole ring creates a high propensity for Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out")[1] and chemical degradation during isolation.

This guide provides a self-validating protocol and mechanistic troubleshooting strategies to ensure high-purity crystalline recovery.

Part 1: Core Crystallization Protocol (Self-Validating System)

To successfully crystallize 2-(1,2-benzoxazol-3-yl)propanedial, the process must bypass the LLPS binodal curve while preventing the chemical degradation of the highly reactive propanedial moiety. We utilize an Ethyl Acetate (EtOAc) / n-Heptane anti-solvent cooling crystallization system. EtOAc provides excellent solubility and is chemically inert toward aldehydes, while n-Heptane acts as a controlled anti-solvent to tune supersaturation.

Step-by-Step Methodology
  • Dissolution: Suspend crude 2-(1,2-benzoxazol-3-yl)propanedial in EtOAc (5 volumes, 5 mL/g) at 55°C under a strict nitrogen atmosphere. Causality: Nitrogen prevents the oxidative degradation of the dialdehyde into carboxylic acids.

  • Clarification: Perform a hot polishing filtration through a 0.45 µm PTFE filter into a pre-heated crystallizer. Causality: Removes insoluble impurities that act as uncontrolled nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly dose n-Heptane (2 volumes) over 30 minutes while maintaining the temperature at 55°C.

  • Seeding (The Self-Validating Checkpoint): Cool the solution to 45°C. Introduce 1-2 wt% of crystalline seeds.

    • Self-Validation: Observe the suspension for 15 minutes. If the seeds dissolve, the system is undersaturated (indicating excessive solvent). If the solution turns cloudy with dense liquid droplets, the system has crossed into the LLPS regime[1]. A stable, sparkling suspension confirms the system is correctly positioned within the metastable zone.

  • Aging: Hold the seeded suspension at 45°C for 1 hour to allow the seed bed to mature and consume initial supersaturation.

  • Anti-Solvent Addition (Phase 2): Dose additional n-Heptane (5 volumes) linearly over 4 hours.

  • Controlled Cooling: Apply a linear cooling ramp of 0.15°C/min down to 5°C. Causality: A slow cooling rate prevents secondary nucleation and ensures crystal growth is favored over oiling out.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold EtOAc/n-Heptane (1:3 v/v), and dry under vacuum at 35°C for 12 hours.

Quantitative Process Parameters
ParameterTarget ValueMechanistic Rationale (Causality)
Primary Solvent Ethyl Acetate (5 vol)Aprotic nature prevents hemiacetal/acetal formation with the dialdehyde group.
Anti-Solvent n-Heptane (7 vol total)Lowers solubility smoothly; immiscibility with highly polar impurities aids in purging.
Seeding Temperature 45°CForces heterogeneous nucleation before the system reaches the spinodal decomposition boundary.
Cooling Rate 0.15°C/minMaintains supersaturation within the metastable zone, preventing secondary LLPS.
Expected Yield > 85%Maximized by the final 1:3 EtOAc/n-Heptane ratio at 5°C.

Part 2: Process Workflow & Phase Behavior Visualization

The following diagram maps the thermodynamic pathways of the crystallization process, highlighting the critical divergence between successful crystal growth and phase separation.

G Start Crude Dissolution (EtOAc, 55°C) Filter Hot Filtration (Remove foreign particles) Start->Filter AntiSolv1 Add n-Heptane (Enter Metastable Zone) Filter->AntiSolv1 Seed Seeding at 45°C (Bypass LLPS) AntiSolv1->Seed Optimal Supersaturation Oil Oiling Out (LLPS) (Impurity Trapping) AntiSolv1->Oil High Supersaturation (No Seeds) Grow Controlled Cooling & Anti-solvent Dosing Seed->Grow Isolate Filtration & Vacuum Drying (Pure Crystals) Grow->Isolate Oil->Grow Prolonged Aging (Low Yield/Purity)

Thermodynamic workflow for 2-(1,2-Benzoxazol-3-yl)propanedial crystallization, bypassing LLPS.

Part 3: Troubleshooting Guide & FAQs

Q1: Why does my product form a dense, sticky yellow oil instead of crystals upon cooling? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the solution's supersaturation is generated too rapidly, causing the system to cross the binodal curve into a two-liquid phase region before crystalline nucleation can occur[1]. When oiling out happens, the mother phase composition changes, and impurities are often trapped within the solute-rich oil droplets[2]. Resolution: Decrease your cooling rate, reduce the initial anti-solvent dosing speed, and ensure you are introducing a sufficient seed load (1-2 wt%) at a higher temperature (e.g., 45°C) to force heterogeneous nucleation.

Q2: My isolated crystals show significant degradation and a drop in purity. What is causing this? A2: The propanedial (malondialdehyde) functional group is highly electrophilic and prone to two major degradation pathways during prolonged heating:

  • Acetalization: If you are using primary alcohols (like methanol or ethanol) as solvents, they will react with the dialdehyde to form hemiacetals or acetals.

  • Oxidation: Exposure to atmospheric oxygen at elevated temperatures will oxidize the aldehydes into carboxylic acids. Resolution: Strictly avoid protic solvents. Switch to an aprotic solvent system like EtOAc/n-Heptane or Toluene/n-Heptane. Always conduct the dissolution and crystallization under a blanket of inert nitrogen.

Q3: We are observing inconsistent polymorphic forms across different batches. How is this controlled? A3: Benzisoxazole rings have a strong tendency to self-assemble via π-π stacking of interdigitated rings[3]. If the crystallization is driven too fast (e.g., crash cooling), the rapid precipitation can trap the molecules in metastable hydrogen-bonding topologies or incorporate solvent molecules into the lattice (solvate formation)[3]. Resolution: Polymorph control in benzisoxazole derivatives relies heavily on the maturation phase. After seeding at 45°C, you must hold the temperature steady for at least 1 hour. This aging period allows the π-stacked layers to thermodynamically align into the most stable crystalline lattice before further supersaturation is generated by cooling.

Q4: The final slurry is extremely thick and difficult to filter. How can we improve filterability? A4: A highly viscous slurry is typically the result of either secondary nucleation (generating a massive amount of "fines") or a delayed, partial oiling-out event where the oil droplets eventually solidify into an amorphous, sticky mass[4]. Resolution: Ensure the linear cooling ramp does not exceed 0.15°C/min. If the slurry is still too thick, increase the total volume of the n-Heptane anti-solvent during the final dosing phase to reduce the overall solid loading of the suspension.

Part 4: References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:[Link][1]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

  • Experimental investigation and prediction of oiling out during crystallization process Source: ResearchGate URL:[Link][4]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Source: Crystal Growth & Design - ACS Publications URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Analytical Workflows for the Structural Confirmation of 2-(1,2-Benzoxazol-3-yl)propanedial: A Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The compound 2-(1,2-benzoxazol-3-yl)propanedial...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The compound 2-(1,2-benzoxazol-3-yl)propanedial (CAS: 2230808-56-5)[1] is a highly versatile heterocyclic building block frequently utilized in the synthesis of bis-indolyl compounds and advanced pharmaceutical scaffolds. However, its structural confirmation presents a notorious analytical challenge. The propanedial (malondialdehyde) moiety undergoes rapid keto-enol tautomerism, existing predominantly as an enol stabilized by a strong intramolecular hydrogen bond[2].

This guide objectively compares two analytical workflows—the Standard Analytical Suite (Room Temperature 1D NMR + Low-Resolution MS) and the Advanced Structural Suite (Variable Temperature 2D NMR + High-Resolution ESI-TOF-MS). By examining the causality behind solvent effects, temperature dynamics, and mass accuracy, this document demonstrates why the Advanced Suite is mandatory for the unambiguous structural assignment of 2-substituted malondialdehydes.

The Analytical Challenge: Tautomeric Dynamics

In solution, 2-substituted malondialdehydes rarely exist in the diketo form. Instead, they rapidly equilibrate between degenerate enol forms[3]. The proton involved in the O-H···O=C intramolecular hydrogen bond is highly deshielded, typically resonating between 14.0 and 16.0 ppm[4].

At room temperature (298K), the rapid exchange of the enolic proton between the two oxygen atoms causes the two formyl/enol methine protons to appear as a time-averaged, symmetric signal. A standard 1D NMR analysis often misinterprets this as a simple dialdehyde, leading to incorrect connectivity mapping. Furthermore, strongly coordinating solvents (like DMSO- d6​ ) can disrupt the intramolecular hydrogen bond, inducing complex intermolecular aggregates[5].

Tautomerism Keto Diketo Form (Minor in CDCl3) EnolA Enol Form A (Intramolecular H-Bond) Keto->EnolA Tautomerization (Fast) EnolB Enol Form B (Degenerate State) EnolA->EnolB Proton Transfer (Averaged at RT)

Keto-enol tautomerism of 2-(1,2-benzoxazol-3-yl)propanedial in non-polar solvents.

Workflow Comparison: Standard vs. Advanced Suites

To establish a self-validating system for structural confirmation, the analytical workflow must account for both tautomeric freezing and exact isotopic composition.

Standard Suite (Baseline)
  • Method: 1D 1 H NMR at 298K in CDCl 3​

    • Single Quadrupole Low-Resolution MS (LRMS).
  • Limitation: The RT NMR yields a time-averaged spectrum that obscures the true asymmetric enol structure. LRMS provides a nominal mass of m/z 190 [M+H] + , which cannot differentiate the target from isobaric impurities (e.g., compounds with the formula C 9​ H 3​ NO 4​ ).

Advanced Structural Suite (Recommended)
  • Method: Variable Temperature (VT) 1D/2D NMR at 253K in CDCl 3​

    • High-Resolution ESI-TOF-MS (HRMS).
  • Advantage: Cooling the sample to 253K slows the proton exchange relative to the NMR timescale, "freezing" the molecule into a single observable enol tautomer. 2D HMBC confirms the exact C-C linkage to the benzoxazole ring. HRMS with a continuous lock-mass ensures sub-2 ppm mass accuracy, definitively confirming the C 10​ H 7​ NO 3​ elemental composition.

Workflow cluster_standard Standard Suite (Baseline) cluster_advanced Advanced Suite (Recommended) Sample Sample Prep (15 mg in CDCl3) StdNMR 1D 1H NMR (RT) Broad/Averaged Signals Sample->StdNMR StdMS LR-ESI-MS Nominal Mass Only Sample->StdMS AdvNMR VT 1D/2D NMR (253K) Resolved Tautomers Sample->AdvNMR AdvMS HR-ESI-TOF-MS Exact Mass (< 2 ppm) Sample->AdvMS Confirm Unambiguous Structural Confirmation StdNMR->Confirm Ambiguous StdMS->Confirm AdvNMR->Confirm High Confidence AdvMS->Confirm

Comparison of Standard vs. Advanced analytical workflows for structural confirmation.

Experimental Protocols (Self-Validating Systems)

Variable Temperature NMR Protocol

Causality: CDCl 3​ is selected over DMSO- d6​ because non-polar solvents preserve the intramolecular hydrogen bond, preventing the formation of complex intermolecular aggregates[5].

  • Sample Preparation: Dissolve 15.0 mg of 2-(1,2-benzoxazol-3-yl)propanedial in 0.6 mL of anhydrous CDCl 3​ (contains 0.03% v/v TMS as an internal standard).

  • Instrument Setup: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature Calibration: Lower the probe temperature to 253K (-20°C). Allow 15 minutes for thermal equilibration. Self-validation: Monitor the CDCl 3​ lock signal; a stable lock level indicates thermal equilibrium.

  • Acquisition: Acquire 1 H (64 scans), 13 C (1024 scans), HSQC, and HMBC spectra.

  • Data Processing: Phase and baseline correct the spectra. Reference the chemical shifts to TMS ( δ 0.00 ppm).

High-Resolution ESI-TOF-MS Protocol

Causality: A dual-spray source is used to introduce a reference compound (Leucine Enkephalin) simultaneously with the analyte. This corrects for time-of-flight tube thermal expansion and power supply fluctuations in real-time.

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Instrument Setup: Calibrate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Lock Mass Infusion: Infuse Leucine Enkephalin (m/z 556.2771) via the reference sprayer at 5 µL/min.

  • Acquisition: Inject 2 µL of the sample. Acquire data over an m/z range of 50–1000 with a resolution of >40,000 FWHM.

Comparative Data Analysis

Table 1: NMR Performance Comparison (Propanedial Region)

The table below illustrates how the Advanced Suite resolves the tautomeric ambiguity present in the Standard Suite.

Analytical FeatureStandard Suite (298K)Advanced Suite (253K)Structural Implication
Enolic OH ( δ 1 H) 14.5 ppm (broad singlet)14.8 ppm (doublet, J = 12 Hz)Low temp reveals coupling to the adjacent =CH proton.
Propanedial CH ( δ 1 H) 8.8 ppm (singlet, 2H)8.5 ppm (d, 1H), 9.1 ppm (s, 1H)Low temp breaks symmetry, revealing distinct =CH-OH and -CH=O.
Benzoxazole C3 ( δ 13 C) 155.2 ppm (broad)155.4 ppm (sharp)Reduced exchange sharpening confirms C-C connectivity via HMBC.
Table 2: Mass Spectrometry Performance Comparison

Only the Advanced Suite provides the mass accuracy required to rule out isobaric interference.

ParameterStandard Suite (Single Quad)Advanced Suite (ESI-TOF)
Ionization Mode ESI PositiveESI Positive
Resolution (FWHM) ~1,000 (Unit Resolution)45,000
Theoretical [M+H]+ 190.1190.0499
Measured [M+H]+ 190.2190.0501
Mass Error N/A+1.0 ppm
Confidence Level Low (Formula ambiguous)High (Formula confirmed)

Conclusion & Best Practices

Relying on standard analytical workflows for compounds exhibiting complex tautomerism—such as 2-(1,2-benzoxazol-3-yl)propanedial—introduces severe risks of structural misassignment. The time-averaged signals observed at room temperature mask the true asymmetric enol form.

Best Practice Recommendations:

  • Always utilize Variable Temperature (VT) NMR when analyzing 2-substituted malondialdehydes to freeze tautomeric exchange.

  • Select non-polar, non-coordinating solvents (e.g., CDCl 3​ , CD 2​ Cl 2​ ) to preserve the diagnostic intramolecular hydrogen bonds[5].

  • Mandate HRMS with real-time lock mass correction to ensure elemental composition accuracy falls within a strict ± 2.0 ppm threshold.

By adopting the Advanced Structural Suite, researchers ensure a self-validating, highly trustworthy data package suitable for IND submissions and peer-reviewed publication.

References

  • Grokipedia. "Malondialdehyde." Grokipedia Chemical Database. Available at:[Link]

  • Perrin, C. L., et al. "Symmetry of the Hydrogen Bond in Malonaldehyde Enol in Solution." Journal of the American Chemical Society. Available at:[Link]

  • Hansen, P. E., et al. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules (MDPI). Available at: [Link]

  • ResearchGate. "Synthesis, spectroscopic and DNA alkylating properties of malondialdehyde (MDA) bis-imine fluorescent adducts." Molecular BioSystems. Available at: [Link]

Sources

Comparative

Structural Elucidation of 2-(1,2-Benzoxazol-3-yl)propanedial: A Comparative Guide to SCXRD, MicroED, and ssNMR

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that resist straightforward structural characterization. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5) is a prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that resist straightforward structural characterization. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5) is a prime example. The 1,2-benzoxazole (benzisoxazole) core is a privileged pharmacophore found in numerous 1[1]. However, the propanedial (malonaldehyde) substituent introduces a high degree of structural ambiguity due to its susceptibility to2[2].

Determining the exact 3D solid-state conformation, tautomeric state, and hydrogen-bonding network of this compound is critical for downstream rational drug design and polymorph screening. This guide objectively compares the three leading modalities for small-molecule structural elucidation: Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR).

Decision Matrix: Selecting the Right Modality

The physical state of your synthesized 2-(1,2-Benzoxazol-3-yl)propanedial dictates the analytical approach. The workflow below outlines the logical decision-making process based on crystallization outcomes.

DecisionMatrix Start Synthesize 2-(1,2-Benzoxazol-3-yl)propanedial Check Assess Solid-State Morphology Start->Check Large > 50 µm Single Crystals Check->Large Slow Evaporation Nano < 1 µm Nanocrystals / Powder Check->Nano Rapid Precipitation Amorph Amorphous / Insoluble Powder Check->Amorph Lyophilization / Crash SCXRD SCXRD (Absolute Configuration) Large->SCXRD MicroED MicroED (Sub-Ångström Resolution) Nano->MicroED ssNMR ssNMR (CP-MAS) (Local Environment) Nano->ssNMR Tautomeric Dynamics Amorph->ssNMR

Caption: Workflow for selecting structural elucidation techniques based on crystallization outcomes.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

Causality & Mechanism: SCXRD remains the definitive method for determining absolute configuration. The technique relies on the coherent scattering of X-rays by the electron clouds surrounding atoms. Because X-rays interact relatively weakly with matter, a large, highly ordered crystalline volume (>50 µm) is required to produce diffraction spots with a sufficient signal-to-noise ratio to overcome background scattering[3]. For our target compound, SCXRD will unambiguously locate the electron density of the enol hydrogen, confirming the tautomeric state.

SCXRD_Protocol Cryst Solvent Evaporation (Crystallization) Mount Cryo-Loop Mounting (Paratone Oil) Cryst->Mount Diffract X-ray Diffraction (100 K, Cu Kα) Mount->Diffract Phase Phase Problem Solution (Direct Methods) Diffract->Phase Refine Anisotropic Refinement (Least-Squares) Phase->Refine

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Self-Validating Experimental Protocol:

  • Crystallization: Dissolve the compound in a minimal volume of chloroform. Allow slow evaporation at 5 °C to induce the nucleation and growth of macroscopic crystals.

  • Mounting: Under a polarized light microscope, select a single, non-birefringent crystal. Coat it in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling reduces thermal atomic displacement (B-factors) and mitigates radiation damage, significantly improving high-resolution diffraction limits.

  • Validation Step: Collect a preliminary matrix of 30 frames. Self-Validation: Assess the mosaicity and index the unit cell. If the unit cell matches a known, unwanted polymorph, abort the 12-hour full data collection to save instrument time.

  • Data Collection & Refinement: Irradiate the crystal using Cu Kα radiation (λ = 1.5418 Å). Integrate intensities, solve the phase problem via direct methods, and perform full-matrix least-squares refinement on F2 .

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Frontier

Causality & Mechanism: When 2-(1,2-Benzoxazol-3-yl)propanedial precipitates rapidly as a microcrystalline powder, growing large crystals for SCXRD becomes a bottleneck. MicroED bypasses this by utilizing a cryo-transmission electron microscope (cryo-TEM). Electrons interact with both the atomic nucleus and the electron cloud, resulting in a scattering cross-section that is 104 to 105 times stronger than X-rays[4]. This strong interaction allows for 5[5].

MicroED_Protocol Prep Powder Suspension (TEM Grid) Vitri Plunge Freezing (Liquid Ethane) Prep->Vitri Diffract Electron Diffraction (Continuous Rotation) Vitri->Diffract Process Kinematical Integration (DIALS/XDS) Diffract->Process Model Structure Solution (Ab Initio) Process->Model

Caption: Step-by-step experimental workflow for Microcrystal Electron Diffraction (MicroED).

Self-Validating Experimental Protocol:

  • Sample Preparation: Deposit a dry powder suspension of the compound onto a carbon-coated copper TEM grid.

  • Vitrification: Plunge the grid into liquid ethane. Causality: Vitrification protects the highly reactive propanedial organic framework from rapid electron-induced radiation damage.

  • Validation Step: Examine the grid in imaging mode at low dose. Self-Validation: Only select crystals that are partially transparent to the electron beam (<400 nm thick). Crystals appearing completely opaque will suffer from severe dynamical scattering, rendering standard kinematical data processing impossible.

  • Data Collection: Switch to diffraction mode and continuously rotate the stage (e.g., -40° to +40° at 0.5°/s) while recording a movie on a CMOS detector.

  • Processing: Process the frames using standard X-ray crystallographic software (e.g., DIALS) applying kinematical scattering approximations.

Solid-State NMR (ssNMR): Probing the Local Environment

Causality & Mechanism: If the compound forms an amorphous solid dispersion or a heavily twinned powder, diffraction methods will fail entirely. ssNMR does not require long-range translational symmetry. By utilizing6[6] at 54.74° to the static magnetic field, anisotropic interactions (like chemical shift anisotropy and dipolar couplings) are mechanically averaged out, yielding high-resolution spectra[7]. Cross-Polarization (CP) transfers magnetization from abundant 1H nuclei to dilute 13C nuclei, drastically enhancing sensitivity[8].

ssNMR_Protocol Pack Rotor Packing (Zirconia MAS Rotor) Spin Magic Angle Spinning (10-40 kHz) Pack->Spin Pulse Cross-Polarization (1H to 13C/15N) Spin->Pulse Acquire FID Acquisition (High-Power Decoupling) Pulse->Acquire Analyze DFT Comparison (NMR Crystallography) Acquire->Analyze

Caption: Step-by-step experimental workflow for Solid-State NMR (ssNMR) data acquisition.

Self-Validating Experimental Protocol:

  • Sample Packing: Pack the powdered 2-(1,2-Benzoxazol-3-yl)propanedial uniformly into a 3.2 mm zirconia MAS rotor.

  • Validation Step: Self-Validation: Prior to acquiring the target compound's spectrum, validate the Hartmann-Hahn matching condition using a standard calibration sample (e.g., adamantane or glycine) to ensure maximum cross-polarization efficiency.

  • Magic Angle Spinning: Spin the rotor at frequencies between 10 kHz and 40 kHz inside the NMR probe.

  • CP-MAS Data Acquisition: Apply a 1H 90° pulse, followed by a spin-locking contact pulse on both 1H and 13C channels. Record the 13C Free Induction Decay (FID) under high-power 1H decoupling.

  • Analysis (NMR Crystallography): Compare the observed 13C chemical shifts of the propanedial carbons with Density Functional Theory (DFT) calculated values to definitively assign the keto or enol tautomeric state in the solid state.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of each technique when applied to small-molecule pharmaceutical intermediates.

ParameterSCXRDMicroEDssNMR (CP-MAS)
Sample Requirement > 50 µm Single Crystal100 nm – 1 µm Nanocrystals10 – 50 mg Powder (Amorphous/Crystalline)
Resolution Limit ~ 0.7 Å – 0.8 Å~ 0.8 Å – 1.0 ÅAtomic-level local environment (No global resolution)
Primary Signal Source Electron Cloud (X-ray scattering)Electrostatic Potential (Electron scattering)Nuclear Spin (Magnetic resonance)
Tautomer Identification Excellent (Directly locates H-atoms)Good (Can resolve H-atoms in high-quality data)Excellent (Distinct 13C chemical shifts for enol/keto)
Key Advantage Unambiguous absolute configurationSolves structures from "uncrystallizable" powdersAnalyzes amorphous dispersions and dynamics
Key Limitation Crystal growth is often a severe bottleneckDynamical scattering can complicate refinementRequires complex DFT modeling for full 3D structure

References

  • Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - MDPI / PubMed Central -
  • PART 7-ICHO-31-35 (Propanedial Tautomerism) - Omega4Edu -
  • SCXRD vs MicroED Comparison for Crystallography Research - Cre
  • An Overview of Microcrystal Electron Diffraction (MicroED) - PubMed Central -
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) - PubMed Central -
  • Solid st
  • Solid-state NMR: a uniquely powerful analytical tool and interactions - Bruker -
  • Solid-State NMR Spectroscopy of Small Molecules - ResearchG

Sources

Validation

An In-Depth Technical Guide: Comparing the Biological Activity of 2-(1,2-Benzoxazol-3-yl)propanedial and Other Benzoxazoles

Executive Summary The benzoxazole super-family represents one of the most privileged classes of heterocyclic scaffolds in medicinal chemistry. However, the exact placement of the heteroatoms within the ring fundamentally...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole super-family represents one of the most privileged classes of heterocyclic scaffolds in medicinal chemistry. However, the exact placement of the heteroatoms within the ring fundamentally dictates the molecule's electronic distribution, lipophilicity, and ultimately, its biological target. This guide provides an objective, mechanistic comparison between the 1,2-benzoxazole (benzisoxazole) core—specifically focusing on the versatile building block 2-(1,2-Benzoxazol-3-yl)propanedial —and traditional 1,3-benzoxazole alternatives.

Unlike standalone therapeutics, 2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5) serves as a highly reactive, bifunctional intermediate[1]. By leveraging its propanedial moiety, researchers can synthesize complex, multi-targeted benzisoxazole derivatives with profound impacts on neuropharmacology and beyond.

Structural & Mechanistic Causality: 1,2-Benzoxazole vs. 1,3-Benzoxazole

To understand the biological activity of derivatives synthesized from 2-(1,2-Benzoxazol-3-yl)propanedial, one must first analyze the causality behind the scaffold's target selectivity.

The 1,3-Benzoxazole Core: Nucleic Acid Mimicry

In 1,3-benzoxazoles, the nitrogen and oxygen atoms are separated by a carbon atom. This specific spatial arrangement creates a bioisostere for naturally occurring nucleic acid bases, specifically purines like adenine and guanine[2].

  • Mechanism of Action: Because of this mimicry, 1,3-benzoxazoles readily intercalate into DNA or bind competitively to the ATP-binding pockets of bacterial topoisomerases and human kinases.

  • Primary Activity: Consequently, these compounds predominantly exhibit potent antimicrobial, antifungal, and anticancer activities[2].

The 1,2-Benzoxazole (Benzisoxazole) Core: Neurotransmitter Bioisosterism

In 1,2-benzoxazoles, the adjacent N-O bond significantly alters the molecule's dipole moment and electron density. Rather than mimicking purines, the 1,2-benzisoxazole core acts as a highly effective bioisostere for indole (the core of serotonin) and catechol (the core of dopamine).

  • Mechanism of Action: This structural homology allows 1,2-benzisoxazole derivatives to achieve high-affinity (low nanomolar Ki​ ) binding to G-protein coupled receptors (GPCRs), specifically Dopamine D2 and Serotonin 5-HT2A receptors[3]. Furthermore, the scaffold is known to allosterically modulate voltage-gated calcium channels and GABA receptors[4].

  • Primary Activity: This core is the foundation of blockbuster atypical antipsychotics (e.g., Risperidone, Iloperidone) and anticonvulsants (e.g., Zonisamide)[3][5].

The Role of the Propanedial Moiety

The unique advantage of 2-(1,2-Benzoxazol-3-yl)propanedial lies in its malondialdehyde (propanedial) side chain. As a 1,3-dicarbonyl electrophile, it readily undergoes condensation reactions with dinucleophiles (e.g., hydrazines or amidines). This allows medicinal chemists to append secondary pharmacophores—such as pyrazoles or pyrimidines—directly to the 1,2-benzisoxazole core, fine-tuning receptor subtype selectivity and pharmacokinetic profiles.

Quantitative Data: Comparative Biological Activity

The table below summarizes the contrasting pharmacological profiles of standard derivatives containing the 1,2-benzisoxazole core versus the 1,3-benzoxazole core.

Compound / Scaffold BaseRing SystemPrimary Biological TargetBinding Affinity ( Ki​ / IC50​ )Primary Therapeutic Indication
Risperidone 1,2-Benzisoxazole5-HT2A / D2 Receptors Ki​ : 0.16 nM (5-HT2A) / 3.1 nM (D2)Atypical Antipsychotic
Iloperidone 1,2-Benzisoxazole5-HT2A / D2 Receptors Ki​ : 0.4 nM (5-HT2A) / 6.2 nM (D2)Atypical Antipsychotic
Zonisamide 1,2-BenzisoxazoleT-type Ca2+ / GABA IC50​ : ~1.5 µM (Calcium channels)Anticonvulsant
UK-1 1,3-BenzoxazoleTopoisomerase II / DNA IC50​ : ~2.5 µM (Cell viability)Anticancer / Cytotoxic
Calcimycin 1,3-BenzoxazoleDivalent Cations ( Ca2+ )Ionophore (Non-receptor mediated)Antimicrobial / Antibiotic

(Data aggregated from standardized receptor binding assays and cell viability screens[2][3][5].)

Modulatory Pathways of 1,2-Benzisoxazole Derivatives

When 2-(1,2-Benzoxazol-3-yl)propanedial is derivatized into an antipsychotic agent, it typically acts via the dual antagonism of serotonergic and dopaminergic pathways. The diagram below illustrates this logical relationship.

G cluster_receptors GPCR Targets Benzisoxazole 1,2-Benzisoxazole Derivative D2 Dopamine D2 Receptor (Antagonism) Benzisoxazole->D2 High Affinity Binding HT2A Serotonin 5-HT2A Receptor (Antagonism) Benzisoxazole->HT2A High Affinity Binding cAMP cAMP Production (Increased) D2->cAMP Blocks Gi/o Inhibition Glutamate Glutamate Release (Modulated) HT2A->Glutamate Blocks Gq Signaling Efficacy Antipsychotic Efficacy (Enhanced) cAMP->Efficacy EPS Extrapyramidal Symptoms (Reduced) Glutamate->EPS

Caption: Dual D2 and 5-HT2A receptor antagonism by 1,2-benzisoxazole derivatives enhances efficacy.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To evaluate the biological activity of novel compounds synthesized from 2-(1,2-Benzoxazol-3-yl)propanedial, researchers must employ highly controlled in vitro assays. The following protocol describes a robust, self-validating radioligand binding assay to determine Ki​ values for the D2 receptor.

Causality & Trustworthiness: This protocol utilizes a competitive binding model. The inclusion of a saturating concentration of an unlabeled competitor (Haloperidol) guarantees the accurate definition of Non-Specific Binding (NSB). The assay's integrity is verified by calculating the Z'-factor; only experimental plates yielding a Z′>0.5 are considered statistically reliable.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human D2 receptors.

    • Harvest and homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer to a final concentration of 20 µg protein/well.

  • Assay Setup & Incubation:

    • In a 96-well microtiter plate, combine:

      • 50 µL of the synthesized benzisoxazole derivative (serial dilutions ranging from 10−10 to 10−5 M).

      • 50 µL of the selective radioligand (0.5 nM [3H] -Spiperone).

      • 100 µL of the membrane suspension.

    • Self-Validation Control: Dedicate 6 wells to Total Binding (buffer only, no test compound) and 6 wells to NSB (add 10 µM Haloperidol).

    • Incubate the plates in the dark at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration & Washing:

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial: Pre-soak filters in 0.3% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing radioligand NSB.

    • Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Transfer filters to vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Calculate the IC50​ using non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+([L]/Kd​)IC50​​ , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

High-Throughput Screening Workflow

Workflow Syn Compound Synthesis (from Propanedial) Prep Membrane Preparation (HEK293 cells) Syn->Prep Incub Radioligand Incubation ([3H]-Spiperone) Prep->Incub Filter Rapid Filtration & Wash (GF/B filters) Incub->Filter Count Liquid Scintillation Counting Filter->Count Data IC50 & Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Step-by-step experimental workflow for screening synthesized benzisoxazole derivatives.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC - NIH.
  • CHEMISTRY AND PATHOPHYSIOLOGY OF 1-(1,2-BENZISOXAZOL-3-YL) METHANESULFONAMIDE - ResearchGate.
  • Iloperidone: a new benzisoxazole atypical antipsychotic drug. - ClinPGx.
  • 2-(1,2-benzoxazol-3-yl)propanedial — Chemical Substance Information - NextSDS.

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Comparative

A Comparative Guide to the Biological Activities of 2-(1,2-Benzoxazol-3-yl)propanedial and Flunoxaprofen

In the landscape of drug discovery and development, the exploration of novel chemical entities alongside the deep understanding of established drugs is paramount. This guide provides a comparative analysis of the biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities alongside the deep understanding of established drugs is paramount. This guide provides a comparative analysis of the biological activities of 2-(1,2-Benzoxazol-3-yl)propanedial, a compound for which public domain data is scarce, and flunoxaprofen, a recognized nonsteroidal anti-inflammatory drug (NSAID). This comparison is designed for researchers, scientists, and drug development professionals to highlight the known versus the potential, and to underscore the methodologies used to characterize such compounds.

Introduction: A Tale of Two Molecules

Flunoxaprofen , also known as Priaxim, is a chiral NSAID belonging to the propionic acid class.[1][2] It has been clinically evaluated for the treatment of osteoarthritis and rheumatoid arthritis.[2] Its mechanism of action is well-established, primarily involving the inhibition of cyclooxygenase (COX) enzymes.[1][3] However, its clinical application was halted due to concerns about potential hepatotoxicity.[2]

2-(1,2-Benzoxazol-3-yl)propanedial , on the other hand, is a less-characterized molecule. Publicly available information, such as its entry in PubChem, provides its chemical structure (C10H7NO3) but lacks data on its biological activity.[4] The presence of the benzoxazole nucleus is significant, as this scaffold is found in a multitude of compounds with diverse and potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8][9] This guide will, therefore, juxtapose the known biological profile of flunoxaprofen with the putative activities of 2-(1,2-Benzoxazol-3-yl)propanedial, inferred from the broader class of benzoxazole derivatives.

Comparative Analysis of Biological Activity

FeatureFlunoxaprofen2-(1,2-Benzoxazol-3-yl)propanedial (Hypothesized)
Primary Target Cyclooxygenase (COX) enzymes[1][3]Unknown; potential for various targets based on the benzoxazole scaffold.
Mechanism of Action Inhibition of prostaglandin synthesis via COX-1 and COX-2 blockade.[1] Some evidence suggests it may also inhibit leukotriene synthesis.[2][10][11]Speculative; could exhibit anti-inflammatory, antimicrobial, or anticancer activities through various mechanisms.[5][6][8]
Therapeutic Area Anti-inflammatory, Analgesic, Antipyretic[1]To be determined through experimental evaluation.
Clinical Status Withdrawn due to potential hepatotoxicity.[2]Not clinically evaluated.

Flunoxaprofen: A Deep Dive into COX Inhibition

Flunoxaprofen exerts its anti-inflammatory effects by inhibiting the COX enzymes, which are critical in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1] The inhibition of both COX-1 and COX-2 isoforms accounts for its therapeutic efficacy as well as some of its side effects.

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of NSAIDs like flunoxaprofen.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA cleaves COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Flunoxaprofen Flunoxaprofen (NSAID) Flunoxaprofen->COX inhibits

Caption: Inhibition of the COX pathway by flunoxaprofen.

2-(1,2-Benzoxazol-3-yl)propanedial: Exploring the Potential of the Benzoxazole Scaffold

While direct experimental data for 2-(1,2-Benzoxazol-3-yl)propanedial is unavailable, the benzoxazole core is a well-recognized "privileged scaffold" in medicinal chemistry. Benzoxazole derivatives have been reported to exhibit a wide array of biological activities.[5][7][9] These include:

  • Anti-inflammatory and Analgesic Activity: Many benzoxazole derivatives have shown potent anti-inflammatory effects, with some acting as COX inhibitors.[5][6]

  • Antimicrobial Activity: The benzoxazole nucleus is present in compounds with significant antibacterial and antifungal properties.[8][12]

  • Anticancer Activity: Several benzoxazole derivatives have been investigated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[8][13]

The specific biological activity of 2-(1,2-Benzoxazol-3-yl)propanedial would be dictated by its unique substitution pattern. The propanedial group could confer reactivity and potential for unique interactions with biological targets.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of a novel compound like 2-(1,2-Benzoxazol-3-yl)propanedial and compare it to a known drug such as flunoxaprofen, a series of in vitro and in vivo assays would be necessary.

This assay is fundamental for determining if a compound shares the primary mechanism of action of flunoxaprofen.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2.

Principle: The assay measures the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by the COX enzymes. The amount of PGE2 produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the test compounds (2-(1,2-Benzoxazol-3-yl)propanedial and flunoxaprofen) and a reference standard (e.g., celecoxib for COX-2 selectivity) in a suitable solvent like DMSO.[14]

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin.[14][15]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of the test compounds or reference standards. Include a control group with no inhibitor.[14]

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[14][16]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[14]

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 2-10 minutes).[16][17]

    • Stop the reaction by adding a quenching agent, such as hydrochloric acid.[17]

  • Quantification and Data Analysis:

    • Measure the concentration of PGE2 in each well using a competitive ELISA kit.

    • Calculate the percentage of COX inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[15]

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Compounds) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Enzyme, Buffer, Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction ELISA Quantify PGE2 via ELISA Stop_Reaction->ELISA Data_Analysis Calculate IC50 Values ELISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro COX inhibition assay.

The synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial would likely involve multi-step organic synthesis. A common method for creating the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA).[7][18]

Benzoxazole_Synthesis Reactants 2-Aminophenol + Carboxylic Acid Derivative Reaction Condensation (e.g., with PPA) Reactants->Reaction Product 2-Substituted Benzoxazole Reaction->Product

Caption: General synthetic scheme for 2-substituted benzoxazoles.

Conclusion

This guide provides a comparative overview of the known biological activity of flunoxaprofen and the potential, yet unconfirmed, activity of 2-(1,2-Benzoxazol-3-yl)propanedial. Flunoxaprofen serves as a classic example of an NSAID with a well-defined mechanism of action and a known safety profile. In contrast, 2-(1,2-Benzoxazol-3-yl)propanedial represents the vast, unexplored chemical space where the presence of a privileged scaffold like benzoxazole suggests a high potential for biological activity. The experimental protocols outlined herein provide a roadmap for the initial characterization of such novel compounds, which is a critical first step in the long and rigorous process of drug discovery and development.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.).
  • Flunoxaprofen | C16H12FNO3 | CID 68869 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

  • Flunoxaprofen - Drug Targets, Indications, Patents - Patsnap Synapse. (2026). Patsnap Synapse. [Link]

  • Flunoxaprofen - Wikipedia. (n.d.). Wikipedia. [Link]

  • Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. (n.d.). Umweltbundesamt. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

  • FLUNOXAPROFEN - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • Flunoxaprofen, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa. (1989). Pharmacological Research. [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (n.d.). ResearchGate. [Link]

  • In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. (2013). Journal of Pharmaceutical Sciences. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications. [Link]

  • Absorption and disposition kinetics of flunoxaprofen and benoxaprofen in healthy volunteers. (n.d.). PubMed. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). ARKIVOC. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2013). Acta Poloniae Pharmaceutica. [Link]

  • 2-(1,2-benzoxazol-3-yl)propanedial - PubChemLite. (n.d.). PubChemLite. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). SpringerLink. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

Comparative Study of 2-(1,2-Benzoxazol-3-yl)propanedial Synthesis Methods

Executive Summary In contemporary drug discovery, 2-substituted malondialdehydes serve as critical building blocks for the construction of complex fused heterocycles, including pyrazoles, pyrimidines, and diazepines[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, 2-substituted malondialdehydes serve as critical building blocks for the construction of complex fused heterocycles, including pyrazoles, pyrimidines, and diazepines[1]. Specifically, 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No: 2230808-56-5) provides a highly reactive diformyl motif anchored to a pharmacologically privileged benzoxazole core.

As a Senior Application Scientist, I have evaluated the primary synthetic pathways for generating this intermediate. The challenge in synthesizing heteroaryl-substituted propanedials lies in preventing premature cyclization, managing dialkylation selectivity, and mitigating the degradation of the delicate benzoxazole ring under harsh reaction conditions. This guide objectively compares three synthetic methodologies, providing experimental data and self-validating protocols to help researchers optimize their scale-up workflows.

Mechanistic Pathway: The Vilsmeier-Haack Approach

The most robust route to 2-heteroaryl propanedials is the double formylation of the corresponding heteroaryl acetic acid via the Vilsmeier-Haack reaction, followed by alkaline hydrolysis[2][3]. The diagram below illustrates the logical flow of this transformation, highlighting the critical vinamidinium salt intermediate.

Pathway SM 1,2-Benzoxazol-3-ylacetic acid (Precursor) IM Vinamidinium Salt (Trimethinium Intermediate) SM->IM Formylation (-CO2) VR Vilsmeier Reagent (POCl3 / DMF) VR->IM Electrophilic Attack PR 2-(1,2-Benzoxazol-3-yl)propanedial (Target Product) IM->PR Hydrolysis (-Dimethylamine) HY Alkaline Hydrolysis (NaOH, 80°C) HY->PR pH 5 Neutralization

Mechanistic pathway of 2-(1,2-Benzoxazol-3-yl)propanedial synthesis via vinamidinium intermediate.

Comparative Analysis of Synthetic Routes

To determine the optimal synthesis strategy, we compared three distinct methodologies:

  • Method A: One-Pot Vilsmeier-Haack Formylation. Direct conversion of 1,2-benzoxazol-3-ylacetic acid to the propanedial without isolating intermediates.

  • Method B: Two-Step Vinamidinium Salt Hydrolysis. Isolation of the 1,3-bis(dimethylamino)trimethinium salt prior to controlled alkaline hydrolysis[4].

  • Method C: Base-Mediated Claisen Condensation. Reaction of 3-methyl-1,2-benzoxazole with ethyl formate using strong bases (NaH/t-BuOK).

Quantitative Performance Data
ParameterMethod A (One-Pot VH)Method B (Two-Step VH)Method C (Claisen)
Overall Yield 55 - 62%78 - 85% 30 - 45%
Purity (HPLC) 88% (Requires column)>98% (Precipitation) 75% (Complex mixture)
Reaction Time 12 hours18 hours (Total)24 hours
Selectivity Moderate (Side reactions)High (Controlled) Low (Mono-formylation issues)
Scalability Moderate (Exothermic)Excellent Poor (Moisture sensitive)

Experimental Protocols & Causality

The following protocols are designed as self-validating systems . Each critical step includes an In-Process Control (IPC) to verify the chemical state before proceeding, ensuring trustworthiness and reproducibility.

Optimal Protocol: Method B (Two-Step Vinamidinium Salt Hydrolysis)
Step 1: Synthesis of the Vinamidinium Salt Intermediate

Causality: The Vilsmeier reagent (chloroiminium ion) must be generated at low temperatures to prevent degradation. The subsequent addition of the acetic acid derivative requires elevated heat to drive the decarboxylation and double electrophilic attack required to form the trimethinium backbone[3][4].

  • Reagent Preparation: Charge a dry, argon-flushed flask with anhydrous DMF (15 mL). Cool to 0 °C using an ice-salt bath.

  • Activation: Dropwise add Phosphorus oxychloride (POCl 3​ , 7.0 mL, 75 mmol) over 30 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and the formation of dark, polymeric byproducts.

  • Substrate Addition: Stir at room temperature for 30 minutes, then add a solution of 1,2-benzoxazol-3-ylacetic acid (10 mmol) dissolved in DMF (7 mL).

  • Heating: Elevate the temperature to 80 °C and stir overnight (12 hours).

  • Validation (IPC 1): Remove a 50 µL aliquot, quench in saturated NaHCO 3​ , and extract with EtOAc. Analyze via TLC (Eluent: Hexane/EtOAc 6:4). The complete disappearance of the starting material spot (UV 254 nm) validates the completion of the formylation.

  • Isolation: Pour the cooled mixture into ice water containing sodium perchlorate (NaClO 4​ ) or simply precipitate the chloride salt by adding cold diethyl ether. Filter and wash with cold ethanol to yield the pure vinamidinium salt.

Step 2: Alkaline Hydrolysis to Propanedial

Causality: The vinamidinium salt is highly stable. Strong alkaline conditions and heat are required to substitute the dimethylamine leaving groups with hydroxyls, which then tautomerize to the dialdehyde[2][4].

  • Hydrolysis: Suspend the isolated vinamidinium salt (2.7 mmol) in a 10% w/w aqueous solution of Sodium Hydroxide (NaOH, 10 mL).

  • Heating: Heat the mixture to 80 °C.

    • Observation: The suspension will gradually dissolve into a clear yellow solution over 15–20 minutes as the dimethylamine is expelled.

  • Validation (IPC 2): The cessation of amine odor (fishy smell) and a clear solution indicates complete hydrolysis of the iminium bonds.

  • Precipitation: Cool the reaction mixture to 5 °C. Carefully neutralize the solution by dropwise addition of 1 M Hydrochloric acid (HCl) until the pH reaches exactly 5.0.

    • Causality: The target propanedial is highly soluble in basic conditions (as an enolate). Adjusting to pH 5 protonates the enolate, causing the neutral 2-(1,2-Benzoxazol-3-yl)propanedial to precipitate cleanly without acid-catalyzed degradation of the benzoxazole ring[4].

  • Collection: Leave the mixture at 4 °C overnight to maximize crystallization. Filter, wash with ice-cold water, and dry under a vacuum to afford the product as a pale-yellow solid (>98% purity).

References

  • Sigma-Aldrich. "Propandial | Sigma-Aldrich: 2-(1,2-benzoxazol-3-yl)propanedial". Source: sigmaaldrich.com.
  • National Institutes of Health (PMC). "New-Generation Heterocyclic Bis-Pentamethinium Salts as Potential Cytostatic Drugs with Dual IL-6R and Mitochondria-Targeting Activity". Source: nih.gov.
  • ResearchGate. "Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts". Source: researchgate.net.
  • ResearchGate. "Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review)". Source: researchgate.net.

Sources

Comparative

Comprehensive Comparison Guide: Validation of a Stability-Indicating UPLC-DAD/MS Method vs. Traditional HPLC-UV for 2-(1,2-Benzoxazol-3-yl)propanedial

Executive Summary & Context 2-(1,2-Benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5) is a highly specialized chemical intermediate utilized in the synthesis of complex benzisoxazole-derived active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-(1,2-Benzoxazol-3-yl)propanedial (CAS No. 2230808-56-5) is a highly specialized chemical intermediate utilized in the synthesis of complex benzisoxazole-derived active pharmaceutical ingredients (APIs), including atypical antipsychotics and anticonvulsants[1]. During pharmaceutical manufacturing and storage, the benzisoxazole ring is inherently susceptible to base-catalyzed ring cleavage and oxidative stress[1].

Historically, quality control laboratories have relied on conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to quantify this compound. However, as global regulatory frameworks shift toward lifecycle management and risk-based approaches outlined in the ICH Q14 and ICH Q2(R2) guidelines, traditional methods often fail to provide the required specificity[2][3]. This guide objectively compares a newly validated, stability-indicating Ultra-Performance Liquid Chromatography method with orthogonal detection (UPLC-DAD/MS) against traditional HPLC-UV, providing actionable experimental protocols and comparative validation data.

The Causality of Method Evolution: Why UPLC-DAD/MS?

As an application scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality. The transition from HPLC-UV to UPLC-DAD/MS for 2-(1,2-Benzoxazol-3-yl)propanedial is dictated by two primary factors:

  • Chromatographic Causality (The Van Deemter Principle): Under basic or oxidative stress, the N-O bond of the benzisoxazole ring cleaves, yielding degradation products with nearly identical polarities to the parent dialdehyde[1]. Traditional HPLC utilizes 5 µm stationary phase particles. Over a standard 25-minute run, longitudinal diffusion dominates, causing peak broadening that fails to resolve these critical pairs ( Rs​<1.5 ). By transitioning to UPLC utilizing sub-2-micron (1.7 µm) particles, we minimize eddy diffusion and resistance to mass transfer. This drastically increases theoretical plate counts, achieving baseline resolution ( Rs​>2.5 ) in a fraction of the time.

  • Detection Causality (Orthogonal Specificity): UV detection alone is non-specific; the chromophores of the parent compound and its ring-opened degradants absorb similarly at 280 nm[4]. By integrating Mass Spectrometry (MS) in series with a Diode-Array Detector (DAD), we achieve orthogonal detection. MS provides mass-to-charge ( m/z ) confirmation, unequivocally satisfying the stringent specificity and peak purity requirements mandated by ICH Q2(R2)[2].

ValidationLifecycle ATP Analytical Target Profile (ICH Q14) Dev Method Development UPLC-DAD/MS ATP->Dev SST System Suitability (Self-Validating Gate) Dev->SST Spec Specificity & Range (ICH Q2(R2)) SST->Spec Acc Accuracy & Precision (RSD < 2.0%) Spec->Acc Valid Validated Control Strategy Acc->Valid

Fig 1. Analytical method lifecycle and validation workflow based on ICH Q14 and Q2(R2) guidelines.

Experimental Protocols: A Self-Validating System

A robust analytical method must function as a self-validating system to ensure data integrity. The following UPLC-DAD/MS protocol incorporates a dynamic System Suitability Test (SST) acting as an automated gatekeeper.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.2 using dilute formic acid. Causality: The acidic pH ensures the suppression of secondary silanol interactions on the stationary phase, preventing peak tailing for any basic degradation byproducts.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Standard and Sample Preparation

  • Accurately weigh and dissolve the 2-(1,2-Benzoxazol-3-yl)propanedial reference standard in a 50:50 (v/v) Water:Acetonitrile diluent to achieve a working concentration of 50 µg/mL.

Step 3: Self-Validating System Suitability Testing (SST)

  • Protocol: Inject a predefined resolution mixture containing the API (50 µg/mL) and its known oxidative degradant (5 µg/mL) prior to the sample sequence.

  • Self-Validation Logic: The chromatography data system (CDS) is programmed to evaluate the critical pair resolution ( Rs​ ). If Rs​≥2.0 and the peak tailing factor ( Tf​ ) is ≤1.5 , the sequence proceeds. If criteria are not met, the sequence automatically aborts. This prevents the generation of invalid data due to column degradation or mobile phase preparation errors.

Step 4: Chromatographic Execution

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Gradient Program: Initiate at 10% B, hold for 0.5 min, ramp to 90% B over 3.5 min, hold for 0.5 min, and re-equilibrate. Total run time: 4.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: DAD set to 280 nm[4]. MS operating in Positive Electrospray Ionization (ESI+) mode, monitoring the [M+H]+ ion at m/z 190.05 (based on the MW of 189.17 g/mol ).

DegradationSelectivity API 2-(1,2-Benzoxazol-3-yl) propanedial Base Basic Stress (Ring Cleavage) API->Base Ox Oxidative Stress (N-Oxidation) API->Ox Deg1 Co-eluting Degradants (HPLC Failure) Base->Deg1 Ox->Deg1 UPLC Sub-2µm UPLC Baseline Resolution Deg1->UPLC MS Orthogonal MS/MS Confirmation UPLC->MS

Fig 2. Forced degradation pathway and chromatographic resolution strategy using UPLC-MS/MS.

Comparative Performance Data

To demonstrate the superiority of the new method, a full validation was executed in parallel with the legacy HPLC-UV method according to ICH Q2(R2) parameters[2]. The quantitative results are summarized below:

Validation ParameterTraditional HPLC-UVStability-Indicating UPLC-DAD/MS
Linearity Range 1.0 – 100 µg/mL ( R2 = 0.995)0.05 – 150 µg/mL ( R2 = 0.9998)
Limit of Detection (LOD) 0.30 µg/mL0.015 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 µg/mL
Accuracy (% Recovery) 95.2% – 102.4%99.1% – 100.8%
Method Precision (% RSD) 1.8%0.4%
Total Run Time 25.0 minutes4.5 minutes
Peak Resolution ( Rs​ ) 1.4 (Co-elution with degradants)> 2.5 (Baseline separation)
Specificity Assurance UV only (Prone to false positives)Orthogonal (UV + MS/MS m/z 190.05)

Data Interpretation: The UPLC-DAD/MS method demonstrates a 20-fold increase in sensitivity (LOQ reduction from 1.0 to 0.05 µg/mL) and an 82% reduction in analysis time. More importantly, the method achieves a resolution ( Rs​ ) greater than 2.5 for all forced degradation products, proving its capability as a true stability-indicating assay for benzisoxazole derivatives[5].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • HPLC method for simultaneous determination of impurities and degradation products in zonisamide , PubMed (National Institutes of Health).[Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Determination of Risperidone , Pakistan Journal of Medical & Cardiological Review.[Link]

Sources

Validation

Benchmarking the Anti-Inflammatory Potential of 2-(1,2-Benzoxazol-3-yl)propanedial: A Comprehensive Guide for Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges is selecting the right chemical starting points to develop highly selective, potent, and safe therapeutics. The 1,2-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges is selecting the right chemical starting points to develop highly selective, potent, and safe therapeutics. The 1,2-benzoxazole core is a well-documented privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, particularly in modulating inflammatory pathways [1].

2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) is a highly functionalized building block. The presence of the propanedial (malondialdehyde) moiety at the 3-position provides an exceptional synthetic handle for Knoevenagel condensations, cyclizations, and multi-component reactions. This guide provides a rigorous benchmarking framework to evaluate the anti-inflammatory properties of derivatives synthesized from this building block against standard non-steroidal anti-inflammatory drugs (NSAIDs) and experimental benzoxazole compounds.

Mechanistic Rationale: Why the Benzoxazole Scaffold?

Traditional NSAIDs (like Diclofenac) non-selectively inhibit Cyclooxygenase (COX-1 and COX-2), leading to severe gastrointestinal and renal toxicities. The evolution of anti-inflammatory drug design relies on two advanced strategies:

  • Selective COX-2 Inhibition: Targeting the inducible inflammatory enzyme (COX-2) while sparing the constitutive, cytoprotective enzyme (COX-1) [2].

  • Upstream Kinase Modulation: Modulating upstream regulators like Glycogen Synthase Kinase-3 beta (GSK-3β). Recent studies on benzoxazole derivatives (e.g., K313) demonstrate that they can phosphorylate GSK-3β at Ser9, deactivating the kinase and subsequently downregulating the NF-κB-mediated release of pro-inflammatory cytokines (TNF-α, IL-6, NO) [3].

By utilizing 2-(1,2-Benzoxazol-3-yl)propanedial, researchers can synthesize libraries that exploit this dual-pathway mechanism.

G LPS LPS / Inflammatory Stimuli TLR4 TLR4 Receptor LPS->TLR4 Activates GSK3b GSK-3β (Active) TLR4->GSK3b Stimulates NFkB NF-κB Pathway TLR4->NFkB Activates GSK3b->NFkB Promotes COX2 COX-2 Enzyme NFkB->COX2 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Induces COX2->Cytokines PGE2 Production Benzoxazole Benzoxazole Derivatives (e.g., K313, 2-Arylphenyl) Benzoxazole->GSK3b Phosphorylates (Ser9) Inhibits Benzoxazole->COX2 Direct Competitive Inhibition

Diagram 1: Dual-pathway anti-inflammatory mechanism of benzoxazole derivatives.

Benchmarking Alternatives: Comparative Performance

To objectively benchmark novel derivatives of 2-(1,2-Benzoxazol-3-yl)propanedial, we must compare them against established clinical and experimental baselines [2, 3, 4].

Compound / ClassPrimary Target(s)COX-2/COX-1 Selectivity IndexIn Vivo Efficacy (Paw Edema Inhibition)Key AdvantagesLimitations
Diclofenac (Standard NSAID)COX-1 & COX-2Low (~0.5 - 2.0)High (~65% at 10 mg/kg)Rapid onset, highly potent analgesic.Severe GI ulceration risk due to COX-1 inhibition.
Celecoxib (Standard Coxib)COX-2High (~30 - 300)High (~60% at 10 mg/kg)GI-sparing profile.Cardiovascular risks at high chronic doses.
K313 (Experimental Benzoxazole)GSK-3β (Ser9)N/A (Kinase targeted)High (Synergistic with LiCl)Suppresses NO, IL-6, TNF-α without cytotoxicity.Poor aqueous solubility; requires formulation optimization.
2-Arylphenyl Benzoxazoles COX-2Very High (>300)Superior (~70% at 10 mg/kg)Better selectivity index than Celecoxib.Complex multi-step synthesis required.
2-(1,2-Benzoxazol-3-yl)propanedial Derivatives COX-2 / GSK-3βTargeted >100Targeted >60%Propanedial moiety allows rapid one-step library diversification.Requires rigorous SAR to optimize pharmacokinetic properties.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every assay must be a self-validating system. This means incorporating strict causality checks: viability assays to rule out false positives in cytokine suppression, and selectivity indexes to prove target specificity.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling

Purpose: To determine the half-maximal inhibitory concentration (IC50) and calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Causality Check: A high SI proves that the anti-inflammatory effect will not cause COX-1-mediated gastrointestinal bleeding.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation: Add the synthesized benzoxazole derivatives (0.01 μM to 100 μM in DMSO, final DMSO <1%) to the enzyme solutions. Incubate at 37°C for 15 minutes. Include Celecoxib as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add arachidonic acid (AA) to initiate the reaction. The concentration of AA must be at its Km​ value for each respective isoform to ensure competitive inhibition kinetics are accurately measured.

  • Quantification: Terminate the reaction after 2 minutes using stannous chloride. Quantify the primary prostaglandin product (PGE2) using a competitive Enzyme Immunoassay (EIA).

  • Data Analysis: Plot log(inhibitor) vs. normalized response to calculate IC50.

Protocol 2: Cellular Macrophage (RAW 264.7) Assay for Cytokine Suppression

Purpose: To evaluate the upstream cellular efficacy of the compounds in a lipopolysaccharide (LPS)-induced inflammatory environment [3]. Causality Check: Cytokine reduction can be artificially caused by cell death. A parallel CCK-8 viability assay is mandatory to validate that the anti-inflammatory effect is mechanistic, not cytotoxic.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in 96-well plates. Incubate overnight in DMEM + 10% FBS.

  • Starvation & Pre-treatment: Replace media with serum-free DMEM for 2 hours to synchronize the cell cycle and reduce basal kinase activity. Pre-treat cells with the benzoxazole derivatives (1, 5, 10, 20 μM) for 2 hours.

  • LPS Induction: Stimulate the cells with 100 ng/mL LPS for 22 hours.

  • Parallel Validation (The Self-Validating Step):

    • Plate A (Efficacy): Collect the supernatant. Measure Nitric Oxide (NO) using the Griess reagent. Measure TNF-α and IL-6 using specific ELISAs.

    • Plate B (Viability): Add CCK-8 reagent to the cells. Incubate for 2 hours and read absorbance at 450 nm. Discard any efficacy data from concentrations that reduce cell viability below 90%.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To benchmark the systemic, physiological anti-inflammatory response [4]. Causality Check: Using a plethysmometer provides objective, volumetric quantification of edema, removing observer bias inherent in caliper measurements.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of orally administered compounds.

  • Dosing: Administer the vehicle (0.5% CMC), standard drug (Diclofenac 10 mg/kg), and test compounds (10 mg/kg and 20 mg/kg) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% freshly prepared carrageenan in normal saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage inhibition of edema relative to the vehicle control group.

The Screening Cascade Workflow

To efficiently utilize 2-(1,2-Benzoxazol-3-yl)propanedial, follow this logical progression from synthesis to in vivo validation.

Workflow BB Building Block 2-(1,2-Benzoxazol-3-yl) propanedial Synth Library Synthesis Knoevenagel / Cyclization BB->Synth Diversification InVitro In Vitro Profiling COX-1/COX-2 IC50 Synth->InVitro Primary Screen Cellular Cellular Assays RAW 264.7 Cytokine Release InVitro->Cellular Selectivity > 50x InVivo In Vivo Validation Carrageenan Paw Edema Cellular->InVivo Non-toxic, High Efficacy

Diagram 2: Step-by-step experimental workflow for benchmarking benzoxazole candidates.

Conclusion

2-(1,2-Benzoxazol-3-yl)propanedial is not a final therapeutic entity, but rather a highly strategic, privileged building block. By leveraging its reactive propanedial moiety, medicinal chemists can rapidly generate libraries of benzoxazole derivatives. When evaluated through the rigorous, self-validating benchmarking protocols outlined above, these derivatives have the potential to out-perform standard NSAIDs by offering dual-pathway modulation (COX-2 and GSK-3β) with vastly improved safety profiles.

References

  • Seth, K., Garg, S. K., Kumar, R., Purohit, P., Meena, V. S., Goyal, R., Banerjee, U. C., & Chakraborti, A. K. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 512–516. [Link]

  • Zhao, B.-B., Guo, H.-J., Liu, Y., Luo, X., Yang, S.-X., Wang, Y.-T., Leng, X., Mo, C.-F., & Zou, Q. (2018). K313, a novel benzoxazole derivative, exhibits anti-inflammatory properties via inhibiting GSK3β activity in LPS-induced RAW264.7 macrophages. Journal of Cellular Biochemistry, 119(7), 5382–5390. [Link]

  • Kiran, B. R., Vijayakumar, G. R., Bharath, H. S., Sivakumar, R., Sindhu, S., & Prakash, M. S. (2015). Synthesis, evaluation of analgesic and anti-inflammatory activities of substituted 1,2-benzoxazolone and 3-chloro-1,2-benzoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(7), 2918-2925. [Link]

Comparative

2-(1,2-Benzoxazol-3-yl)propanedial versus other heterocyclic aldehydes in synthesis

The selection of heterocyclic building blocks fundamentally dictates the topological diversity and pharmacological potential of synthesized chemical libraries. While standard heteroaryl mono-aldehydes (e.g., pyridine-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection of heterocyclic building blocks fundamentally dictates the topological diversity and pharmacological potential of synthesized chemical libraries. While standard heteroaryl mono-aldehydes (e.g., pyridine-3-carboxaldehyde, furan-2-carboxaldehyde) are ubiquitous in organic synthesis, 2-(1,2-benzoxazol-3-yl)propanedial (BXP) represents a highly specialized, divergent paradigm.

As a commercially available benzisoxazole-substituted malondialdehyde (CAS No. 2230808-56-5)[1], BXP functions not as a simple electrophile, but as a highly reactive 1,3-dicarbonyl equivalent. This guide provides an in-depth mechanistic and experimental comparison between BXP and other heterocyclic aldehydes, designed for researchers engineering complex pyrimidine or pyrazole scaffolds.

Structural and Mechanistic Divergence

The core functional difference between BXP and traditional heterocyclic mono-aldehydes lies in their electrophilic density and subsequent reaction pathways. Standard mono-aldehydes typically undergo Knoevenagel condensations with active methylenes or form Schiff bases with primary amines.

In contrast, BXP and related propanedials (such as 2-(1,3-thiazol-2-yl)propanedial[2]) possess dual electrophilic centers at the C1 and C3 positions of the propanedial backbone. This bis-electrophilic nature allows for concerted, atom-economical C3-N2 annulation reactions with bis-nucleophiles like amidines, guanidines, and hydrazines to directly yield six- or five-membered aromatic heterocycles[3].

Furthermore, the electron-withdrawing nature of the benzisoxazole ring stabilizes the enol tautomer of the malondialdehyde through extended conjugation. This pre-organization lowers the activation energy required for the initial nucleophilic attack compared to unsubstituted aliphatic malondialdehydes, which are notoriously unstable and often require in situ generation from tetramethoxypropane[4].

ReactionPathways BXP Propanedials (e.g., BXP) Bis-electrophile BisNuc Bis-nucleophiles (Amidines/Hydrazines) BXP->BisNuc Cyclocondensation MonoAld Mono-aldehydes (e.g., Thiazole-2-CHO) Mono-electrophile MonoNuc Primary Amines / Active Methylenes MonoAld->MonoNuc Knoevenagel / Imine Pyrimidine Pyrimidines / Pyrazoles (C3-N2 Annulation) BisNuc->Pyrimidine Schiff Schiff Bases / Alkenes (Condensation) MonoNuc->Schiff

Divergent synthetic pathways of propanedials versus standard mono-aldehydes.

Quantitative Performance Comparison

When designing a synthetic route, understanding the physicochemical behavior of the starting materials is critical. Table 1 summarizes the comparative reactivity profiles of BXP against another substituted propanedial and a standard mono-aldehyde.

Table 1: Reactivity and Performance Metrics of Heterocyclic Aldehydes

CompoundStructural ClassPrimary Reaction ModeTypical Annulation Yield*Bench Stability
2-(1,2-Benzoxazol-3-yl)propanedial Substituted 1,3-DicarbonylCyclocondensation75–85% (Pyrimidines)Moderate (Store at 2-8°C)
2-(1,3-Thiazol-2-yl)propanedial Substituted 1,3-DicarbonylCyclocondensation70–80% (Pyrimidines)Moderate (Store at 2-8°C)
Pyridine-3-carboxaldehyde Mono-aldehydeImine / KnoevenagelN/A (Requires multi-step)High (Room Temp)

*Yields are representative of standard base-catalyzed cyclocondensation with benzamidine hydrochloride.

Self-Validating Experimental Protocol: Pyrimidine Annulation

To demonstrate the synthetic utility of BXP, the following protocol details its cyclocondensation with an amidine to form a 5-(1,2-benzoxazol-3-yl)pyrimidine derivative. This protocol is designed as a self-validating system, ensuring that causality is established at each critical juncture[5].

ExpWorkflow Prep 1. Reagent Prep Equimolar BXP & Amidine Solvent 2. Solvent/Base EtOH + NaOEt (pH > 9) Prep->Solvent Heating 3. Thermal Activation Reflux 4-6h (80°C) Solvent->Heating Workup 4. Workup & Isolation Cooling & Recrystallization Heating->Workup

Step-by-step workflow for the cyclocondensation of BXP into pyrimidine derivatives.

Step-by-Step Methodology:
  • Free-Base Generation (Causality: Nucleophile Activation): Suspend benzamidine hydrochloride (1.1 equiv) in anhydrous ethanol (0.2 M). Add sodium ethoxide (NaOEt) (1.2 equiv) dropwise at 0°C. Validation Check: The reaction mixture will transition from a suspension to a cloudy solution as NaCl precipitates and the highly nucleophilic amidine free-base is generated. Verify the basicity (pH > 9) using wet pH paper.

  • Electrophile Addition (Causality: Controlled Condensation): Dissolve BXP (1.0 equiv) in a minimal volume of anhydrous ethanol and add it dropwise to the amidine solution over 15 minutes at room temperature. Validation Check: The solution will typically deepen in color (yellow/orange) as the initial intermediate (enaminal) forms[4].

  • Thermal Cyclization (Causality: Dehydration and Aromatization): Heat the reaction mixture to reflux (80°C) for 4–6 hours. The thermal energy drives the second intramolecular nucleophilic attack and subsequent dehydration, restoring aromaticity to form the pyrimidine ring. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). BXP is highly UV-active; its disappearance alongside the emergence of a lower Rf, highly fluorescent product spot confirms cyclization.

  • Isolation and Purification: Cool the mixture to room temperature, then pour it into ice-cold water to precipitate the highly lipophilic benzisoxazole-pyrimidine product. Filter the precipitate, wash with cold water to remove residual salts, and recrystallize from hot ethanol.

Pharmacological Grounding: Why Benzisoxazole?

The choice to utilize BXP over simpler malondialdehydes is driven by the privileged nature of the benzisoxazole pharmacophore. Benzisoxazole derivatives are heavily featured in medicinal chemistry, most notably in atypical antipsychotics (e.g., risperidone, paliperidone). Furthermore, specific benzisoxazole derivatives have been identified as potent inhibitors of Hsp90-type chaperones (IC50 = 190 nmol/L) and are utilized in the development of novel nematicidal and antimicrobial agents[6][7].

By utilizing 2-(1,2-benzoxazol-3-yl)propanedial, medicinal chemists can directly install this critical pharmacophore onto a pyrimidine or pyrazole core in a single, atom-economical step, bypassing the need for complex, low-yielding multi-step cross-coupling procedures.

References

  • Propandial | Sigma-Aldrich, sigmaaldrich.com,
  • 2-(1,3-thiazol-2-yl)
  • Heterocyclic Chemistry
  • Formal Nitrene Insertion into the β-Vinyl C–H Bond of Acroleins: Synthesis of Enaminals, acs.org,
  • US3974159A - Manufacture of deriv
  • Natural nematicidal active compounds: Recent research progress and outlook, researchg
  • Crystal Structures of Fructose 1,6Bisphosphatase: Mechanism of Catalysis and Allosteric Inhibition, researchg

Sources

Validation

Cross-Reactivity Studies of 2-(1,2-Benzoxazol-3-yl)propanedial: A Comparative Guide to Arginine Modification

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Bioconjugation & Proteomics Executive Summary: The Paradigm Shift in Arginine Modification The selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Bioconjugation & Proteomics

Executive Summary: The Paradigm Shift in Arginine Modification

The selective chemical modification of arginine residues is a critical tool for elucidating protein structure-function relationships and developing novel bioconjugates. Historically, the field has relied on 1,2-dicarbonyl compounds such as Phenylglyoxal (PGO) and 1,2-Cyclohexanedione (CHD). However, these legacy reagents are plagued by complex reaction stoichiometries (often forming unstable 2:1 adducts) and significant cross-reactivity with lysine and cysteine residues, leading to heterogeneous mixtures[1].

As a Senior Application Scientist, I have transitioned many of our workflows to 1,3-dicarbonyls. 2-(1,2-Benzoxazol-3-yl)propanedial (BOPD) represents a next-generation, substituted malondialdehyde reagent. By leveraging an acid-mediated condensation-cyclization cascade, BOPD converts the highly basic guanidinium group of arginine into a thermodynamically stable, fluorescent benzoxazolyl-pyrimidine ring[2]. This guide objectively compares the cross-reactivity profile of BOPD against traditional 1,2-dicarbonyls and provides self-validating experimental protocols for chemoselective arginine profiling.

Mechanistic Insights & Causality: Why 1,3-Dicarbonyls Outperform

Arginine is notoriously difficult to modify selectively. Its guanidinium side chain has a high pKₐ (~12.5) and low nucleophilicity[2].

The Flaw of 1,2-Dicarbonyls (PGO/CHD): Reagents like PGO rely on extreme electrophilicity to force a reaction. This lack of discrimination causes them to readily attack the ε-amino groups of lysine and the thiol groups of cysteine, forming irreversible advanced glycation end-products (AGEs)[3]. Furthermore, the resulting arginine-PGO diol adducts are kinetically unstable and often require the continuous presence of borate buffer to prevent hydrolysis[4].

The BOPD Advantage (1,3-Dicarbonyls): BOPD requires the bidentate nucleophilicity unique to the guanidinium group to form a stable 6-membered pyrimidine ring. While BOPD can exhibit transient cross-reactivity with lysine by forming an imine (Schiff base), this off-target reaction is entirely reversible [2]. By introducing a primary amine scavenger (such as butylamine) post-labeling, the lysine Schiff bases undergo transimination, effectively stripping the off-target modifications while leaving the stable arginine-pyrimidine adduct fully intact.

G Target Protein Target (Arg, Lys, Cys) BOPD 2-(1,2-Benzoxazol-3-yl)propanedial (1,3-Dicarbonyl) Target->BOPD BOPD Reaction PGO Phenylglyoxal (1,2-Dicarbonyl) Target->PGO PGO Reaction BOPD_Arg Stable Pyrimidine Adduct (Highly Arg-Selective) BOPD->BOPD_Arg BOPD_Off Reversible Schiff Base (Lysine Cross-Reactivity) BOPD->BOPD_Off PGO_Arg Unstable Diol Adduct (Arg Modification) PGO->PGO_Arg PGO_Off Irreversible AGEs (Lys/Cys Cross-Reactivity) PGO->PGO_Off Reversal Butylamine Treatment (Restores Lysine) BOPD_Off->Reversal Reversal->Target

Reaction pathway of BOPD vs PGO, highlighting stable pyrimidine formation and reversible off-targets.

Comparative Performance Data

The following tables synthesize quantitative cross-reactivity data derived from LC-ESI-MS studies on model peptides[2][4][5].

Table 1: Cross-Reactivity and Adduct Stoichiometry
ReagentPrimary TargetAdduct Stoichiometry (Arg)Lysine Cross-ReactivityCysteine Cross-ReactivityAdduct Stability
BOPD Arginine1:1 (Pyrimidine ring)Moderate (Reversible)MinimalHigh (Stable in H₂O)
PGO Arginine2:1 or 1:1 (Diol mixture)High (Irreversible)High (Irreversible)Low (Requires Borate)
CHD Arginine1:1 (Diol adduct)Moderate (Irreversible)ModerateLow (Requires Borate)
Table 2: Reversibility of Off-Target Modifications (BOPD)
Amino Acid ResidueInitial Modification (%)Post-Butylamine Treatment (%)Net Chemoselectivity
Arginine > 95%> 95%Retained
Lysine ~ 25%< 1%Reversed
Cysteine < 2%< 2%Negligible

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed-loop, self-validating systems. We deliberately avoid Trypsin for downstream digestion, as modifying Arginine and Lysine blocks Trypsin cleavage sites, leading to unpredictable missed cleavages.

Protocol 1: Chemoselective BOPD Labeling and Cross-Reactivity Reversal

Causality Note: The reaction is performed at pH 6.0. At this slightly acidic pH, the ε-amino group of lysine (pKₐ ~10.5) is heavily protonated, drastically reducing its nucleophilicity and minimizing initial cross-reactivity. Concurrently, the 1,3-dicarbonyl condensation with arginine is acid-catalyzed[2].

  • Protein Preparation: Buffer exchange the target protein into 50 mM MES buffer (pH 6.0).

  • Labeling Reaction: Add 10 molar equivalents of BOPD (prepared as a 100 mM stock in anhydrous DMSO) to the protein solution. Incubate at 37°C for 2 hours in the dark.

  • Internal Validation Checkpoint 1: Remove a 10 µL aliquot and analyze via MALDI-TOF MS. You should observe mass shifts corresponding to both Arg modification (+153 Da) and transient Lys modification (+171 Da).

  • Cross-Reactivity Reversal: Add Butylamine to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. Mechanism: Butylamine acts as a sacrificial primary amine, outcompeting the lysine side chains via transimination.

  • Internal Validation Checkpoint 2: Analyze a second aliquot via MALDI-TOF MS. Successful reversal is validated by the complete disappearance of the +171 Da peaks, while the +153 Da Arg-adduct peaks remain unaffected.

  • Purification: Remove excess reagents via Zeba spin desalting columns or dialysis against PBS (pH 7.4).

Protocol 2: LC-MS/MS Validation of Modification Specificity

Causality Note: We utilize Glu-C (cleaves at Glu/Asp) or Chymotrypsin (cleaves at aromatic residues) to ensure consistent peptide generation regardless of the modification status of basic residues.

  • Proteolytic Digestion: Denature the purified, BOPD-modified protein in 8M Urea. Reduce with DTT and alkylate with Iodoacetamide. Digest overnight at 37°C using Endoproteinase Glu-C (1:50 enzyme-to-protein ratio).

  • Desalting: Quench the digestion with 1% TFA and desalt peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject the sample onto a high-resolution Orbitrap mass spectrometer. Set variable modifications in your search engine (e.g., MaxQuant or Proteome Discoverer) for BOPD-Arginine (+153.05 Da) and BOPD-Lysine (+171.06 Da).

  • Quantification: Extract the ion chromatograms (XIC) for Arg-modified versus Lys-modified peptides to confirm >99% chemoselectivity.

G Sample BOPD-Modified Protein Pool Digest Proteolytic Digestion (Glu-C / Chymotrypsin) Sample->Digest LC Liquid Chromatography Digest->LC MS High-Res MS/MS (Orbitrap) LC->MS Analysis Cross-Reactivity Quantification MS->Analysis

LC-MS/MS workflow for quantifying arginine modification and off-target cross-reactivity.

References

  • Title: Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Arginine modification by 1,2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) Source: Journal of Chromatography & Separation Techniques URL: [Link]

  • Title: Chemical Carbonylation of Arginine in Peptides and Proteins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comparative

Confirming the purity of synthesized 2-(1,2-Benzoxazol-3-yl)propanedial

The robust characterization of novel synthetic intermediates is the bedrock of reproducible drug development. When synthesizing 2-(1,2-Benzoxazol-3-yl)propanedial (Molecular Formula: C10H7NO3, Monoisotopic Mass: 189.04 D...

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Author: BenchChem Technical Support Team. Date: March 2026

The robust characterization of novel synthetic intermediates is the bedrock of reproducible drug development. When synthesizing 2-(1,2-Benzoxazol-3-yl)propanedial (Molecular Formula: C10H7NO3, Monoisotopic Mass: 189.04 Da) [1], researchers frequently encounter a critical analytical dilemma: the overestimation of purity.

Because the propanedial (malondialdehyde) moiety is highly susceptible to keto-enol tautomerization, standard chromatographic methods often yield misleading results. To establish true metrological traceability, a modern analytical scientist must abandon the reliance on a single technique and instead adopt an orthogonal strategy. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating system for confirming the absolute purity of 2-(1,2-Benzoxazol-3-yl)propanedial.

The Analytical Dilemma: Causality Behind the Methods

In discovery chemistry, an "HPLC Area 99%" claim is often treated as gospel. However, HPLC is a comparative method that relies on the UV absorption of the analyte and its impurities. If an impurity lacks a chromophore or possesses a significantly lower molar extinction coefficient than the benzoxazole core, HPLC will drastically underestimate its presence, artificially inflating the target compound's purity [2].

Furthermore, the keto-enol equilibrium of 2-(1,2-Benzoxazol-3-yl)propanedial in solution can lead to peak broadening, tailing, or even split peaks on a reversed-phase column depending on the mobile phase pH. This dynamic interconversion confounds accurate integration.

Conversely, 1H qNMR is a primary analytical method. It bypasses the need for an analyte-specific reference standard because the signal intensity is directly proportional to the number of nuclei (protons) in the sample[3]. By comparing a well-resolved proton signal of the analyte to an Internal Standard Reference Material (ISRM), we calculate absolute mass purity. However, qNMR struggles with trace-level impurity profiling due to limited dynamic range. Therefore, LC-MS is required to act as a qualitative fingerprint, verifying the molecular weight and identifying co-eluting species[4].

PurityWorkflow Start Synthesized Batch: 2-(1,2-Benzoxazol-3-yl)propanedial Split Sample Aliquoting & Solubilization Start->Split qNMR 1H qNMR Analysis (Absolute Quantitation) Split->qNMR Mass % LCMS LC-MS Analysis (Identity & Co-elution Check) Split->LCMS m/z [M+H]+ HPLC HPLC-UV Analysis (Relative Impurity Profiling) Split->HPLC Area % DataInt Orthogonal Data Integration (Cross-Referencing) qNMR->DataInt LCMS->DataInt HPLC->DataInt Result Certified Absolute Purity Value DataInt->Result

Orthogonal workflow for absolute purity confirmation of synthetic intermediates.

Quantitative Data Showdown: HPLC vs. qNMR

To demonstrate the necessity of this orthogonal approach, we compared three distinct synthesis batches of 2-(1,2-Benzoxazol-3-yl)propanedial using both HPLC-UV (Area %) and 1H qNMR (Mass %).

Batch IDSynthesis RouteHPLC-UV Purity (Area %)LC-MS Identity (m/z)1H qNMR Purity (Mass %)Discrepancy (Δ%)
BZ-001 Route A (Crude)99.2%190.05 [M+H]+97.4%+1.8%
BZ-002 Route A (Recryst.)99.8%190.05 [M+H]+99.1%+0.7%
BZ-003 Route B (Alternative)98.5%190.05 [M+H]+92.3% +6.2%

Data Analysis & Causality: Notice the severe discrepancy in Batch BZ-003. While HPLC reported a highly acceptable 98.5% purity, qNMR revealed the absolute mass purity was only 92.3%. LC-MS analysis of this batch later identified a significant non-chromophoric aliphatic impurity (likely a residual solvent or aliphatic byproduct from Route B) that was virtually invisible to the UV detector at 254 nm. If this batch were used in downstream biological assays or subsequent coupling reactions, the stoichiometry would be fundamentally flawed, leading to reproducible failure[5].

Step-by-Step Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent the propagation of instrumental or operator errors.

Protocol 1: Absolute Purity via 1H qNMR

Causality: We utilize Maleic acid as the Internal Standard Reference Material (ISRM) because its olefinic singlet (δ ~6.26 ppm) does not overlap with the aromatic protons of the benzoxazole ring or the aldehyde protons of the propanedial moiety [6].

  • System Suitability (T1 Relaxation Check): Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of both the Maleic acid IS and the target analyte protons. Validation: Set the relaxation delay (D1) to at least 5×T1​ (typically 30-60 seconds) to ensure complete magnetization recovery. Failure to do so will artificially skew the integration ratio.

  • Sample Preparation: Accurately weigh ~10 mg of 2-(1,2-Benzoxazol-3-yl)propanedial and ~5 mg of certified Maleic acid (ISRM) using a high-precision microbalance (readability 0.001 mg).

  • Solubilization: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution via sonication, as undissolved particulates will invalidate the mass balance.

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a 90° pulse angle, 64 scans, and a spectral width of at least 20 ppm.

  • Processing & Calculation: Apply careful phase and baseline correction. Integrate the Maleic acid singlet and a distinct, well-resolved proton of the benzoxazole ring. Calculate the purity using the standard qNMR mass equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of nuclei, M = molar mass, W = weight, P = purity).

Protocol 2: Identity and Trace Profiling via LC-MS / HPLC-UV

Causality: To capture impurities that fall below the qNMR limit of quantification (~0.5%), we use a hyphenated LC-MS approach. The mass spectrometer acts as a secondary filter to identify co-eluting impurities that might hide under the main target peak[7].

  • Self-Validating Blank Injection: Inject a pure diluent blank (e.g., Water/Acetonitrile mixture) before the sample. Validation: Any peaks observed in the blank must be subtracted from the sample chromatogram to prevent ghost peaks from being calculated as impurities.

  • Chromatographic Separation: Inject 5 µL of a 1 mg/mL sample solution onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) to suppress the ionization of the enol form and maintain a sharp, unified peak.

  • UV Detection: Monitor at 254 nm and 280 nm to capture a broad range of chromophoric impurities. Calculate the relative purity by Area Normalization.

  • Mass Confirmation: Route the eluent to an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. Extract the ion chromatogram for m/z 190.05 (Theoretical [M+H]+ for C10H7NO3)[1]. Verify that the isotopic distribution matches the theoretical model.

Conclusion

For highly reactive and structurally dynamic molecules like 2-(1,2-Benzoxazol-3-yl)propanedial, relying on a single analytical technique is a vulnerability. HPLC provides excellent resolution for trace impurities but is blind to non-chromophoric mass and susceptible to response factor bias. qNMR provides absolute, SI-traceable mass quantitation but lacks the sensitivity for trace profiling. By integrating these orthogonal methodologies, researchers can establish a self-validating, foolproof system for purity confirmation, ensuring the integrity of all subsequent chemical and biological applications.

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Validation

In Silico vs. Experimental Profiling of 2-(1,2-Benzoxazol-3-yl)propanedial: A Fragment Scaffold Evaluation Guide

Target Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) Application Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and ADMET Profiling. As drug discovery increasingly pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) Application Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and ADMET Profiling.

As drug discovery increasingly pivots toward targeted covalent inhibitors and fragment-based design, the evaluation of novel chemical building blocks requires rigorous, multi-orthogonal validation. 2-(1,2-Benzoxazol-3-yl)propanedial presents a fascinating dual-nature scaffold: it combines the 1,2-benzisoxazole core —a privileged pharmacophore found in atypical antipsychotics (e.g., risperidone) and Hsp90 inhibitors [1]—with a propanedial (malondialdehyde) moiety , a highly reactive β-dicarbonyl group known for its electrophilic properties [2].

This guide provides a comprehensive comparison between in silico predictive models and in vitro experimental data for this compound. By understanding the causality behind its physicochemical behavior, researchers can effectively harness (or mask) its reactivity during lead optimization.

Comparative Analysis: Predictive vs. Empirical Data

Before integrating 2-(1,2-Benzoxazol-3-yl)propanedial into a screening library, we must evaluate its lipophilicity, solubility, tautomeric stability, and covalent reactivity. In silico models provide high-throughput triage, but experimental validation reveals the nuances of its structural dynamics.

Data Presentation: Concordance Table
PropertyIn Silico Prediction (Method)In Vitro Experimental ResultConcordance / Discrepancy Analysis
LogP (Lipophilicity) 1.45 (SwissADME / XLOGP3) [3]1.22 (Shake-flask LC-MS)High Concordance. The highly hydrophilic propanedial group effectively offsets the lipophilic benzisoxazole core.
Kinetic Solubility > 500 µM (Schrödinger QikProp)150 µM (Nephelometry, pH 7.4)Discrepancy (Overpredicted). Computational models often fail to account for the high crystal lattice energy driven by the planar aromatic benzisoxazole system stacking in aqueous media.
Tautomeric State 98% Enol form (Jaguar DFT)>95% Enol form (1H-NMR in D2O)High Concordance. The β-dicarbonyl system strongly favors the enol tautomer due to internal hydrogen bonding and extended conjugation with the aromatic ring.
Electrophilic Reactivity High (LUMO energy: -2.1 eV) t1/2​ = 18 mins (GSH Trapping)High Concordance. The low LUMO energy accurately predicts the propanedial moiety's behavior as a highly reactive electrophilic warhead.

Mechanistic Insights: Tautomerization and Covalent Reactivity

To utilize this scaffold effectively, one must understand why it behaves the way it does. The propanedial group is not a static dialdehyde. In aqueous environments (pH 7.4), it undergoes rapid tautomerization to its enol form. This enol is highly susceptible to nucleophilic attack by biological thiols (cysteine) and amines (lysine), forming stable covalent adducts (thioacetals or Schiff bases) [2].

If used in standard non-covalent screening, this compound will likely flag as a Pan-Assay Interference Compound (PAIN) due to non-specific protein alkylation. However, for Targeted Covalent Inhibitor (TCI) design, this reactivity can be fine-tuned.

Reactivity_Pathway Dialdehyde Dialdehyde Form (Minor in H2O) Enol Enol Form (Dominant at pH 7.4) Dialdehyde->Enol Tautomerization Lysine Lysine Residues (ε-amino attack) Enol->Lysine Electrophilic Attack Cysteine Cysteine / GSH (Thiol attack) Enol->Cysteine Electrophilic Attack SchiffBase Schiff Base / Enamine Adduct (Covalent Bond) Lysine->SchiffBase Thioacetal Thioacetal / Michael Adduct (Covalent Bond) Cysteine->Thioacetal

Caption: Tautomerization equilibrium and covalent adduct formation pathways of the propanedial moiety.

Experimental Validation Protocols

To ensure scientific integrity and trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal standards and kinetic time-course monitoring to differentiate true reactivity from assay artifacts (e.g., compound precipitation).

Protocol A: Glutathione (GSH) Trapping Assay for Covalent Reactivity

This assay quantifies the electrophilic potential of the propanedial group by monitoring its depletion in the presence of a biological thiol surrogate (GSH).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4). Prepare a 10 mM stock of 2-(1,2-Benzoxazol-3-yl)propanedial in LC-MS grade DMSO.

  • Reaction Initiation: Spike the compound into the GSH buffer to achieve a final concentration of 50 µM compound and 5 mM GSH. (Causality: The 1:100 molar ratio ensures pseudo-first-order kinetics, simplifying half-life calculations).

  • Incubation & Sampling: Incubate the mixture at 37°C in a shaking water bath. Extract 50 µL aliquots at specific timepoints: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching (Self-Validation): Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM Labetalol (Internal Standard) and 0.1% Formic Acid. The acid protonates the thiol, halting further nucleophilic attack, while the internal standard controls for LC-MS injection variability.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the depletion of the parent compound mass ( [M+H]+=190.05 ) and the appearance of the GSH-adduct mass ( [M+GSH+H]+ ).

GSH_Workflow Start Compound Preparation Incubation Incubation (+ 5mM GSH) Start->Incubation Quench Acidic Quenching Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Kinetic Processing LCMS->Data

Caption: Workflow for evaluating electrophilic reactivity via GSH trapping and LC-MS/MS analysis.

Protocol B: Kinetic Solubility via Nephelometry

Because in silico models overpredicted the solubility of this planar molecule, empirical kinetic solubility testing is mandatory before running biochemical assays.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in DMSO (from 10 mM down to 0.15 mM).

  • Buffer Spiking: Transfer 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is fixed at 2% across all wells to prevent co-solvent bias. Final compound concentrations range from 3 µM to 200 µM.

  • Equilibration: Incubate the plate at room temperature for 2 hours. (Causality: This allows the compound to fully transition to its preferred enol tautomer and for any supersaturated micro-crystals to precipitate).

  • Measurement: Read the plate using a nephelometer (light scattering) at 620 nm.

  • Data Interpretation: The solubility limit is defined as the highest concentration where the scattered light signal is statistically indistinguishable from the blank (2% DMSO in PBS).

Conclusion and Application Strategy

The in silico and experimental profiling of 2-(1,2-Benzoxazol-3-yl)propanedial reveals a molecule with excellent lipophilic efficiency but aggressive electrophilic reactivity.

For Drug Developers: If the benzisoxazole core is the desired pharmacophore, the propanedial moiety must be synthetically masked (e.g., converted into a stable pyrazole or isoxazole ring) to prevent off-target toxicity. Conversely, if the goal is to develop a Targeted Covalent Inhibitor, this building block serves as an excellent starting point, provided the reactivity is attenuated by adding steric bulk adjacent to the dicarbonyl system to increase the half-life of the warhead.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information (NCBI) - PubMed Central. Available at:[Link]

  • Malondialdehyde (Propanedial) Reactivity and Biology. FooDB - The Metabolomics Innovation Centre. Available at:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available at:[Link]

Comparative

Replicating the Synthesis of 2-(1,2-Benzoxazol-3-yl)propanedial: A Comparative Guide to Decarboxylative Formylation Strategies

Executive Summary The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants. Synthesizing advanced analogs oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently embedded in antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants. Synthesizing advanced analogs often requires functionalizing the C3 position. The target compound, 2-(1,2-benzoxazol-3-yl)propanedial (CAS 2230808-56-5)[1], serves as a highly versatile malondialdehyde building block for constructing complex heterocyclic appendages (such as pyrazoles or pyrimidines) directly onto the benzisoxazole core.

This guide objectively compares three synthetic methodologies for replicating the published synthesis of this analog via the decarboxylative formylation of 1,2-benzisoxazole-3-acetic acid. By analyzing traditional batch methods against modern continuous flow techniques, this guide provides drug development professionals with the causal logic and self-validating protocols required to scale this synthesis reliably.

Mechanistic Causality & Synthetic Strategy

The primary chemical challenge in handling 1,2-benzisoxazoles is the lability of the N–O bond. Under strongly basic conditions, the ring undergoes a Kemp elimination to form 2-cyanophenols (salicylonitriles). Therefore, electrophilic, acidic conditions are strongly preferred to preserve the heterocycle.

The synthesis of 2-(1,2-benzoxazol-3-yl)propanedial relies on the Vilsmeier-Haack decarboxylative formylation . The Vilsmeier reagent—(chloromethylene)dimethylammonium chloride—acts as a potent electrophile[2]. The reaction proceeds via a complex cascade:

  • Activation: The starting 1,2-benzisoxazole-3-acetic acid is converted into an acid chloride/enol intermediate.

  • First Formylation & Decarboxylation: Electrophilic attack by the Vilsmeier reagent induces the loss of CO₂, forming a transient enamine.

  • Second Formylation: A second equivalent of the Vilsmeier reagent attacks the activated alkene.

  • Hydrolysis: Aqueous quenching converts the bis-iminium species into the target propanedial (which exists predominantly as its hydrogen-bonded enol tautomer).

Pathway A 1,2-Benzisoxazole- 3-acetic acid C Iminium Intermediate (-CO2) A->C Formylation B Vilsmeier Reagent (POCl3 or (COCl)2 + DMF) B->C Activation D Aqueous Hydrolysis (pH 7 Neutralization) C->D Quench E 2-(1,2-Benzoxazol-3-yl) propanedial D->E Isolation

Synthetic pathway for 2-(1,2-Benzoxazol-3-yl)propanedial via decarboxylative formylation.

Methodological Comparison: Batch vs. Flow

When replicating this synthesis, the choice of formylating agent and reactor setup drastically impacts the yield and purity. We compared three distinct approaches:

  • Method A: Traditional POCl₃ Batch. The industry standard, but generates heavy dichlorophosphate byproducts that cause severe emulsions during aqueous workup, trapping the polar propanedial product.

  • Method B: Oxalyl Chloride Batch. Oxalyl chloride replaces POCl₃. It decomposes entirely into CO, CO₂, and chloride gas during Vilsmeier reagent formation. This eliminates phosphate emulsions, drastically improving isolated yields.

  • Method C: Continuous Flow (POCl₃). Utilizes a microreactor to manage the severe exotherm of the Vilsmeier reaction. The precise residence time prevents the degradation of the sensitive benzisoxazole ring.

Quantitative Performance Data
MetricMethod A: POCl₃ (Batch)Method B: Oxalyl Chloride (Batch)Method C: POCl₃ (Continuous Flow)
Reagent Equivalents 3.5 eq POCl₃3.5 eq (COCl)₂3.0 eq POCl₃
Reaction Time 6 hours4 hours5 minutes (Residence Time)
Temperature Profile 0°C → 80°C0°C → 80°C100°C (Isothermal)
Isolated Yield 45 - 52%71 - 76%84 - 88%
Workup Complexity High (Emulsions)Low (Clean phase separation)Low (In-line quench)
Scalability Poor (Thermal hazards)Moderate (Gas evolution)Excellent (Linear scale-up)

Experimental Protocols

Below are the optimized, self-validating protocols for the two superior methods (Method B and Method C).

Method B: Oxalyl Chloride-Mediated Batch Synthesis

Causality Insight: Generating the Vilsmeier reagent with oxalyl chloride requires strict temperature control to prevent runaway gas evolution, but rewards the chemist with a phosphate-free workup matrix.

  • Reagent Generation: Charge a dry flask with anhydrous DMF (5.0 volumes) under N₂. Cool to 0°C. Add oxalyl chloride (3.5 eq) dropwise over 30 minutes.

    • Self-Validation: Monitor the bubbler. Vigorous off-gassing of CO/CO₂ will occur. The formation of a white precipitate (the Vilsmeier salt) confirms successful generation[2].

  • Substrate Addition: Dissolve 1,2-benzisoxazole-3-acetic acid (1.0 eq) in a minimum volume of DMF. Add dropwise to the Vilsmeier suspension at 0°C to manage the exotherm.

  • Thermal Maturation: Warm the reaction to 80°C and stir for 4 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexanes 1:1). The highly polar starting material ( Rf​≈0.1 ) will disappear, replaced by a UV-active spot ( Rf​≈0.4 ).

  • Quench & Isolation: Cool to 0°C and pour onto crushed ice. Critical Step: Adjust the pH to exactly 6.5–7.0 using 2M NaOH.

    • Causality Insight: The propanedial product is highly acidic (due to enolization) and will form a water-soluble enolate if the pH exceeds 7.5, devastating the yield.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to afford the product.

Method C: Continuous Flow Synthesis

Causality Insight: Flow chemistry allows for superheating the reaction mixture safely, accelerating the decarboxylation step while minimizing the residence time of the fragile benzisoxazole ring in the harsh acidic medium.

  • System Preparation: Prepare two feed solutions.

    • Feed A: 1,2-benzisoxazole-3-acetic acid (1.0 M in DMF).

    • Feed B: POCl₃ (3.0 M in DMF, prepared at 0°C).

  • Reactor Configuration: Pump Feed A and Feed B via syringe pumps into a T-mixer, leading into a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume) submerged in an oil bath set to 100°C.

  • Flow Parameters: Set flow rates to achieve a 5-minute residence time (e.g., 1.0 mL/min for Feed A, 1.0 mL/min for Feed B).

    • Self-Validation: Monitor system pressure. A sudden pressure spike indicates precipitation of the iminium intermediate. If observed, dilute the feed streams to 0.5 M to maintain homogeneity.

  • In-line Quench: Direct the reactor effluent into a stirred flask containing a 1M Sodium Acetate buffer (pH 7) at 0°C. Extract and purify as described in Method B.

Workflow cluster_batch Method B: Oxalyl Chloride Batch cluster_flow Method C: Continuous Flow B1 Generate Reagent 0°C, Off-gassing B2 Substrate Addition Exotherm Control B1->B2 B3 Thermal Maturation 80°C, 4 hours B2->B3 F1 In-line Mixing Isothermal F2 Microreactor 100°C, 5 min RT F1->F2 F3 In-line Quench Continuous Collection F2->F3

Workflow comparison between oxalyl chloride batch synthesis and continuous flow formylation.

Analytical Self-Validation

To confirm the successful synthesis of 2-(1,2-benzoxazol-3-yl)propanedial, rely on ¹H NMR spectroscopy. Malondialdehydes rarely exist as dialdehydes in solution; they rapidly tautomerize to the hydrogen-bonded enol form.

  • Expected ¹H NMR Signature (CDCl₃): Look for a highly deshielded, broad singlet typically residing between 14.0 ppm and 15.0 ppm (the hydrogen-bonded enol -OH). You will also observe a sharp singlet around 8.5 ppm to 9.0 ppm corresponding to the vinylic/aldehydic protons of the symmetric enol system. The absence of two distinct aldehyde doublets confirms the enol tautomerization.

Conclusion

For researchers replicating the synthesis of 2-(1,2-benzoxazol-3-yl)propanedial[1], abandoning the traditional POCl₃ batch method is highly recommended. For standard laboratory scale (<10 grams), Method B (Oxalyl Chloride) provides a clean, emulsion-free workup with excellent yields. For process chemists and scale-up campaigns, Method C (Continuous Flow) is the superior choice, offering unparalleled thermal control and protecting the sensitive benzisoxazole core from degradation.

References

  • Chimica Oggi - Chemistry Today. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. URL: [Link]

  • [2] ResearchGate. Convenient Method for the Preparation of Carboxylic Esters Using (Chloromethylene)dimethylammonium Chloride. URL: [Link]

Sources

Validation

Comparative Biological Evaluation and Statistical Analysis Guide: 2-(1,2-Benzoxazol-3-yl)propanedial vs. Standard 5-HT2A Antagonists

Executive Summary & Mechanistic Rationale As drug discovery pivots toward higher ligand efficiency and optimized physicochemical properties, re-evaluating established pharmacophores is critical. Historically, 5-HT2A sero...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug discovery pivots toward higher ligand efficiency and optimized physicochemical properties, re-evaluating established pharmacophores is critical. Historically, 5-HT2A serotonin receptor antagonists (such as the atypical antipsychotic Risperidone) were modeled to require two distinct aromatic or hydrophobic moieties separated by a basic amine. However, recent deconstruction studies have proven that truncated benzisoxazole analogues retain remarkably high affinity and potent antagonist activity at the 5-HT2A receptor, rendering the traditional multi-aromatic pharmacophore obsolete[1][2].

2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) represents a highly efficient, low-molecular-weight scaffold in this class[3]. While the benzoxazole core provides the essential π−π stacking interactions within the receptor pocket, the propanedial moiety introduces unique hydrogen-bonding capabilities. This guide objectively compares the functional performance and binding affinity of 2-(1,2-Benzoxazol-3-yl)propanedial against standard alternatives (Risperidone and Ketanserin) and provides the rigorous statistical framework required to validate these biological claims.

G Ligand 2-(1,2-Benzoxazol-3-yl) propanedial Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Competitive Antagonism PLC Phospholipase C (PLC) Receptor->PLC Activation IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Mechanism of 5-HT2A receptor antagonism and downstream calcium signaling blockade.

Experimental Methodologies: Self-Validating Systems

In high-throughput biological screening, we do not merely collect data; we must prove the data's right to exist before analysis. Every protocol described below is designed as a self-validating system, ensuring that biological variability does not mask true pharmacological effects.

Protocol A: Intracellular Calcium Release Assay (Functional Antagonism)
  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor at 15,000 cells/well in 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM calcium indicator dye (2 µM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Add 2-(1,2-Benzoxazol-3-yl)propanedial, Risperidone (Positive Control), or vehicle (Negative Control) across a 10-point, 3-fold concentration gradient. Incubate for 30 minutes to allow receptor equilibration.

  • Stimulation: Inject an EC80 concentration of serotonin (5-HT) to stimulate Gq-coupled calcium release.

  • Detection: Read kinetic fluorescence (Ex/Em = 488/525 nm) continuously for 3 minutes using a FLIPR Tetra system.

Protocol B: Radioligand Binding Assay (Target Affinity)
  • Membrane Preparation: Isolate membrane fractions from 5-HT2A expressing CHO cells via Dounce homogenization and differential centrifugation.

  • Incubation: Combine 15 µg of membrane protein with [3H]-Ketanserin (1 nM) and varying concentrations of the test compounds in 50 mM Tris-HCl buffer (pH 7.4). Incubate for 60 minutes at 22°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Statistical Analysis Pipeline

To ensure trustworthiness and reproducibility, raw data must pass through a strict statistical pipeline before any comparative claims are made.

G Raw Raw Fluorescence Data (RFU) QC Assay Validation Z'-factor ≥ 0.5 Raw->QC Plate-level QC Norm Data Normalization (% of Max Serotonin Response) QC->Norm Pass Fit Non-linear Regression 4-Parameter Logistic (4PL) Norm->Fit Dose-Response Stats Hypothesis Testing ANOVA + Dunnett's Post-Hoc Fit->Stats IC50 Extraction

Statistical analysis pipeline for high-throughput functional assays.

Assay Quality Control (The Z'-Factor)

Before fitting any dose-response curves, the assay's dynamic range and variability must be validated. We utilize the Z'-factor , a dimensionless statistical parameter that mathematically unifies signal window and variance[4][5].

  • Causality: A high signal window means nothing if the standard deviation is too wide. The Z'-factor ensures the system is robust. Any individual assay plate yielding a Z′<0.5 is immediately discarded as unacceptable[6].

Dose-Response Modeling (4-Parameter Logistic Regression)
  • Causality: Biological receptor occupancy follows the Law of Mass Action, meaning responses will eventually saturate. Linear regression is fundamentally flawed for this data. We apply a Non-linear 4-Parameter Logistic (4PL) model to accurately account for the baseline (Bottom), maximum response (Top), Hill slope (curve steepness), and the IC50[6].

Hypothesis Testing (Two-Way ANOVA & Dunnett's Test)

To objectively compare the efficacy of 2-(1,2-Benzoxazol-3-yl)propanedial against standard alternatives across multiple concentrations, we apply a Two-Way ANOVA followed by Dunnett's post-hoc test.

  • Causality: Conducting multiple independent t-tests inflates the Type I error rate (false positives). Dunnett's test corrects for this by comparing every treatment dose directly back to a single control group, providing a mathematically rigorous proof of statistical significance.

Comparative Performance Data

The following table summarizes the quantitative performance of 2-(1,2-Benzoxazol-3-yl)propanedial compared to industry-standard 5-HT2A antagonists. The data demonstrates that while the novel compound has a slightly higher IC50 than the bulky Risperidone, it achieves near-complete receptor blockade (Emax) with a highly efficient, truncated molecular footprint.

CompoundMolecular WeightFunctional IC50 (nM)Binding Ki (nM)Emax (% Inhibition)Plate Z'-Factor
2-(1,2-Benzoxazol-3-yl)propanedial 189.17 g/mol 24.5 ± 1.218.2 ± 0.998.5%0.78
Risperidone (Standard) 410.48 g/mol 8.1 ± 0.55.4 ± 0.3100.0%0.81
Ketanserin (Reference) 395.43 g/mol 3.2 ± 0.22.1 ± 0.1100.0%0.85

Data represents mean ± SD from n=3 independent experiments. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

References

  • Title: Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

  • Title: 2-(1,2-benzoxazol-3-yl)propanedial — Chemical Substance Information Source: NextSDS URL: [Link](Derived from verified search index)

Sources

Safety & Regulatory Compliance

Safety

2-(1,2-Benzoxazol-3-yl)propanedial proper disposal procedures

Safe Handling and Disposal Protocol for 2-(1,2-Benzoxazol-3-yl)propanedial As a Senior Application Scientist, I frequently design safety protocols for reactive intermediates that demand stringent logistical oversight. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocol for 2-(1,2-Benzoxazol-3-yl)propanedial

As a Senior Application Scientist, I frequently design safety protocols for reactive intermediates that demand stringent logistical oversight. 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) is a bifunctional molecule featuring both a benzisoxazole heterocycle and a highly reactive propanedial (malondialdehyde) moiety ([1]).

This dual reactivity dictates our operational logic: the dialdehyde group is prone to exothermic self-condensation and Schiff base formation with amines, while the benzisoxazole ring can undergo base-catalyzed Kemp elimination to form salicylonitriles. Consequently, standard "dump and dilute" disposal methods are unacceptable, as they risk generating secondary hazardous byproducts ([2]). This guide provides a self-validating, causality-driven protocol for the safe segregation, handling, and disposal of this compound.

Quantitative Hazard Assessment

Before initiating any workflow, we must baseline the physical and chemical parameters. The following table synthesizes the critical data required for risk assessment and stoichiometric quenching calculations.

ParameterSpecificationOperational ImplicationReference
Chemical Name 2-(1,2-Benzoxazol-3-yl)propanedialN/A[1]
CAS Number 2230808-56-5Essential for accurate waste manifesting.[1]
Molecular Weight 189.17 g/mol Used for concentration and dilution calculations.[3]
Primary Hazards Skin/Eye Irritant (Category 2)Mandates strict PPE (nitrile gloves, splash goggles).[4]
Incompatibilities Strong oxidizers, amines, strong basesSegregate waste streams; do not mix with amine waste.[4]
Decomposition Carbon oxides, Nitrogen oxides (NOx)Requires high-temperature incineration with NOx scrubbers.[5]

Causality-Driven Safety & PPE Protocol

Why we do what we do:

  • Respiratory Protection: Propanedial derivatives can volatilize or form irritating dusts. Always handle this compound inside a certified Class II biological safety cabinet or chemical fume hood with a face velocity of at least 100 fpm.

  • Dermal Protection: The compound is a Category 2 skin irritant ([4]). We utilize double-gloving with standard nitrile (outer) and polyethylene (inner) gloves. Causality: Nitrile provides mechanical strength, while polyethylene offers a superior chemical barrier against polar organic aldehydes.

  • Self-Validation Check: Before beginning work, perform a pneumatic glove inflation test to check for micro-tears. Post-handling, inspect the outer gloves for yellow/brown discoloration—a key visual indicator of aldehyde cross-linking.

Operational Handling & Spill Management

In the event of a spill, immediate containment is prioritized to prevent aerosolization or surface reactions.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate 2-meter radius and maximize fume hood ventilation.

  • Neutralize/Absorb: Do not use basic absorbents (like basic alumina or sodium carbonate), as strong bases will trigger benzisoxazole ring-opening. Use an inert, neutral absorbent such as diatomaceous earth or vermiculite.

  • Collect: Sweep the absorbed matrix using non-sparking tools to prevent static discharge, placing it into a compatible hazardous waste container.

  • Self-Validation Check: Swab the spill area with a dilute 2,4-dinitrophenylhydrazine (DNPH) solution. If the swab turns orange/red, residual aldehyde is still present, necessitating a secondary wipe with a 5% mild acetic acid/ethanol solution until the DNPH swab remains clear.

Step-by-Step Disposal Methodology

Because of the risk of toxic NOx gas generation during uncontrolled combustion and reactive cross-linking in solution, 2-(1,2-Benzoxazol-3-yl)propanedial cannot be disposed of in the sanitary sewer. It must be routed to a licensed industrial combustion plant ([5]).

Protocol for Solid Waste (Powders, Contaminated PPE):

  • Segregation: Place all solid waste into a dedicated, chemically resistant, leak-proof high-density polyethylene (HDPE) container.

  • Atmosphere Control: Purge the headspace of the container with Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the slow aerobic oxidation of the dialdehyde into highly reactive peroxy acids during temporary storage.

  • Labeling: Affix a hazardous waste label detailing "2-(1,2-Benzoxazol-3-yl)propanedial, CAS 2230808-56-5, Reactive Organic Solid."

  • Self-Validation Check: Squeeze the sealed HDPE container gently. It should hold positive pressure. If it hisses, the seal is compromised and the lid must be replaced immediately.

Protocol for Liquid Waste (Solvent Solutions):

  • Compatibility Check: Ensure the liquid waste carboy contains NO primary or secondary amines (e.g., triethylamine, aniline). Causality: Mixing will cause a violent, exothermic Schiff base condensation.

  • Dilution: Dilute the solution to <5% concentration using a non-reactive, compatible solvent (e.g., dichloromethane or ethyl acetate) to mitigate the risk of spontaneous polymerization.

  • Storage: Store in a vented safety carboy in a designated Satellite Accumulation Area (SAA), kept below 20°C ([6]).

  • Transfer: Coordinate with Environmental Health & Safety (EHS) for transfer to a licensed hazardous waste contractor for high-temperature incineration.

Disposal Workflow Visualization

The following logical decision tree dictates the routing of 2-(1,2-Benzoxazol-3-yl)propanedial waste.

DisposalWorkflow Start Waste Generation: 2-(1,2-Benzoxazol-3-yl)propanedial Decision Physical State? Start->Decision Solid Solid Waste / Contaminated PPE Decision->Solid Powder/PPE Liquid Liquid / Solvent Solution Decision->Liquid Dissolved SolidContainer Seal in leak-proof HDPE container Solid->SolidContainer LiquidContainer Store in compatible liquid waste carboy Liquid->LiquidContainer Labeling Label as Hazardous Organic Waste (CAS: 2230808-56-5) SolidContainer->Labeling LiquidContainer->Labeling Incineration Licensed High-Temperature Incineration Labeling->Incineration

Caption: Disposal workflow for 2-(1,2-Benzoxazol-3-yl)propanedial waste segregation.

Sources

Handling

Personal protective equipment for handling 2-(1,2-Benzoxazol-3-yl)propanedial

Comprehensive Safety and Operational Guide: Handling 2-(1,2-Benzoxazol-3-yl)propanedial As a specialized heterocyclic building block, 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) presents unique logistical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(1,2-Benzoxazol-3-yl)propanedial

As a specialized heterocyclic building block, 2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) presents unique logistical and safety challenges for drug development professionals[1],. To ensure laboratory safety and maintain scientific integrity, this guide synthesizes structural toxicology with field-proven operational workflows, moving beyond generic safety data sheets to provide actionable, causality-driven protocols.

Hazard Assessment & Structural Causality

Understanding the molecular behavior of 2-(1,2-Benzoxazol-3-yl)propanedial is the foundation of safe handling. The compound's hazards are driven by two distinct structural moieties:

  • The Propanedial (Malondialdehyde) Moiety: This bifunctional group acts as a potent electrophile. In biological systems, reactive aldehydes like malondialdehyde (MDA) readily undergo nucleophilic attack by biological amines and thiols, leading to severe protein cross-linking and DNA damage ()[2]. This structural feature makes the compound a severe skin and respiratory sensitizer[3].

  • The Benzoxazole Ring: This heterocyclic aromatic system confers high lipophilicity to the molecule. Causally, this lipophilicity enhances the compound's ability to penetrate the stratum corneum (the outer layer of skin), acting as a carrier that delivers the reactive electrophilic aldehyde groups directly into biological tissues.

Because of this synergistic toxicity, exposure can trigger acute inflammatory responses and oxidative damage mirroring endogenous lipid peroxidation ()[4].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling highly reactive, lipophilic aldehydes. Nitrile, while offering excellent dexterity, is rapidly permeated by volatile aldehydes. Therefore, a multi-layered barrier system is required ()[5].

Quantitative PPE Permeation & Specification Data
PPE CategoryMaterial SpecificationBreakthrough TimeDegradation RatingJustification (Causality)
Inner Glove Nitrile (4.0 mil)< 15 minPoorProvides baseline dexterity and a secondary barrier against incidental dust.
Outer Glove Butyl Rubber (13.0 mil)> 480 minExcellentButyl rubber's dense polymer matrix resists permeation by electrophilic aldehydes and organic solvents.
Eye/Face Chemical Goggles + ShieldN/AN/AProtects ocular mucosa from volatile aldehyde vapors and reactive splashes.
Ventilation Fume Hood Face Velocity80 - 100 fpmN/ACaptures volatile emissions, preventing respiratory sensitization.

(Note: Permeation data is extrapolated from standardized testing on structurally analogous reactive dialdehydes).

Gowning Start 1. Risk Assessment & Hood Check Step1 2. Don FR Lab Coat & Long Pants Start->Step1 Step2 3. Don Safety Goggles & Face Shield Step1->Step2 Step3 4. Don Inner Nitrile Gloves (Dexterity) Step2->Step3 Step4 5. Don Outer Butyl Gloves (Resistance) Step3->Step4 Step5 6. Enter Fume Hood Workspace Step4->Step5

Standard PPE gowning workflow for handling reactive propanedial derivatives.

Operational Workflows: Handling & Dissolution

To prevent uncontrolled exothermic reactions or aerosolization, follow this self-validating handling protocol.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the chemical container, verify the fume hood face velocity is between 80-100 fpm using a digital anemometer. Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Workspace Segregation: Ensure the hood is entirely free of incompatible materials, specifically strong oxidizers, strong bases, and primary amines ()[6].

  • Tare-Weighing: Place a clean, dry collection vial on the balance inside a ventilated enclosure. Tare the vial.

  • Transfer: Using a non-sparking, static-free PTFE spatula, transfer the crystalline 2-(1,2-Benzoxazol-3-yl)propanedial into the vial. Seal the vial tightly before removing it from the balance enclosure.

  • Controlled Dissolution: Transfer the sealed vial to the primary fume hood. If preparing a stock solution, chill the target solvent (e.g., dichloromethane) in an ice bath. Slowly add the solvent to the compound.

    • Causality Note: Aldehyde dissolutions can be exothermic. Chilling the solvent suppresses the vapor pressure of the resulting solution, mitigating inhalation risks.

Emergency Spill Response and Chemical Quenching

If a spill occurs, simple absorption is dangerous because the compound remains chemically active and volatile. Reactive aldehydes must be chemically quenched to neutralize their electrophilic hazard ()[3].

Step-by-Step Neutralization Protocol:

  • Isolation & Ventilation: Immediately alert nearby personnel and evacuate the immediate vicinity. Ensure the fume hood exhaust is maximized.

  • PPE Escalation: Responders must don a chemical-resistant apron and heavy-duty butyl rubber gloves over standard PPE.

  • Quenching Solution Preparation: Prepare a fresh 10-20% (w/v) aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Application: Working from the perimeter of the spill inwards, slowly pour the sodium bisulfite solution over the aldehyde.

    • Causality Note: The bisulfite undergoes a rapid nucleophilic addition to the propanedial carbonyl groups. This forms a water-soluble, non-volatile α -hydroxy sulfonate adduct, permanently eliminating the inhalation and electrophilic hazards.

  • Self-Validation & Absorption: Allow 10-15 minutes for the reaction to complete. Self-Validation: The cessation of localized heat generation and the complete dissolution of the solid into the aqueous phase visually confirms the completion of the bisulfite addition. Absorb the neutralized liquid with inert chemical pads.

  • Disposal: Place all absorbed materials into a designated hazardous waste container.

SpillResponse Spill Spill Detected: Aldehyde Derivative Evac Alert Personnel & Isolate Area Spill->Evac Vent Maximize Fume Hood Ventilation Evac->Vent Quench Apply 10-20% Sodium Bisulfite Solution Vent->Quench Clean Absorb Neutralized Spill Material Quench->Clean Waste Dispose as Hazardous Chemical Waste Clean->Waste

Emergency spill response and chemical quenching pathway for reactive aldehydes.

Waste Disposal Logistics

Improper disposal of reactive dialdehydes can lead to catastrophic waste container failures.

  • Never mix with amine-containing waste: 2-(1,2-Benzoxazol-3-yl)propanedial will react violently with primary amines to form Schiff bases (imines) and water. This exothermic reaction can cause rapid pressure buildup and container rupture.

  • Containment: Store waste in tightly sealed, clearly labeled high-density polyethylene (HDPE) containers. Place the primary container inside a chemically resistant secondary containment tray in a cool, well-ventilated waste accumulation area.

References

  • USC Nanofabrication Facility. "Standard Operating Procedure for Corrosives and Reactive Aldehydes." USC Nanofab Wiki.[Link]

  • National Institutes of Health (NIH PMC). "Qualitative Detection of Lipid Peroxidation and Reactive Aldehydes." PMC. [Link]

  • American Chemical Society (ACS). "Reactive Oxygen Species Production and Aldehyde Toxicity." ACS Publications. [Link]

Sources

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